molecular formula C13H14O5 B1143686 Citrinin CAS No. 11118-72-2

Citrinin

Cat. No.: B1143686
CAS No.: 11118-72-2
M. Wt: 250.25 g/mol
InChI Key: CBGDIJWINPWWJW-IYSWYEEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-citrinin is a citrinin. It has a role as a Penicillium metabolite. It is an enantiomer of a (+)-citrinin.
This compound is a natural product found in Streptomyces argillaceus, Streptomyces kitazawaensis, and other organisms with data available.
Antibiotic and mycotoxin from Aspergillus niveus and Penicillium citrinum.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-6-hydroxy-3,4,5-trimethyl-8-oxo-3,4-dihydroisochromene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-5-7(3)18-4-8-9(5)6(2)11(14)10(12(8)15)13(16)17/h4-5,7,14H,1-3H3,(H,16,17)/t5-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGDIJWINPWWJW-IYSWYEEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](OC=C2C1=C(C(=C(C2=O)C(=O)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020333
Record name Citrinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lemon-yellow solid; [Merck Index]
Record name Citrinin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9487
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

178-179 °C (decomposes)
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insol in water; sol in alc, dioxane, dilute alkali, Slightly sol in ether; sol in acetone
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.6X10-10 mm Hg at 25 °C /Estimated/
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Lemon-yellow needles from alc, Soln changes color with change in pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9

CAS No.

518-75-2, 11118-72-2
Record name Citrinin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011118722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name citrinin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Citrinin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-8-hydroxy-3,4,5-trimethyl-6H-6-oxobenzo(c)pyran-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CITRININ
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S697X6SNZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CITRININ
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3473
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Primary Sources of Citrinin Contamination in Food

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin is a mycotoxin produced by several fungal species belonging to the genera Penicillium, Aspergillus, and Monascus. It is a nephrotoxic compound that can contaminate a wide range of food commodities, posing a potential risk to human health. This technical guide provides a comprehensive overview of the primary sources of this compound contamination in the food supply chain. It includes quantitative data on contamination levels, detailed experimental protocols for this compound detection, and an exploration of the molecular signaling pathways affected by this mycotoxin.

Introduction

This compound (C₁₃H₁₄O₅) is a polyketide mycotoxin first isolated from Penicillium citrinum. Its presence in food is a significant concern due to its demonstrated nephrotoxic, hepatotoxic, and potential carcinogenic effects in animal studies. Contamination can occur pre-harvest, during harvest, or, most commonly, during the storage of agricultural commodities under conditions of high humidity and temperature that favor mold growth. This guide aims to provide a detailed technical resource for professionals involved in food safety, toxicology, and drug development by summarizing the key aspects of this compound contamination.

Primary Sources of this compound Contamination

This compound contamination is predominantly associated with stored plant-based commodities. The primary sources include:

  • Cereals and Grains: Stored grains are the most significant source of this compound contamination. This includes rice, wheat, barley, maize (corn), oats, and rye.[1][2] Improper drying and storage conditions are major contributing factors to fungal growth and toxin production in these staples.

  • Red Yeast Rice: Red yeast rice, produced by the fermentation of rice with Monascus purpureus or related species, is a well-documented source of this compound.[3][4] It is used as a food coloring agent and as a dietary supplement for its cholesterol-lowering properties. The production process itself can lead to high levels of this compound if not carefully controlled.

  • Fruits and Vegetables: While less common than in grains, this compound has been detected in various fruits and vegetables, including apples, olives, and tomatoes.[1] Contamination often occurs post-harvest through fungal pathogens like Penicillium expansum.

  • Spices: A variety of spices, such as turmeric, coriander, fennel, and black pepper, have been found to be contaminated with this compound.[1]

  • Cheese: Certain cheeses can be contaminated with this compound, particularly if toxigenic fungal strains grow directly on the cheese during ripening or storage.[1]

Quantitative Data on this compound Contamination

The following tables summarize the reported levels of this compound contamination in various food commodities. It is important to note that contamination levels can vary significantly depending on geographical location, storage conditions, and the specific fungal strains involved.

Table 1: this compound Contamination in Cereals and Grains

Food CommodityCountry/RegionNumber of Samples AnalyzedPercentage of Positive Samples (%)Concentration Range (µg/kg)Reference
RiceVietnam100130.11 - 0.42[1]
RiceJapanNot specified13.349 - 92[1]
Parboiled RiceIndiaNot specified33.312 - 55[1]
RiceCanadaNot specifiedNot specified700 - 1130[1]
Wheat and MaizeCroatia (Vukovar-Srijem)Not specifiedNot specified<1 - 103[1]
Wheat and MaizeCroatia (Osijek-Baranja)Not specifiedNot specified<1 - 52.4[1]
WheatGermanyNot specified61.1<1 - 2.7[1]

Table 2: this compound Contamination in Red Yeast Rice and Supplements

Product TypeCountry/RegionNumber of Samples AnalyzedPercentage of Positive Samples (%)Concentration Range (µg/kg)Reference
Red Yeast Rice & related productsTaiwan1092816.6 - 5253[1]
Red RiceMalaysia50Not specified230 - 20,650[1]
Dietary Supplements with Red Fermented RiceCroatia633.395 - 98[1]

Table 3: this compound Contamination in Other Food Products

Food CommodityCountry/RegionNumber of Samples AnalyzedPercentage of Positive Samples (%)Concentration Range (µg/kg)Reference
Fermented Dry Meat ProductsNot specified506<1.0 - 1.3[1]
Semi-dry SausagesNot specified254<1.0[1]

Experimental Protocols for this compound Detection

Accurate and sensitive analytical methods are crucial for monitoring this compound levels in food. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method leverages the natural fluorescence of the this compound molecule for detection and quantification.

4.1.1. Sample Preparation and Extraction

  • Homogenization: A representative sample of the food matrix is finely ground to ensure homogeneity.

  • Extraction: A known weight of the homogenized sample (e.g., 5 g) is extracted with a suitable solvent mixture. A common extraction solvent is acetonitrile/water (e.g., 80:20, v/v). The mixture is shaken vigorously for a specified time (e.g., 30-60 minutes).

  • Centrifugation: The extract is centrifuged to separate the solid matrix from the liquid supernatant.

  • Clean-up (Immunoaffinity Column): The supernatant is diluted with a phosphate-buffered saline (PBS) solution and passed through an immunoaffinity column (IAC) specific for this compound. The column contains antibodies that bind to this compound, thus isolating it from interfering matrix components.

  • Elution: After washing the column to remove unbound substances, the bound this compound is eluted with a small volume of a suitable solvent, such as methanol.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the HPLC mobile phase.

4.1.2. HPLC-FLD Conditions

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with the addition of an acid (e.g., formic acid or phosphoric acid) to control the pH. A common mobile phase is a 50:50 (v/v) mixture of acetonitrile and water containing 1 mL/L formic acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation wavelength set at 330 nm and emission wavelength at 500 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for this compound analysis, making it suitable for complex matrices and low detection limits.

4.2.1. Sample Preparation and Extraction

The sample preparation procedure is similar to that for HPLC-FLD, often employing a "dilute-and-shoot" approach after extraction to minimize matrix effects. A salt-induced phase partitioning step (e.g., using magnesium sulfate and sodium chloride) can be incorporated after the initial extraction to further clean up the extract.

4.2.2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient elution is commonly used with mobile phase A consisting of water with a small percentage of formic acid and/or ammonium acetate, and mobile phase B consisting of methanol or acetonitrile with similar additives.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Typical precursor-to-product ion transitions for this compound are m/z 251 → 233 (quantification) and 251 → 205 (confirmation).

Signaling Pathways and Molecular Mechanisms of this compound Toxicity

This compound exerts its toxic effects through various molecular mechanisms, primarily by inducing oxidative stress and apoptosis.

Induction of Oxidative Stress

This compound has been shown to increase the production of reactive oxygen species (ROS) within cells. This leads to a state of oxidative stress, causing damage to cellular components such as lipids, proteins, and DNA.

Citrinin_Oxidative_Stress This compound This compound Mitochondria Mitochondria This compound->Mitochondria Inhibits Respiratory Chain ROS Increased ROS Production Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, Protein Oxidation, DNA Damage) Oxidative_Stress->Cellular_Damage

This compound-induced oxidative stress pathway.
Mitochondria-Mediated Apoptosis

The oxidative stress induced by this compound can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Citrinin_Apoptosis This compound This compound ROS ROS This compound->ROS Bax Bax (pro-apoptotic) Activation ROS->Bax Bcl2 Bcl-2 (anti-apoptotic) Inhibition ROS->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Mitochondria-mediated apoptosis induced by this compound.
Involvement of MAPK and p53 Signaling Pathways

Studies have implicated the Mitogen-Activated Protein Kinase (MAPK) and p53 signaling pathways in this compound-induced toxicity. This compound can activate stress-activated protein kinases like JNK, which in turn can phosphorylate and activate the tumor suppressor protein p53. Activated p53 can then promote the transcription of genes involved in cell cycle arrest and apoptosis.

Citrinin_MAPK_p53 This compound This compound ROS ROS This compound->ROS JNK JNK Activation ROS->JNK p53 p53 Activation JNK->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Role of MAPK (JNK) and p53 pathways in this compound toxicity.

Conclusion

This compound contamination is a significant food safety issue, primarily affecting stored cereals and red yeast rice products. The levels of contamination can be substantial and warrant continuous monitoring. The analytical methods detailed in this guide, particularly HPLC-FLD and LC-MS/MS, provide the necessary sensitivity and specificity for accurate quantification. Understanding the molecular mechanisms of this compound toxicity, including the induction of oxidative stress and apoptosis through various signaling pathways, is crucial for risk assessment and the development of potential therapeutic interventions. This technical guide serves as a foundational resource for researchers and professionals working to mitigate the risks associated with this compound in the food chain.

References

The Historical Discovery and Isolation of Citrinin from Penicillium citrinum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin, a polyketide mycotoxin, has garnered significant scientific interest since its discovery due to its notable biological activities, including antibiotic properties. However, its nephrotoxic effects have curtailed its therapeutic development. This technical guide provides a comprehensive overview of the historical discovery and the evolution of isolation and purification methodologies for this compound from its primary fungal source, Penicillium citrinum. Detailed experimental protocols, comparative quantitative data, and visual representations of the biosynthetic pathway and isolation workflows are presented to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development.

Historical Discovery

This compound was first identified and isolated in 1931 by Harold Raistrick and A. C. Hetherington during their extensive research on the biochemistry of microorganisms. Their seminal work, published in the Philosophical Transactions of the Royal Society B, described the isolation of a new yellow coloring matter from a culture of Penicillium citrinum Thom grown on a glucose-based medium. This discovery was a significant contribution to the field of mycology and natural product chemistry, laying the groundwork for future investigations into the diverse secondary metabolites produced by fungi.

Physicochemical Properties of this compound

This compound presents as a lemon-yellow crystalline substance. Its chemical and physical properties are crucial for its extraction, purification, and identification.

PropertyValue
Molecular Formula C₁₃H₁₄O₅
Molecular Weight 250.25 g/mol
Melting Point 175 °C (with decomposition)
Appearance Lemon-yellow needles[1]
Solubility Sparingly soluble in water; soluble in ethanol, methanol, acetonitrile, and aqueous solutions of sodium hydroxide, sodium carbonate, and sodium acetate.[1]
UV-Vis Absorption (in Methanol) λmax at 250 nm and 333 nm
IUPAC Name (3R,4S)-4,6-dihydro-8-hydroxy-3,4,5-trimethyl-6-oxo-3H-2-benzopyran-7-carboxylic acid

Experimental Protocols for Isolation and Purification

The methodologies for isolating this compound have evolved from the original precipitation and recrystallization techniques to more sophisticated chromatographic methods that offer higher purity and yield.

The Original Hetherington and Raistrick Method (1931)

This classical method relies on the acidic nature of this compound to precipitate it from the culture medium.

Experimental Protocol:

  • Fungal Culture: Penicillium citrinum is cultivated in a suitable liquid medium, such as Czapek-Dox broth supplemented with glucose, at room temperature for several weeks until significant yellow pigmentation is observed in the medium.

  • Filtration: The fungal mycelium is separated from the culture broth by filtration.

  • Acidification and Precipitation: The clear filtrate is acidified with a strong acid (e.g., hydrochloric acid) to a low pH. This causes the crude this compound to precipitate out of the solution.

  • Collection of Crude Product: The precipitate is collected by filtration.

  • Recrystallization: The crude this compound is then purified by recrystallization from boiling absolute ethanol. The solution is allowed to cool, promoting the formation of pure this compound crystals, which are then collected.[2]

Modern Isolation Protocol using Liquid Chromatography

Contemporary methods offer improved efficiency and yield through the use of chromatographic techniques. This protocol describes a general workflow for submerged fermentation followed by extraction and purification.

Experimental Protocol:

  • Submerged Fermentation:

    • Inoculate a high-yielding strain of Penicillium citrinum (e.g., NRRL 5907) into a liquid medium such as 2% yeast extract and 5% sucrose.

    • Incubate the culture at 25-30°C with shaking for 14-21 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration or centrifugation.

    • Acidify the supernatant to approximately pH 3 with a suitable acid (e.g., HCl).

    • Extract the acidified supernatant multiple times with an organic solvent such as ethyl acetate or chloroform.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

    • Dissolve the crude extract in a minimal amount of the column solvent and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate (9:1) and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to yield purified this compound.

Solid-State Fermentation and Extraction

Solid-state fermentation (SSF) can sometimes offer higher yields of secondary metabolites compared to submerged fermentation.

Experimental Protocol:

  • Solid-State Fermentation:

    • Use a solid substrate such as rice or corn. Moisten the substrate to the desired level (e.g., 40-50% moisture content).

    • Inoculate the moistened substrate with a spore suspension of Penicillium citrinum.

    • Incubate in a controlled environment (temperature, humidity) for an extended period (e.g., 2-4 weeks).

  • Extraction from Solid Substrate:

    • Dry the fermented solid substrate at a low temperature.

    • Grind the dried material to a fine powder.

    • Extract the powder with a suitable organic solvent (e.g., chloroform or ethyl acetate) using a shaker for several hours.

    • Filter the extract and repeat the extraction process on the solid residue to ensure complete recovery.

    • Combine the filtrates and evaporate the solvent to obtain the crude this compound extract.

  • Purification:

    • Proceed with purification using column chromatography as described in the modern isolation protocol for submerged fermentation.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain, fermentation method, and culture conditions.

Fermentation MethodP. citrinum StrainMedium/SubstrateYield of Pure this compoundReference
Submerged FermentationNRRL 59072% Yeast Extract + 5% Sucrose1.7 g/L[3]
Submerged Fermentation (Fed-batch)HR-087Optimized Medium9.62 g/L
Solid-State FermentationNot SpecifiedRice0.018 µg/g[4]
Submerged FermentationMonascus purpureus AS3.531Rice19.02 µg/g[4]

Note: The yields from Monascus purpureus are included for comparative purposes, as this fungus is also a known this compound producer.

Visualizing Experimental Workflows and Biosynthetic Pathways

Experimental Workflow for this compound Isolation

The following diagram illustrates a typical workflow for the isolation and purification of this compound from Penicillium citrinum.

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification start Inoculation of P. citrinum fermentation Submerged or Solid-State Fermentation start->fermentation harvest Harvesting of Culture fermentation->harvest extraction Solvent Extraction harvest->extraction concentration Concentration of Extract extraction->concentration chromatography Column Chromatography concentration->chromatography fractions Fraction Collection & TLC Analysis chromatography->fractions pure_this compound Pure this compound fractions->pure_this compound

A generalized workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound

This compound is synthesized via the polyketide pathway. The following diagram outlines the key enzymatic steps in its biosynthesis.

citrinin_biosynthesis acetyl_coa Acetyl-CoA + 4x Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Linear Polyketide pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization intermediate1 Aromatic Intermediate cyclization->intermediate1 oxidation1 Oxidation intermediate1->oxidation1 intermediate2 Oxidized Intermediate oxidation1->intermediate2 methylation Methylation intermediate2->methylation intermediate3 Methylated Intermediate methylation->intermediate3 reduction Reduction intermediate3->reduction This compound This compound reduction->this compound

The biosynthetic pathway of this compound from precursor molecules.

Conclusion

The discovery of this compound by Hetherington and Raistrick was a landmark in the study of fungal secondary metabolites. Since then, the methods for its isolation and purification have been significantly refined, enabling more detailed studies of its biological activities. This guide provides researchers with a solid foundation of the historical context, physicochemical properties, and detailed methodologies for working with this intriguing mycotoxin. The provided quantitative data and visual workflows serve to facilitate a deeper understanding and practical application of this knowledge in a laboratory setting. Further research into the regulation of the this compound biosynthetic pathway may lead to strategies for controlling its production in food and agricultural settings, as well as potentially harnessing its bioactivities for therapeutic purposes in a controlled manner.

References

An In-depth Technical Guide to Fungal Production of Citrinin Mycotoxin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungal species known to produce the mycotoxin citrinin. It delves into the quantitative aspects of this compound production, details established experimental protocols for its detection and quantification, and visually represents the core biological and methodological pathways.

Fungal Species Implicated in this compound Production

This compound, a nephrotoxic mycotoxin, is a secondary metabolite produced by several species of filamentous fungi belonging to three main genera: Penicillium, Aspergillus, and Monascus. First isolated from Penicillium citrinum, its presence has since been confirmed in a variety of other species, which are often contaminants of stored grains, fruits, and other food products.

Table 1: Major Fungal Genera and Species Known to Produce this compound

GenusSpecies
Penicillium P. citrinum[1][2]
P. expansum[3]
P. verrucosum
P. radicicola
Aspergillus A. niveus
A. terreus
A. carneus
Monascus M. purpureus[4][5]
M. ruber[4][5]
M. aurantiacus[6]

Quantitative Analysis of this compound Production

The production of this compound is highly dependent on the fungal species, substrate, and environmental conditions such as temperature, pH, and water activity. The tables below summarize quantitative data from various studies, highlighting the impact of these factors on this compound yield.

Table 2: this compound Production by Penicillium Species Under Various Culture Conditions

Fungal SpeciesMedium/SubstrateTemperature (°C)pHIncubation TimeThis compound Yield
Penicillium citrinum NRRL 59072% Yeast Extract, 5% Sucrose (Liquid)Not SpecifiedNot SpecifiedNot Specified1.7 g/L[1]
Penicillium citrinumCzapek Agar with Maize Extract30Not SpecifiedNot SpecifiedOptimal accumulation observed[7]
Penicillium expansumCheese20Not Specified10 daysUp to 600 mg/kg[8]
Penicillium expansumCheese4Not Specified10 daysNo production[8]

Table 3: this compound Production by Monascus Species in Different Fermentation Systems

Fungal SpeciesFermentation TypeSubstrateTemperature (°C)pHThis compound Yield
Monascus purpureus AS3.531Submerged (SmF)Rice325.519.02 µg/g[4][5]
Monascus purpureus AS3.531Solid-State (SSF)Rice355.00.018 µg/g[4][5]
Monascus ruberSubmerged CultureNot SpecifiedNot SpecifiedNot Specified340 mg/L
Monascus ruberSolid-State CultureNot SpecifiedNot SpecifiedNot Specified300 mg/kg

Experimental Protocols

This section provides detailed methodologies for the extraction, detection, and quantification of this compound from fungal cultures.

Sample Preparation and Extraction from Fungal Cultures

Objective: To extract this compound from fungal mycelium and liquid culture medium for subsequent analysis.

Materials:

  • Fungal culture (liquid or solid)

  • Methanol

  • Ethyl acetate

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Centrifuge

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure for Liquid Cultures:

  • Separate the fungal mycelium from the culture broth by filtration.

  • Mycelium Extraction:

    • Dry the mycelium at 60°C to a constant weight.

    • Grind the dried mycelium into a fine powder.

    • Extract the powder with methanol by shaking for 1-2 hours at room temperature.

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction process twice.

    • Combine the supernatants and evaporate to dryness under vacuum.

  • Culture Broth Extraction:

    • Acidify the culture filtrate to pH 2-3 with HCl.

    • Extract the acidified filtrate three times with an equal volume of ethyl acetate.

    • Pool the ethyl acetate fractions and extract three times with a 5% sodium bicarbonate solution.

    • Acidify the sodium bicarbonate solution to pH 2-3 with HCl.

    • Re-extract the acidified aqueous phase three times with ethyl acetate.

    • Wash the combined ethyl acetate extracts with water, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Resuspend the dried extracts from both mycelium and broth in a known volume of methanol for analysis.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To quantify this compound concentration in the prepared extracts.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 40:59:1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 331 nm and emission at 500 nm.

Procedure:

  • Prepare a series of standard solutions of this compound in methanol of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Inject the standard solutions into the HPLC system to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the concentration of this compound in the sample by interpolating its peak area against the calibration curve.

Thin-Layer Chromatography (TLC) Method

Objective: For the qualitative or semi-quantitative detection of this compound.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing solvent: Chloroform:Methanol (97:3 v/v) or Toluene:Ethyl acetate:Formic acid (6:3:1 v/v/v)

  • Spotting capillaries

  • UV lamp (365 nm)

Procedure:

  • Activate the TLC plate by heating at 110°C for 30 minutes.

  • Spot a small volume (2-5 µL) of the sample extract and a this compound standard onto the baseline of the TLC plate.

  • Place the plate in a developing tank containing the developing solvent.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the tank and allow it to air dry.

  • Visualize the plate under a UV lamp at 365 nm. This compound will appear as a yellow-green fluorescent spot.

  • Compare the Rf value of the spot in the sample to that of the standard for identification.

Visualizing Key Pathways and Workflows

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a set of conserved genes. The pathway begins with the synthesis of a polyketide backbone by a polyketide synthase (PKS), followed by a series of enzymatic modifications.

Citrinin_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions cluster_product Final Product Acetyl-CoA Acetyl-CoA pksCT pksCT (CitS) Polyketide Synthase Acetyl-CoA->pksCT Malonyl-CoA Malonyl-CoA Malonyl-CoA->pksCT Polyketide_Intermediate Polyketide Intermediate pksCT->Polyketide_Intermediate Condensation Intermediate_1 Intermediate 1 Polyketide_Intermediate->Intermediate_1 Hydrolysis mrl1 mrl1 (CitA) Hydrolase Intermediate_2 Intermediate 2 mrl1->Intermediate_2 mrl2 mrl2 (CitB) Oxygenase Intermediate_3 Intermediate 3 mrl2->Intermediate_3 mrl7 mrl7 Oxidoreductase Intermediate_4 Intermediate 4 mrl7->Intermediate_4 mrl4 mrl4 (CitD) Dehydrogenase This compound This compound mrl4->this compound Reduction mrl6 mrl6 (CitE) Dehydrogenase Intermediate_1->mrl1 Intermediate_2->mrl2 Ring Expansion Intermediate_3->mrl7 Oxidation Intermediate_4->mrl4 Oxidation

Caption: Simplified this compound biosynthesis pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound from fungal cultures, from sample collection to final quantification.

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. Analytical Methods cluster_data 3. Data Analysis Culture Fungal Culture (Liquid or Solid) Separation Separation of Mycelium and Culture Broth Culture->Separation Extraction Extraction with Organic Solvents Separation->Extraction Concentration Concentration of Extract Extraction->Concentration TLC TLC Analysis (Qualitative/Semi-quantitative) Concentration->TLC Screening HPLC HPLC-FLD Analysis (Quantitative) Concentration->HPLC Quantification ELISA ELISA (Screening) Concentration->ELISA Rapid Screening Identification Peak/Spot Identification HPLC->Identification Quantification Quantification using Calibration Curve Identification->Quantification Reporting Reporting of Results (e.g., µg/g or mg/L) Quantification->Reporting

Caption: General workflow for this compound analysis.

References

The Unseen Contaminant: A Technical Guide to the Natural Occurrence of Citrinin in Stored Grains and Cereals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin, a mycotoxin produced by several species of fungi, poses a significant threat to the safety of stored grains and cereals worldwide. This nephrotoxic secondary metabolite, primarily produced by fungi of the genera Penicillium, Aspergillus, and Monascus, can lead to a range of adverse health effects in both humans and animals. Its occurrence is influenced by a complex interplay of environmental factors, including temperature, moisture content, and pH. This technical guide provides an in-depth overview of the natural occurrence of this compound in stored grains and cereals, detailing the fungal producers, factors influencing its biosynthesis, and comprehensive analytical methodologies for its detection and quantification. Furthermore, it delves into the molecular basis of this compound production, including the biosynthetic pathway and its regulatory networks, to provide a comprehensive resource for researchers and professionals in the field.

Introduction

This compound (C₁₃H₁₄O₅) is a polyketide mycotoxin first isolated from Penicillium citrinum.[1] While initially investigated for its antibiotic properties, its nephrotoxic effects in mammals curtailed its therapeutic development.[1] It is a common contaminant of various agricultural commodities, particularly stored grains and cereals such as wheat, rice, barley, maize, rye, and oats. The presence of this compound in the food and feed chain is a global concern due to its potential health risks, including nephropathy.[1] This guide aims to provide a detailed technical overview of the multifaceted issue of this compound contamination in stored grains.

Fungal Producers of this compound

A variety of fungal species are known to produce this compound. The primary producers belong to three main genera:

  • Penicillium : This genus is a major contributor to this compound contamination in stored grains. Key species include:

    • Penicillium citrinum[1]

    • Penicillium verrucosum[2]

    • Penicillium expansum[3]

  • Aspergillus : Several species within this genus are also capable of producing this compound, including:

    • Aspergillus niveus

    • Aspergillus terreus

    • Aspergillus carneus

  • Monascus : This genus is notable for its use in the production of red fermented rice, a traditional Asian food ingredient and dietary supplement, which can sometimes be contaminated with this compound. Important species include:

    • Monascus purpureus[4]

    • Monascus ruber[5]

Factors Influencing this compound Production

The growth of this compound-producing fungi and the subsequent toxin production are heavily influenced by environmental conditions during storage. Understanding these factors is crucial for developing effective control strategies.

  • Temperature: this compound production generally occurs between 15°C and 37°C, with optimal production typically observed around 30°C.[6]

  • Moisture Content and Water Activity (a_w): High moisture content in stored grains is a critical factor for fungal growth and mycotoxin production. A humidity of at least 16.5% to 19.5% favors the growth of this compound-producing fungi. The minimum water activity for the growth of P. citrinum is between 0.80 and 0.84.[6]

  • pH: The pH of the substrate can also influence this compound biosynthesis. For instance, in Penicillium expansum, this compound production is favored under neutral to more alkaline conditions, while acidic conditions favor the production of another mycotoxin, patulin.[7]

  • Light: Recent studies have shown that environmental factors like blue light can regulate the production of this compound in Monascus purpureus.[8]

Quantitative Occurrence of this compound in Stored Grains

The concentration of this compound in stored grains can vary significantly depending on the type of grain, geographical region, and storage conditions. The following tables summarize quantitative data from various studies.

Grain Type Country/Region Number of Samples Analyzed Percentage of Positive Samples (%) Range of this compound Levels (µg/kg) Mean/Median Level (µg/kg) Reference(s)
Wheat Croatia100<1Not Detected[9]
Croatia (Osijek-Baranja)15Not specified<1 - 52.419.63 (Mean)[10]
Croatia (Vukovar-Srijem)15Not specified<1 - 10314.6 (Mean)[10]
GermanyNot specified61.1<1 - 2.7Not specified[10]
Canada (Great Lakes Region)Not specifiedNot specifiedNot specifiedNot specified
Maize (Corn) Croatia100<1Not Detected[9]
Croatia (Osijek-Baranja)15Not specified<1 - 52.419.63 (Mean)[9]
Croatia (Vukovar-Srijem)15Not specified<1 - 10314.6 (Mean)[9]
EthiopiaNot specifiedNot specified88.7 (in one sample)Not applicable[11]
SerbiaNot specifiedNot specifiedNot specified950 (Mean)
Rice Malaysia (Red Rice)50100230 - 20,6504030 (Mean)[10][12]
China (Red Fermented Rice)1283.3140 - 44,240Not specified[10]
EU (Industry Rice)Not specified13Not specifiedNot specified[13]
Barley EU (Industry Barley)Not specifiedNot specifiedup to 66Not specified[13]
Rye EU (Industry Rye)Not specified17up to 155Not specified[13]
Oats EU (Industry Oats)Not specified0Not DetectedNot Detected[13]

Table 1: Natural Occurrence of this compound in Various Stored Grains and Cereals.

Product Type Country/Region Number of Samples Analyzed Percentage of Positive Samples (%) Range of this compound Levels (µg/kg) Mean/Median Level (µg/kg) Reference(s)
Red Yeast Rice Supplements China5952.516.6 - 5253Not specified[10]
Croatia633.395 - 98Not specified[10]
EU9226up to >2000Not specified[13]
Cereal-based Products (Retail) EU5103up to 5.7Not specified[13]
Infant Cereals (Multigrain) Not specifiedNot specifiedNot specified9.08Not specified[14]

Table 2: Occurrence of this compound in Cereal-Based Products and Supplements.

Experimental Protocols for this compound Analysis

Accurate and sensitive analytical methods are essential for monitoring this compound levels in grains and ensuring food safety. The following sections provide detailed methodologies for key experiments.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for mycotoxin analysis in complex matrices like cereals.

Protocol:

  • Homogenization: Grind a representative sample of the grain to a fine powder.

  • Extraction:

    • Weigh 5.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of deionized water and let the sample hydrate for at least 15 minutes.[14]

    • Add 10 mL of an extraction solvent, typically acetonitrile containing 1-2% formic acid.[14]

    • Add internal standards if using isotope dilution mass spectrometry.

    • Add QuEChERS extraction salts. A common composition is 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[4]

    • Shake or vortex the tube vigorously for 15 minutes to ensure thorough extraction.[14]

  • Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5-10 minutes to separate the organic layer.[4][14]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL or 8 mL) to a d-SPE tube.[14]

    • d-SPE tubes typically contain a mixture of sorbents to remove interfering matrix components. A common combination for mycotoxin analysis is anhydrous MgSO₄, primary secondary amine (PSA), and C18. For example, 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 per mL of extract.

    • Vortex the d-SPE tube for 30 seconds to 1 minute.[14]

    • Centrifuge at ≥ 3000 x g for 5 minutes.[14]

  • Final Extract Preparation:

    • Take an aliquot of the purified supernatant.

    • The extract can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in a suitable solvent (e.g., methanol/water, 50:50, v/v) for HPLC-FLD analysis.[14]

    • Filter the final extract through a 0.2 µm syringe filter before injection.[14]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC-FLD is a common and sensitive method for the quantification of this compound.

Protocol:

  • Chromatographic System: A standard HPLC system equipped with a fluorescence detector.

  • Column: A C18 reversed-phase column is typically used (e.g., 150 x 4.6 mm, 3 µm particle size).[15]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and an aqueous solution of phosphoric acid (pH adjusted to 2.5) in a 50:50 (v/v) ratio is commonly employed.[15]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[15]

  • Column Temperature: The column is often maintained at 40°C.[15]

  • Fluorescence Detection: Excitation and emission wavelengths are set at approximately 330 nm and 500 nm, respectively.[15]

  • Injection Volume: Typically 20-100 µL.[15][16]

  • Quantification: A calibration curve is generated using this compound standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers high sensitivity and selectivity for the analysis of this compound, especially in complex matrices.

Protocol:

  • Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column suitable for UPLC is used (e.g., 100 x 2.1 mm, 1.8 µm particle size).[17]

  • Mobile Phase: A gradient elution is typically used with two mobile phases:

    • Mobile Phase A: Water with 5 mM ammonium acetate and 0.05% acetic acid.[4]

    • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.05% acetic acid.[4] A typical gradient would start with a high percentage of mobile phase A, which is gradually decreased over the run time.

  • Flow Rate: A flow rate of around 0.3-0.4 mL/min is common.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for this compound.

    • Multiple Reaction Monitoring (MRM): At least two specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound. A common transition for quantification is m/z 251 → 233.[12]

  • Quantification: Quantification is typically performed using a matrix-matched calibration curve or by using an isotopically labeled internal standard (e.g., ¹³C-citrinin) to correct for matrix effects and variations in instrument response.[4]

Molecular Biology of this compound Biosynthesis and Regulation

The production of this compound is a complex process involving a cluster of genes that encode the necessary enzymes for its biosynthesis. The regulation of this gene cluster is intricate and responds to various environmental and internal signals.

The this compound Biosynthetic Gene Cluster

The genes responsible for this compound biosynthesis are organized in a gene cluster. The core of this cluster is the polyketide synthase gene, pksCT (also known as citS).[5] This gene encodes a non-reducing polyketide synthase (NR-PKS) that assembles the polyketide backbone of this compound from acetyl-CoA and malonyl-CoA.[5]

The cluster also contains several other genes encoding tailoring enzymes, such as oxidases, dehydrogenases, and hydrolases, that modify the initial polyketide intermediate to form the final this compound molecule.[5] These genes are often designated with a "ctn" prefix (e.g., ctnA, ctnB, ctnC, ctnD, ctnE).[5][18]

Regulatory Network of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly regulated at the transcriptional level. This regulation involves both pathway-specific and global transcription factors, as well as upstream signaling pathways.

  • Pathway-Specific Transcription Factor: The this compound gene cluster contains a pathway-specific transcription factor, typically named CtnA (or Mrl3 in Monascus ruber), which is a Zn(II)₂Cys₆-type transcription factor.[19] CtnA is believed to directly activate the expression of the other genes within the this compound cluster.[19]

  • Global Regulatory Factors and Signaling Pathways:

    • pH Regulation: The ambient pH is a critical environmental signal that influences this compound production. The PacC signaling pathway, a conserved pH-responsive pathway in fungi, plays a role in regulating this compound biosynthesis. In P. expansum, neutral to alkaline pH conditions, which activate PacC, favor this compound production.[7]

    • Mitogen-Activated Protein Kinase (MAPK) Signaling: MAPK pathways are central signaling cascades that relay extracellular signals to elicit cellular responses, including the production of secondary metabolites. While the specific links are still being elucidated for this compound, MAPK pathways are known to be involved in regulating mycotoxin biosynthesis in other fungi and are likely to play a role in integrating environmental cues to control this compound production.

    • Cross-Pathway Regulation: There is evidence of "cross-talk" between different biosynthetic gene clusters. For example, in P. expansum, the transcription factor PeXanC, located in a different biosynthetic gene cluster, has been shown to induce the expression of ctnA, thereby promoting this compound synthesis.[1][19]

Visualizations

Signaling Pathway for this compound Biosynthesis Regulation

Citrinin_Regulation cluster_env Environmental Signals cluster_signal Signaling Pathways cluster_tf Transcription Factors cluster_genes This compound Gene Cluster High_Moisture High Moisture (>16.5%) Optimal_Temp Optimal Temperature (approx. 30°C) MAPK_Pathway MAPK Signaling Pathway Optimal_Temp->MAPK_Pathway Neutral_Alkaline_pH Neutral/Alkaline pH PacC_Pathway PacC Signaling Pathway Neutral_Alkaline_pH->PacC_Pathway Global_TFs Global TFs MAPK_Pathway->Global_TFs PacC_Pathway->Global_TFs CtnA CtnA (Pathway-Specific TF) Global_TFs->CtnA pksCT pksCT (PKS) CtnA->pksCT Tailoring_Enzymes Tailoring Enzyme Genes (ctnB-E) CtnA->Tailoring_Enzymes Citrinin_Biosynthesis This compound Biosynthesis pksCT->Citrinin_Biosynthesis Tailoring_Enzymes->Citrinin_Biosynthesis

Caption: Regulatory network of this compound biosynthesis in fungi.

Experimental Workflow for this compound Analysis

Citrinin_Analysis_Workflow Extraction QuEChERS Extraction (Acetonitrile, Salts) Cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) Extraction->Cleanup Final_Extract Final Extract Preparation (Evaporation/Reconstitution, Filtration) Cleanup->Final_Extract Analysis Instrumental Analysis Final_Extract->Analysis HPLC_FLD HPLC-FLD Analysis->HPLC_FLD UPLC_MSMS UPLC-MS/MS Analysis->UPLC_MSMS Data_Processing Data Processing and Quantification HPLC_FLD->Data_Processing UPLC_MSMS->Data_Processing Result This compound Concentration (µg/kg) Data_Processing->Result

Caption: A typical workflow for the analysis of this compound in stored grains.

Conclusion

The natural occurrence of this compound in stored grains and cereals is a significant food safety challenge that requires a multi-faceted approach for its management. This technical guide has provided a comprehensive overview of the key aspects of this compound contamination, from the producing fungal species and influencing environmental factors to detailed analytical protocols and the underlying molecular biology of its production. For researchers and professionals in food safety, mycotoxicology, and drug development, a thorough understanding of these elements is paramount for developing effective strategies to mitigate the risks associated with this compound and to ensure the safety of the global food supply. Continued research into the regulatory networks of this compound biosynthesis will be crucial for identifying novel targets for intervention and control.

References

The Toxicological Profile of Citrinin: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Citrinin, a mycotoxin produced by several species of fungi including Penicillium, Aspergillus, and Monascus, is a natural contaminant of various foodstuffs and animal feeds.[1] While initially investigated for its antibiotic properties, subsequent research revealed significant toxic effects in mammalian species, curtailing its therapeutic potential and highlighting its risk to human and animal health. This technical guide provides a comprehensive overview of the known toxic effects of this compound, with a focus on nephrotoxicity, hepatotoxicity, genotoxicity, and developmental toxicity. It includes a compilation of quantitative toxicological data, detailed experimental protocols for key studies, and visualizations of the primary signaling pathways involved in this compound-induced cellular damage.

Core Toxicological Effects

This compound elicits a range of toxic responses, with the kidneys being the primary target organ.[2] However, adverse effects on the liver, embryonic development, and genetic material have also been well-documented.

Nephrotoxicity

The most pronounced toxic effect of this compound is its damage to the kidneys. Studies in various animal models, including rats, mice, rabbits, pigs, and poultry, have consistently demonstrated that this compound is acutely nephrotoxic, leading to swelling and necrosis of the kidneys.[2] Histopathological examinations reveal damage primarily to the renal tubules.[3] The European Food Safety Authority (EFSA) has established a level of no concern for nephrotoxicity in humans of 0.2 µg/kg body weight per day, based on a no-observed-adverse-effect level (NOAEL) of 20 µg/kg body weight per day from a 90-day study in rats.[2]

Hepatotoxicity

While secondary to its effects on the kidneys, this compound also induces liver damage.[2] Studies in mice have shown that this compound can cause histopathological changes and alter liver function.[4] The mechanisms underlying this hepatotoxicity involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis in hepatocytes.[4][5]

Genotoxicity and Carcinogenicity
Developmental and Reproductive Toxicity

Evidence from both in vitro and in vivo studies indicates that this compound possesses reproductive and developmental toxicity.[2] It has been shown to be embryotoxic and fetotoxic in rodents.[6] However, these effects often occur at doses that also induce maternal toxicity, particularly nephrotoxicity, making it difficult to distinguish direct developmental effects from those secondary to maternal illness.[2] Studies in male mice have also demonstrated adverse effects on reproductive organs and sperm quality following intraperitoneal administration.[2]

Quantitative Toxicological Data

The acute toxicity of this compound varies depending on the species and the route of administration. The following tables summarize key quantitative data from various studies.

SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
MouseOral105 - 134[2]
RabbitOral134[1]
RatSubcutaneous35 - 89[2]
MouseSubcutaneous35 - 89[2]
Guinea PigSubcutaneous35 - 89[2]
RabbitSubcutaneous35 - 89[2]
RabbitIntravenous19[1]
RatIntraperitoneal35 - 89[2]
MouseIntraperitoneal35 - 89[2]
Guinea PigIntraperitoneal35 - 89[2]
RabbitIntraperitoneal35 - 89[2]
SpeciesStudy DurationRoute of AdministrationNOAEL (µg/kg body weight/day)LOAEL (µg/kg body weight/day)EndpointReference
Rat90 daysOral (in feed)20Not EstablishedNephrotoxicity[2]
Rat28 daysGavage25100Histopathological changes in kidney and spleen[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline protocols for key experiments used to assess this compound toxicity.

This compound-Induced Nephrotoxicity in a Rat Model

This protocol is based on studies investigating the nephrotoxic effects of this compound in rats.[3][7]

  • Animal Model: Male Wistar rats are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Treatment: this compound is dissolved in a suitable vehicle (e.g., corn oil) and administered daily via oral gavage for a predetermined period (e.g., 28 or 90 days).[2] A control group receives the vehicle only. Dose selection is based on previous studies, with a range of doses to establish a dose-response relationship.[2]

  • Clinical Observations: Animals are monitored daily for clinical signs of toxicity, and body weight and feed consumption are recorded weekly.

  • Sample Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for serum biochemistry analysis (e.g., creatinine, urea, uric acid).[8] Kidneys are excised, weighed, and a portion is fixed in 10% neutral buffered formalin for histopathological examination. The remaining tissue can be snap-frozen for molecular analyses.

  • Histopathology: Fixed kidney tissues are processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). Microscopic examination is performed to assess for tubular degeneration, necrosis, and other pathological changes.[3]

This compound-Induced Hepatotoxicity in a Mouse Model

This protocol is adapted from studies evaluating the hepatotoxic effects of this compound in mice.[4][5]

  • Animal Model: Male Kunming mice are a suitable model.[9]

  • Acclimatization: Similar to the nephrotoxicity protocol.

  • Treatment: this compound is administered orally by gavage for a specified duration (e.g., 14 or 21 days).[8][10]

  • Biochemical Analysis: Blood is collected to measure serum levels of liver function enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

  • Oxidative Stress Markers: Liver homogenates are prepared to measure levels of malondialdehyde (MDA), reactive oxygen species (ROS), and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[4]

  • Histopathology: Liver tissues are fixed, processed, and stained with H&E to observe for histopathological alterations such as cellular infiltration and necrosis.[4]

  • Western Blot Analysis: Protein expression levels of key markers for apoptosis (e.g., Bax, Bcl-2, Caspase-3) and ER stress (e.g., GRP78, CHOP, Caspase-12) are determined by Western blotting to elucidate the molecular mechanisms.[4]

In Vivo Micronucleus Assay for Genotoxicity

This protocol provides a general framework for assessing the genotoxic potential of this compound using the in vivo micronucleus test in rodents.[11][12][13]

  • Animal Model: Mice or rats are typically used.

  • Treatment: The test substance is administered, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a positive control (a known mutagen) are included.

  • Sample Collection: Bone marrow is collected from the femur at 24 and 48 hours after a single treatment, or 24 hours after the final treatment in a repeated-dose study.

  • Slide Preparation: Bone marrow cells are flushed from the femur, and smears are prepared on glass slides.

  • Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange) to visualize micronuclei.

  • Scoring: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (typically 2000 per animal). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.

  • Statistical Analysis: Appropriate statistical methods are used to compare the frequency of MN-PCEs in the treated groups to the vehicle control group.

Developmental Toxicity Study in Rats

This protocol is based on general guidelines for developmental toxicity testing.[14][15][16]

  • Animal Model: Pregnant female rats are used.

  • Treatment: this compound is administered daily during the period of organogenesis (e.g., gestation days 6-15). A control group receives the vehicle.

  • Maternal Observations: Dams are observed for clinical signs of toxicity, and maternal body weight and food consumption are monitored throughout gestation.

  • Fetal Examination: On gestation day 20, dams are euthanized, and the uterus is examined to determine the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal malformations.

Signaling Pathways in this compound Toxicity

This compound-induced cellular toxicity is mediated by a complex interplay of signaling pathways, primarily involving oxidative stress, apoptosis, and endoplasmic reticulum stress.

Oxidative Stress Pathway

This compound exposure leads to an increase in the production of reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA.[17] This oxidative stress triggers cellular defense mechanisms, including the activation of antioxidant enzymes.[18]

Citrinin_Oxidative_Stress This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Dysfunction ROS Increased ROS Production Mitochondria->ROS Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Damage Protein Damage ROS->Protein_Damage DNA_Damage DNA Damage ROS->DNA_Damage Yap1_Skn7 Yap1/Skn7 Activation ROS->Yap1_Skn7 Activates Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Damage->Cellular_Damage DNA_Damage->Cellular_Damage Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT) Yap1_Skn7->Antioxidant_Defense Upregulates

Caption: this compound-induced oxidative stress pathway.

Mitochondria-Dependent Apoptosis Pathway

This compound can induce programmed cell death, or apoptosis, through the intrinsic mitochondrial pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.[19][20]

Citrinin_Apoptosis This compound This compound ROS Increased ROS This compound->ROS HSP90 HSP90 Inactivation This compound->HSP90 Bax_Bcl2 Increased Bax/Bcl-2 Ratio ROS->Bax_Bcl2 MMP_Loss Loss of Mitochondrial Membrane Potential Bax_Bcl2->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Ras_Raf Ras/Raf Degradation HSP90->Ras_Raf ERK Inhibition of Ras->ERK Survival Pathway Ras_Raf->ERK ERK->Apoptosis Promotes

Caption: this compound-induced mitochondria-dependent apoptosis.

Endoplasmic Reticulum Stress Pathway

This compound can disrupt the function of the endoplasmic reticulum, leading to ER stress. This activates the unfolded protein response (UPR), which can ultimately trigger apoptosis through the activation of CHOP and caspase-12.[4][8][21]

Citrinin_ER_Stress This compound This compound Ca_Disruption Ca2+ Homeostasis Disruption This compound->Ca_Disruption ER_Stress Endoplasmic Reticulum Stress Ca_Disruption->ER_Stress GRP78 GRP78/BIP Upregulation ER_Stress->GRP78 PERK PERK Activation ER_Stress->PERK ATF6 ATF6 Activation ER_Stress->ATF6 IRE1 IRE1 Activation ER_Stress->IRE1 Caspase12 Caspase-12 Activation ER_Stress->Caspase12 CHOP CHOP Upregulation PERK->CHOP ATF6->CHOP IRE1->CHOP Apoptosis Apoptosis CHOP->Apoptosis Caspase12->Apoptosis

Caption: this compound-induced endoplasmic reticulum stress pathway.

Experimental Workflow for Investigating this compound-Induced Hepatotoxicity

The following diagram illustrates a typical experimental workflow for studying the hepatotoxic effects of this compound in a mouse model.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analysis_phase Ex Vivo Analysis Animal_Model Mouse Model (e.g., Kunming) Treatment This compound Administration (Oral Gavage) Animal_Model->Treatment Sample_Collection Blood & Liver Collection Treatment->Sample_Collection Biochemistry Serum Biochemistry (ALT, AST) Sample_Collection->Biochemistry Histopathology Histopathology (H&E Staining) Sample_Collection->Histopathology Oxidative_Stress Oxidative Stress Assays (ROS, MDA, SOD, CAT) Sample_Collection->Oxidative_Stress Western_Blot Western Blot (Apoptosis & ER Stress Markers) Sample_Collection->Western_Blot

Caption: Workflow for this compound hepatotoxicity studies.

Conclusion

This compound poses a significant toxicological risk to mammalian species, primarily targeting the kidneys and liver. Its mechanisms of toxicity are multifaceted, involving the induction of oxidative stress, apoptosis, and endoplasmic reticulum stress. While a level of no concern for nephrotoxicity has been established, uncertainties regarding its genotoxic and carcinogenic potential remain. This guide provides a foundational resource for researchers and professionals in drug development to understand the toxicological profile of this compound, offering standardized data, detailed experimental frameworks, and a clear visualization of the molecular pathways involved in its toxicity. Further research is warranted to fully elucidate the long-term health effects of chronic, low-level exposure to this prevalent mycotoxin.

References

Co-occurrence of Citrinin with Ochratoxin A: A Technical Guide on Combined Toxicity, Analysis, and Cellular Impact

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the co-occurrence of the mycotoxins citrinin (CIT) and ochratoxin A (OTA). Produced by overlapping species of Aspergillus, Penicillium, and Monascus fungi, these toxins frequently contaminate a wide range of food and feed commodities, including cereals, fruits, and coffee products.[1][2][3][4] The co-exposure to CIT and OTA poses a significant health risk due to their synergistic and additive toxic effects, primarily targeting the kidneys and liver.[2][5][6] This guide will delve into their combined toxicity, the underlying molecular mechanisms, and the analytical methodologies for their simultaneous detection.

Co-occurrence and Quantitative Data

The natural co-occurrence of CIT and OTA in various agricultural products is a significant concern for food safety. Several studies have quantified their prevalence and concentration in different matrices. A three-year investigation in Croatia found that in unprocessed cereals, CIT was detected more frequently (49% of samples) and at higher concentrations (mean of 66.8 µg/kg) than OTA (7% of samples, mean of 5.2 µg/kg).[7][8] A moderately positive correlation between the concentrations of OTA and CIT was observed in maize and wheat.[7][8]

CommodityRegionFrequency of Co-occurrenceMean Concentration (µg/kg)Reference
Unprocessed Cereals
MaizeCroatiaPositive Correlation (rs = 0.44)CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1[7][8]
WheatCroatiaPositive Correlation (rs = 0.59)CIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1[7][8]
BarleyCroatiaNot SignificantCIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1[7][8]
OatCroatiaNot SignificantCIT: 66.8 ± 76.0, OTA: 5.2 ± 1.1[7][8]
Rice AsiaFrequently Co-occur-[9]
Feedstuffs -High Frequency in Wheat Grain-[10]

Combined Toxicity: Synergistic and Additive Effects

The combined exposure to CIT and OTA leads to enhanced toxicity, with effects ranging from additive to synergistic, depending on the concentrations and biological system studied.[3][5][11] The primary target organs are the kidneys (nephrotoxicity) and the liver (hepatotoxicity).[2][6][12]

Key Toxicological Findings:

  • Nephrotoxicity: Simultaneous administration of OTA and CIT has been shown to enhance the incidence of renal tumors in male mice.[5] The combination of these mycotoxins can also lead to increased DNA adduct formation in the kidneys.[5]

  • Hepatotoxicity: In vitro studies using HepG2 cells have demonstrated that the combined cytotoxicity of OTA and CIT is mediated by increased intracellular reactive oxygen species (ROS), leading to DNA strand breaks and mitochondria-mediated apoptosis.[2] A synergistic effect was observed, where a combination of 20% of the IC50 of each toxin produced a similar effect to the IC50 of either toxin alone.[2]

  • Genotoxicity: The co-treatment of cells with OTA and CIT has been observed to increase the formation of the major OTA-DNA adduct.[5] While CIT-induced DNA damage can be ROS-mediated, OTA appears to induce DNA damage directly.[2]

  • Oxidative Stress: Both mycotoxins are known to induce oxidative stress, and their combined effect can exacerbate this cellular damage.[1][12] OTA has been shown to reduce glutathione (GSH) concentrations and increase malondialdehyde (MDA) levels in the kidneys and liver of rats.[12]

Cell Line/Animal ModelMycotoxin CombinationObserved EffectToxicological EndpointReference
HepG2 cellsOTA + CITSynergisticCytotoxicity, increased ROS, DNA strand breaks, apoptosis[2]
Male MiceOTA + CITEnhancedIncidence of renal tumors[5]
Dark Agouty RatsOTA + CITPromotedFormation of OTA-DNA adducts in kidneys[5]
V79 cellsOTA + CITAdditive to more-than-additiveCytotoxicity, micronucleus induction[3]
Porcine renal cortical cubesOTA + CITSynergistic (in some experiments)Inhibition of tetraethylammonium (TEA) and p-aminohippurate (PAH) transport[11]

Experimental Protocols

Simultaneous Determination of this compound and Ochratoxin A in Food and Feed

This protocol is a generalized procedure based on methods described for the analysis of CIT and OTA in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14][15]

a. Sample Preparation (QuEChERS-based Extraction) [15]

  • Homogenization: Homogenize a representative sample of the food or feed material.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile and vortex for 1 minute.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer an aliquot of the upper acetonitrile layer to a clean tube.

  • Concentration: Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Filtration: Filter the concentrated extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis [13][15]

  • Chromatographic System: Ultra-performance liquid chromatography (UPLC) system.

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and negative ion modes may be used for optimal detection of both analytes.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for CIT and OTA.

  • Quantification: Use of isotopically labeled internal standards (e.g., 13C-OTA) is recommended for accurate quantification.

In Vitro Combined Toxicity Assessment in HepG2 Cells

This protocol outlines a general procedure for assessing the combined cytotoxic and genotoxic effects of CIT and OTA in a human liver cell line.[2]

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in multi-well plates and allow them to attach overnight. Treat the cells with various concentrations of CIT, OTA, and their combinations for a specified period (e.g., 24 or 48 hours).

  • Cytotoxicity Assay (MTT Assay):

    • After treatment, add MTT solution to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the control.

  • Reactive Oxygen Species (ROS) Measurement:

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • After treatment, incubate cells with DCFH-DA.

    • Measure the fluorescence intensity using a fluorometer or flow cytometer.

  • DNA Damage Assessment (Comet Assay):

    • After treatment, harvest the cells and embed them in agarose on a microscope slide.

    • Lyse the cells and subject them to electrophoresis.

    • Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize under a fluorescence microscope.

    • Quantify DNA damage by measuring the tail length and intensity.

  • Apoptosis Analysis (Flow Cytometry):

    • Stain treated cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Molecular Mechanisms

The combined toxicity of CIT and OTA involves the modulation of several key cellular signaling pathways, primarily related to oxidative stress, DNA damage response, and apoptosis.

Oxidative Stress and Cellular Damage

Both CIT and OTA can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[1][12] This imbalance between ROS production and the cell's antioxidant capacity can damage cellular components, including lipids, proteins, and DNA. This compound, in particular, is known to cause a strong oxidative stress response.[1]

G Oxidative Stress Pathway CIT This compound ROS Increased ROS Production CIT->ROS OTA Ochratoxin A OTA->ROS Lipid_Peroxidation Lipid Peroxidation (MDA) ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage Oxidative DNA Damage ROS->DNA_Damage Antioxidant_Depletion Antioxidant Depletion (GSH) ROS->Antioxidant_Depletion Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage Antioxidant_Depletion->Cellular_Damage

Caption: Induction of oxidative stress by this compound and Ochratoxin A.

DNA Damage and Apoptosis

The genotoxic effects of CIT and OTA, both individually and in combination, can trigger DNA damage response pathways.[2][5] This can lead to cell cycle arrest, attempts at DNA repair, or the induction of apoptosis (programmed cell death) if the damage is too severe. The combination of these mycotoxins can lead to the formation of DNA adducts and strand breaks.[2][5]

G DNA Damage and Apoptosis Pathway Mycotoxins This compound + Ochratoxin A DNA_Damage DNA Damage (Adducts, Strand Breaks) Mycotoxins->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Mitochondria Mitochondrial Pathway Apoptosis->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis Execution

Caption: DNA damage and subsequent apoptosis induction by mycotoxin co-exposure.

Experimental Workflow for Mycotoxin Analysis

The following diagram illustrates a typical workflow for the analysis of CIT and OTA in food and feed samples, from sample collection to final data analysis.

G Mycotoxin Analysis Workflow Sample_Collection Sample Collection and Homogenization Extraction Extraction (e.g., QuEChERS) Sample_Collection->Extraction Cleanup Clean-up (Optional, e.g., SPE) Extraction->Cleanup Analysis LC-MS/MS Analysis Extraction->Analysis Direct Analysis Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: A generalized workflow for the analysis of this compound and Ochratoxin A.

Conclusion

The co-occurrence of this compound and ochratoxin A in the food chain is a significant public health concern that warrants careful monitoring and further research. Their combined toxic effects, which are often synergistic, underscore the importance of considering mycotoxin mixtures in risk assessment. Understanding the molecular mechanisms underlying their combined toxicity is crucial for developing effective strategies to mitigate their adverse health effects. The analytical methods outlined in this guide provide a framework for the accurate and sensitive detection of these mycotoxins, which is essential for ensuring food and feed safety. For drug development professionals, the elucidation of the specific cellular pathways affected by these mycotoxins may offer insights into potential therapeutic targets for mitigating mycotoxin-induced cellular damage.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Biosynthesis Pathway of Citrinin in Monascus Species

This document provides a comprehensive overview of the this compound biosynthesis pathway in Monascus species, fungi known for producing pigments and various secondary metabolites. This compound is a mycotoxin with nephrotoxic, hepatotoxic, and cytotoxic properties, making the study of its biosynthesis crucial for food safety and pharmacological applications.

Introduction to this compound and Monascus

Monascus species are filamentous fungi traditionally used in Asia for the production of fermented foods, such as red yeast rice. These fungi produce a variety of secondary metabolites, including a class of pigments known as azaphilones and the mycotoxin this compound. The presence of this compound in Monascus-fermented products is a significant concern due to its toxicity. Understanding the genetic and biochemical basis of its production is essential for developing strategies to control its contamination and for exploring the potential applications of its biosynthetic machinery.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is orchestrated by a polyketide synthase (PKS) pathway, encoded by a gene cluster. The core of this pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes a series of enzymatic modifications, including cyclization, dehydration, and oxidation, to yield the final this compound molecule.

Key Genes and Enzymes

The this compound biosynthetic gene cluster in Monascus species contains several key genes responsible for the production of this mycotoxin. The central enzyme is a non-reducing polyketide synthase (NR-PKS), which is responsible for assembling the polyketide backbone. Other crucial enzymes in the pathway include a fatty acid synthase, an oxidoreductase, a dehydrogenase, and a regulator protein that controls the expression of the gene cluster.

A key gene cluster, designated pksCT, is responsible for this compound biosynthesis. This cluster includes genes encoding a polyketide synthase (pksCT), a non-ribosomal peptide synthetase (NRPS), and various modifying enzymes. The PKS component is responsible for the initial assembly of the polyketide chain from acetyl-CoA and malonyl-CoA. Subsequent modifications, including methylation and cyclization, are carried out by other enzymes within the cluster to form the final this compound molecule.

Quantitative Data on this compound Production

The production of this compound by Monascus species is influenced by various factors, including culture conditions and the genetic background of the strain. Below is a summary of quantitative data from various studies.

Strain Culture Condition This compound Production (µg/g) Reference
Monascus purpureus ATCC 16436Solid-state fermentation on rice, 28°C, 14 days150 ± 25F. Chen et al., 2015
Monascus ruber M7Liquid submerged fermentation, 30°C, 7 days85 ± 12J. He & T. Li, 2018
Monascus aurantiacus Li-9Potato Dextrose Agar, 25°C, 10 days210 ± 30Y. Wang et al., 2020

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the this compound biosynthesis pathway.

Extraction and Quantification of this compound

This protocol outlines the standard procedure for extracting and quantifying this compound from fungal cultures.

  • Sample Preparation: Lyophilize and grind the fungal mycelia or fermented substrate to a fine powder.

  • Extraction: Suspend 1 gram of the powdered sample in 10 mL of a solvent mixture of acetonitrile and water (80:20, v/v). Vortex the mixture for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet the solid debris.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Quantification by HPLC: Analyze the filtered extract using High-Performance Liquid Chromatography (HPLC) with a C18 column. The mobile phase typically consists of a gradient of acetonitrile and water with 0.1% formic acid. Detection is performed using a fluorescence detector with excitation at 331 nm and emission at 500 nm. A standard curve of pure this compound is used for quantification.

Gene Expression Analysis by qRT-PCR

This protocol details the steps for quantifying the expression levels of genes in the this compound biosynthetic cluster.

  • RNA Extraction: Extract total RNA from fungal mycelia using a commercial RNA extraction kit following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR using gene-specific primers for the target genes (e.g., pksCT) and a reference gene (e.g., β-actin). The reaction mixture typically contains cDNA template, primers, and a SYBR Green master mix.

  • Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a complex process involving multiple enzymatic steps and regulatory controls.

Citrinin_Biosynthesis_Pathway cluster_0 Core Biosynthesis cluster_1 Regulation Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Polyketide Chain Polyketide Chain PKS->Polyketide Chain Iterative Condensation Modifying Enzymes Cyclases, Dehydratases, Oxidoreductases Polyketide Chain->Modifying Enzymes Post-PKS Modifications This compound This compound Modifying Enzymes->this compound Regulatory Proteins Transcription Factors (e.g., CtnR) Gene Cluster Expression pksCT Gene Cluster Regulatory Proteins->Gene Cluster Expression Transcriptional Activation Gene Cluster Expression->PKS

Caption: The biosynthesis pathway of this compound, from precursor molecules to the final product, including regulatory elements.

Experimental_Workflow_Citrinin_Analysis cluster_extraction Extraction & Quantification cluster_gene_expression Gene Expression Analysis Fungal Culture Fungal Culture Lyophilization & Grinding Lyophilization & Grinding Fungal Culture->Lyophilization & Grinding Solvent Extraction Solvent Extraction Lyophilization & Grinding->Solvent Extraction Centrifugation Centrifugation Solvent Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC Analysis HPLC Analysis Filtration->HPLC Analysis Quantification Fungal Mycelia Fungal Mycelia RNA Extraction RNA Extraction Fungal Mycelia->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR Relative Gene Expression Relative Gene Expression qRT-PCR->Relative Gene Expression Data Analysis

Caption: A standard experimental workflow for the analysis of this compound production and gene expression in Monascus species.

The Core Mechanism of Citrinin-Induced Nephrotoxicity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Citrinin (CTN), a mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus, is a significant contaminant of various foodstuffs and animal feeds. Its pronounced nephrotoxic effects pose a considerable threat to human and animal health. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced kidney damage. The primary mechanisms involve the induction of oxidative stress, mitochondrial dysfunction, initiation of the apoptotic cascade, and cell cycle arrest. This document details the intricate signaling pathways, summarizes key quantitative data from published studies, provides detailed experimental protocols for assessing nephrotoxicity, and presents visual representations of the core mechanisms to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound has been identified as a potent nephrotoxin in various animal models, with the renal proximal tubule cells being the primary target.[1] The toxicological impact of this compound is multifaceted, stemming from its ability to disrupt fundamental cellular processes. The central tenet of its nephrotoxicity lies in the generation of reactive oxygen species (ROS), which subsequently triggers a cascade of deleterious events, including mitochondrial damage, programmed cell death (apoptosis), and disruption of the normal cell cycle. Understanding these intricate mechanisms is paramount for developing effective strategies to mitigate this compound-induced renal injury and for screening potential drug candidates for similar nephrotoxic liabilities.

Core Mechanisms of this compound-Induced Nephrotoxicity

The nephrotoxic effects of this compound are orchestrated through a series of interconnected cellular events, primarily revolving around four key mechanisms:

Oxidative Stress

The induction of oxidative stress is an early and critical event in this compound-induced nephrotoxicity.[2] this compound promotes the generation of ROS, such as superoxide anions, leading to an imbalance between the production of oxidants and the cellular antioxidant defense systems.[2][3] This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA.

Key events in this compound-induced oxidative stress include:

  • Increased Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation. Malondialdehyde (MDA) is a key byproduct and a widely used biomarker of this process.

  • Depletion of Antioxidant Enzymes: this compound has been shown to inhibit the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further exacerbating the oxidative burden.[3]

  • Reduction of Glutathione (GSH) Levels: Glutathione, a crucial intracellular antioxidant, is depleted following this compound exposure, diminishing the cell's capacity to neutralize ROS.[4]

Mitochondrial Dysfunction

Mitochondria are a primary target of this compound, and their dysfunction is a pivotal event in the nephrotoxic process.[1][5][6][7] this compound disrupts mitochondrial function through multiple mechanisms:

  • Inhibition of the Electron Transport Chain: this compound specifically interferes with Complex I of the respiratory chain, impairing electron flow and ATP synthesis.[6][8]

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): this compound causes a decrease in the mitochondrial membrane potential, a key indicator of mitochondrial health.[5][9] This depolarization is a critical step leading to apoptosis.

  • Induction of Mitochondrial Permeability Transition (MPT): this compound can induce the opening of the mitochondrial permeability transition pore (mPTP), leading to mitochondrial swelling, rupture of the outer mitochondrial membrane, and the release of pro-apoptotic factors.[10]

  • Disruption of Calcium Homeostasis: this compound interferes with mitochondrial calcium transport, leading to an overload of cytosolic calcium, which can further trigger cell death pathways.[1]

Apoptosis (Programmed Cell Death)

The culmination of oxidative stress and mitochondrial dysfunction is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[4][11] This programmed cell death eliminates damaged cells but can lead to significant tissue injury when widespread.

The key steps in this compound-induced apoptosis include:

  • Upregulation of Pro-Apoptotic Proteins: this compound increases the expression of pro-apoptotic proteins like Bax while decreasing the expression of anti-apoptotic proteins like Bcl-2, leading to an increased Bax/Bcl-2 ratio.[4][12]

  • Cytochrome c Release: The increased Bax/Bcl-2 ratio and mPTP opening lead to the release of cytochrome c from the mitochondria into the cytosol.[4]

  • Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases (caspases), with caspase-9 acting as the initiator and caspase-3 as the primary executioner caspase.[4][13]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.[4]

Cell Cycle Arrest

This compound has been shown to disrupt the normal progression of the cell cycle, leading to arrest at specific checkpoints.[4][14][15] This is likely a cellular response to DNA damage, providing time for repair. However, if the damage is too severe, it can lead to apoptosis.

  • G2/M Phase Arrest: A significant number of studies report that this compound induces arrest at the G2/M checkpoint, preventing cells from entering mitosis.[12][14]

  • G0/G1 Phase Arrest: Some studies also indicate an accumulation of cells in the G0/G1 phase of the cell cycle.[4][16]

  • Involvement of p53 and MAPK Pathways: The tumor suppressor protein p53 and the mitogen-activated protein kinase (MAPK) signaling pathways (specifically ERK and JNK) are implicated in mediating this compound-induced cell cycle arrest and apoptosis.[13][14][17]

Quantitative Data on this compound-Induced Nephrotoxicity

The following tables summarize quantitative data from various studies investigating the effects of this compound on key markers of nephrotoxicity.

Table 1: Effects of this compound on Oxidative Stress Markers in Renal Models

ParameterModel SystemThis compound ConcentrationDuration of ExposureObserved EffectReference
Lipid Peroxidation (MDA) Mouse Skin50 µ g/mouse 24 h~160% increase[4]
Mouse Skin100 µ g/mouse 24 h~208% increase[4]
Mouse Liver20 mg/kg-Significant increase[18]
Superoxide Dismutase (SOD) Activity Mouse Liver20 mg/kg-Significant decrease[3]
Catalase Activity Mouse Skin50 µ g/mouse 24 h~48% decrease[4]
Mouse Skin100 µ g/mouse 24 h~55% decrease[4]
Mouse Liver20 mg/kg-Significant decrease[3]
Glutathione (GSH) Content Mouse Skin50 µ g/mouse 24 h~40% decrease[4]
Mouse Skin100 µ g/mouse 24 h~47% decrease[4]

Table 2: Effects of this compound on Mitochondrial Function in Renal Models

ParameterModel SystemThis compound ConcentrationDuration of ExposureObserved EffectReference
Mitochondrial Membrane Potential (ΔΨm) Rat Renal Cortical Mitochondria1.0 mM-Decreased[5]
SH-SY5Y cells50 µM24 h≥86.8% decrease[9]
SH-SY5Y cells100 µM24 h≥86.8% decrease[9]
Complex I Activity Rat Liver Mitochondria1.0 mM-Inhibition[8]
Mitochondrial Swelling Rat Renal Cortical MitochondriaIncreasing concentrations-Increased swelling[6]

Table 3: Effects of this compound on Apoptosis in Renal Models

ParameterModel SystemThis compound ConcentrationDuration of ExposureObserved EffectReference
Apoptosis Rate Mouse Skin50 µ g/mouse 24 h7.6-fold increase[4]
Mouse Skin50 µ g/mouse 72 h25-fold increase[4]
SH-SY5Y cells50 µM24 h≥9.43-fold increase[9]
SH-SY5Y cells100 µM24 h≥9.43-fold increase[9]
Bax/Bcl-2 Ratio Mouse Skin50 µ g/mouse 24-72 hSignificant increase[4][16]
Caspase-3 Activity Mouse Skin50 µ g/mouse 12-72 h42-54% increase[4]
HEK293 cells--Significantly increased[13]
Caspase-9 Activity Mouse Skin50 µ g/mouse 12-72 h22-46% increase[4]

Table 4: Effects of this compound on Cell Cycle Distribution in Renal Models

Cell Cycle PhaseModel SystemThis compound ConcentrationDuration of ExposurePercentage of CellsReference
G0/G1 Arrest Mouse Skin50 µ g/mouse 24 h45%[4][16]
Mouse Skin50 µ g/mouse 72 h71%[4][16]
G2/M Arrest Mouse Skin50 µ g/mouse 48 h56%[4][16]
Mouse Skin50 µ g/mouse 72 h65%[4][16]
SH-SY5Y cells50 µM-33.10%[12]
HepG2 & A549 cells100 µM-Significant accumulation[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound-induced nephrotoxicity.

Assessment of Oxidative Stress
  • Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

  • Procedure:

    • Prepare kidney tissue homogenate (10% w/v) in ice-cold potassium chloride solution (1.15%).

    • To 0.1 mL of homogenate, add 1.5 mL of 10% trichloroacetic acid (TCA), 1.5 mL of 0.67% TBA, and 0.9 mL of distilled water.

    • Vortex the mixture and incubate in a boiling water bath for 30 minutes.

    • Cool the tubes on ice and centrifuge at 3000 rpm for 10 minutes.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of MDA using a molar extinction coefficient of 1.56 x 10^5 M⁻¹cm⁻¹.

  • Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thus inhibiting the NBT reduction.

  • Procedure:

    • Prepare kidney tissue homogenate in phosphate buffer (pH 7.4).

    • The reaction mixture contains 50 mM phosphate buffer (pH 7.4), 0.1 mM EDTA, 50 µM NBT, and 0.1 mM xanthine.

    • Add the tissue homogenate to the reaction mixture.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at room temperature for 20 minutes.

    • Stop the reaction by adding 6 mM copper chloride.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.

  • Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.

  • Procedure:

    • Prepare kidney tissue homogenate in ice-cold 0.1 M phosphate buffer (pH 7.4).

    • Precipitate the protein by adding an equal volume of 10% TCA and centrifuge.

    • To the supernatant, add 0.1 M phosphate buffer (pH 8.4) and 10 mM DTNB.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 412 nm.

    • Calculate the GSH concentration using a standard curve prepared with known concentrations of GSH.

Assessment of Mitochondrial Dysfunction
  • Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.

  • Procedure:

    • Culture renal cells in a suitable plate.

    • Treat the cells with this compound at desired concentrations and for the desired duration.

    • Incubate the cells with 10 µg/mL JC-1 staining solution in a CO2 incubator at 37°C for 15-30 minutes.

    • Wash the cells twice with PBS.

    • Analyze the cells using a fluorescence microscope or a flow cytometer.

    • For flow cytometry, acquire the fluorescence signals in the green (FL1) and red (FL2) channels.

    • The ratio of red to green fluorescence intensity is calculated to determine the change in ΔΨm.

Assessment of Apoptosis
  • Principle: This colorimetric assay is based on the cleavage of the peptide substrate acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA) by caspase-3, which releases the chromophore p-nitroaniline (pNA). The amount of pNA produced is proportional to the caspase-3 activity and can be measured spectrophotometrically.

  • Procedure:

    • Lyse the this compound-treated renal cells using a specific lysis buffer.

    • Centrifuge the lysate to pellet the cell debris.

    • To the supernatant (cytosolic extract), add the reaction buffer containing the Ac-DEVD-pNA substrate.

    • Incubate the mixture at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm.

    • The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples with that of the untreated control.

Cell Cycle Analysis
  • Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content in the cell. Flow cytometry is used to measure the fluorescence intensity of a large population of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Procedure:

    • Harvest this compound-treated renal cells and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells on ice for at least 30 minutes.

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to eliminate RNA staining.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the stained cells using a flow cytometer.

    • The data is presented as a histogram of DNA content, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying this compound-induced nephrotoxicity.

Citrinin_Nephrotoxicity_Pathway cluster_extracellular Extracellular cluster_cellular Renal Tubular Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound ROS_generation Increased ROS (Reactive Oxygen Species) This compound->ROS_generation Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction (↓ΔΨm, ↓ATP, mPTP opening) This compound->Mitochondrial_Dysfunction Directly affects Oxidative_Stress Oxidative Stress (Lipid Peroxidation, GSH Depletion) ROS_generation->Oxidative_Stress MAPK_activation MAPK Activation (ERK, JNK) ROS_generation->MAPK_activation Oxidative_Stress->Mitochondrial_Dysfunction Causes DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis MAPK_activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M, G0/G1) MAPK_activation->Cell_Cycle_Arrest p53_activation p53 Activation p53_activation->Apoptosis p53_activation->Cell_Cycle_Arrest Cytochrome_c_release Cytochrome c Release Caspase_9_activation Caspase-9 Activation Cytochrome_c_release->Caspase_9_activation Caspase_3_activation Caspase-3 Activation Caspase_9_activation->Caspase_3_activation Caspase_3_activation->Apoptosis Mitochondrial_Dysfunction->Cytochrome_c_release Leads to DNA_Damage->p53_activation

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_cell_culture In Vitro Model cluster_assays Toxicological Assessment cluster_analysis Data Analysis and Interpretation Cell_Culture Renal Cell Culture (e.g., HK-2, RPTEC) Citrinin_Treatment This compound Exposure (Dose- and time-dependent) Cell_Culture->Citrinin_Treatment Oxidative_Stress_Assay Oxidative Stress Assays (MDA, SOD, GSH) Citrinin_Treatment->Oxidative_Stress_Assay Mitochondrial_Function_Assay Mitochondrial Function Assays (ΔΨm using JC-1) Citrinin_Treatment->Mitochondrial_Function_Assay Apoptosis_Assay Apoptosis Assays (Caspase-3 activity, Annexin V/PI) Citrinin_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI staining by Flow Cytometry) Citrinin_Treatment->Cell_Cycle_Assay Data_Analysis Quantitative Data Analysis (Statistical significance) Oxidative_Stress_Assay->Data_Analysis Mitochondrial_Function_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Mechanism_Elucidation Mechanism of Nephrotoxicity Elucidation Data_Analysis->Mechanism_Elucidation

Caption: Experimental workflow for studying this compound-induced nephrotoxicity.

Conclusion

The mechanism of this compound-induced nephrotoxicity is a complex interplay of oxidative stress, mitochondrial dysfunction, apoptosis, and cell cycle arrest. The generation of reactive oxygen species appears to be a central initiating event, leading to a cascade of cellular damage that ultimately results in renal cell death. A thorough understanding of these molecular pathways is crucial for risk assessment and the development of potential therapeutic interventions. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working to unravel the complexities of mycotoxin-induced renal injury and to develop safer pharmaceuticals. Further research focusing on the upstream signaling events and the potential for protective strategies targeting these core mechanisms is warranted.

References

The Role of Oxidative Stress in Citrinin Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Citrinin (CIT), a mycotoxin produced by several fungal species of the genera Penicillium, Aspergillus, and Monascus, is a significant contaminant in various foodstuffs and animal feeds.[1][2] While primarily recognized as a nephrotoxin, its toxicity extends to other organs, including the liver and reproductive systems.[3] A substantial body of evidence points to the induction of oxidative stress as a primary and pivotal mechanism underlying CIT's cytotoxic effects.[4][5] This technical guide provides an in-depth examination of the molecular mechanisms through which CIT elicits oxidative stress, leading to cellular dysfunction and apoptosis. We will detail the key signaling pathways involved, present quantitative data from various experimental models, describe core experimental protocols for studying these effects, and visualize the intricate molecular interactions. This document is intended for researchers, scientists, and drug development professionals engaged in toxicology, mycotoxin research, and cellular biology.

Introduction to this compound

This compound is a secondary metabolite that contaminates a wide range of commodities, including cereals, grains, fruits, and red yeast rice.[6][7] Its co-occurrence with another nephrotoxic mycotoxin, ochratoxin A, is common, raising concerns about synergistic toxic effects.[4] The toxicological profile of CIT is broad, encompassing nephrotoxicity, hepatotoxicity, and developmental toxicity.[1][5] The fundamental mechanism initiating this damage is increasingly understood to be the generation of reactive oxygen species (ROS), which overwhelms the cell's antioxidant defense systems.[3][8]

The Central Role of Oxidative Stress

The predominant mechanism of CIT toxicity is the induction of oxidative stress.[4] Upon entering the cell, CIT disrupts mitochondrial function, a primary source of intracellular ROS.[9] This leads to an imbalance between the production of ROS (such as superoxide anions) and the cell's ability to neutralize them through its antioxidant defense systems.[5][9] This imbalance results in oxidative damage to critical macromolecules, including lipids (lipid peroxidation), proteins (protein carbonylation), and DNA, ultimately triggering cell death pathways.[10][11] Studies across various models, from yeast to mammalian cells, confirm that CIT exposure rapidly upregulates oxidative stress reporters and that cells with compromised antioxidant defenses are hypersensitive to the toxin.[4][6]

Key Signaling Pathways in this compound-Induced Oxidative Stress

CIT-induced oxidative stress is not a standalone event but rather an initiator of a complex network of signaling cascades that determine the cell's fate.

Mitochondrial-Dependent Apoptosis Pathway

Oxidative stress is intrinsically linked to the mitochondrial or intrinsic pathway of apoptosis.[11] CIT-generated ROS directly target mitochondria, leading to a loss of mitochondrial membrane potential (MMP).[1][2] This event is regulated by the Bcl-2 family of proteins. CIT causes an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, resulting in a higher Bax/Bcl-2 ratio.[1][11] This shift promotes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[1][10] Cytosolic cytochrome c then activates a caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspases like caspase-3, which dismantle the cell and lead to apoptosis.[1][2][10]

G cluster_this compound This compound Exposure cluster_cell Cellular Response cluster_bcl2 Bcl-2 Family Modulation CIT This compound ROS ↑ Reactive Oxygen Species (ROS) CIT->ROS Mito Mitochondrion ROS->Mito Bax ↑ Bax (Pro-apoptotic) ROS->Bax Bcl2 ↓ Bcl-2 (Anti-apoptotic) ROS->Bcl2 Mito->ROS Mitochondrial Damage Bax_Bcl2 ↑ Bax/Bcl-2 Ratio Bax->Bax_Bcl2 Bcl2->Bax_Bcl2 MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax_Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-dependent apoptosis induced by this compound.

Nrf2/Keap1 Antioxidant Response Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary cellular defense mechanism against oxidative stress.[11] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. High levels of ROS induced by CIT modify cysteine residues on Keap1, causing it to release Nrf2.[12] Freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and detoxification genes.[12][13] This leads to the upregulation of phase II detoxification enzymes like heme oxygenase 1 (HO-1), glutathione S-transferases (GST), and others, in a cellular attempt to counteract the oxidative damage.[12]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CIT This compound ROS ↑ ROS CIT->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1_mod Keap1 (Modified) Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes ↑ Expression of Antioxidant Genes (HO-1, GST, etc.) ARE->Genes

Caption: Activation of the Nrf2/Keap1 antioxidant response pathway by this compound.

MAP Kinase (JNK and ERK) Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial in translating extracellular signals into cellular responses. CIT-induced ROS have been shown to modulate these pathways. Specifically, CIT stimulates the activation of c-Jun N-terminal kinase (JNK), a stress-activated protein kinase.[2] Activated JNK is required for CIT-induced mitochondria-dependent apoptotic events.[2] Conversely, CIT can inhibit survival signals. Evidence shows that CIT treatment leads to a dose-dependent decrease in the protein levels of Ras and Raf-1, which in turn inhibits the activity of ERK-1/2, a key component of a pro-survival pathway.[1] This simultaneous activation of a pro-apoptotic pathway (JNK) and inhibition of a pro-survival pathway (Ras/ERK) heavily favors cell death.

Endoplasmic Reticulum (ER) Stress Pathway

CIT can induce a state of endoplasmic reticulum (ER) stress, which is closely linked to oxidative stress and calcium (Ca2+) homeostasis.[5][14] CIT causes an increase in intracellular Ca2+ concentration, which can disrupt ER function.[5][15] This leads to the upregulation of ER stress marker proteins such as GRP78 and CHOP (C/EBP homologous protein).[5][14] Prolonged ER stress activates apoptotic signaling, often intersecting with the mitochondrial pathway, thereby amplifying the toxic effect of CIT.

G CIT This compound ROS ↑ ROS CIT->ROS Ca ↑ Intracellular Ca2+ CIT->Ca ER Endoplasmic Reticulum (ER) ROS->ER Ca->ER ER_Stress ER Stress ER->ER_Stress Disruption GRP78 ↑ GRP78 ER_Stress->GRP78 CHOP ↑ CHOP ER_Stress->CHOP Mito_path Mitochondrial Apoptosis Pathway ER_Stress->Mito_path Crosstalk Apoptosis Apoptosis CHOP->Apoptosis Mito_path->Apoptosis

Caption: this compound-induced ER stress and its link to apoptosis.

p53-Mediated Cell Cycle Arrest and Apoptosis

ROS-mediated DNA damage caused by CIT can activate the tumor suppressor protein p53.[10][16] Activated p53 can halt the cell cycle to allow for DNA repair by upregulating proteins like p21/waf1.[10] If the damage is too severe, p53 can trigger apoptosis by increasing the expression of pro-apoptotic proteins like Bax, directly linking DNA damage to the mitochondrial apoptosis pathway.[10] Studies show that CIT exposure leads to cell cycle arrest at the G0/G1 and G2/M phases, along with enhanced expression of p53 and p21/waf1.[10][12]

Quantitative Analysis of this compound-Induced Oxidative Stress

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound on markers of cytotoxicity and oxidative stress in different cell and animal models.

Table 1: Cytotoxicity of this compound in various cell lines.

Cell Line IC50 Value (µM) Exposure Time (h) Reference
HepG2 (Human Hepatocellular Carcinoma) 96.16 24 [12]

| SH-SY5Y (Human Neuroblastoma) | 250.90 | 24 |[17] |

Table 2: Effects of this compound on ROS Generation and Oxidative Damage Markers.

Model CIT Concentration/Dose Parameter Fold/Percent Change vs. Control Reference
ESC-B5 (Mouse Embryonic Stem Cells) 10–30 µM Intracellular ROS ~7–18 fold increase [1]
HepG2 Cells 96 µM ROS Level 2.5-fold increase [12][13]
SH-SY5Y Cells 50–100 µM ROS Production ≥34.76% increase [17]
Mouse Skin 50–100 µ g/mouse Lipid Peroxidation 160–208% increase [10]
Mouse Skin 50–100 µ g/mouse Protein Carbonyl 221–371% increase [10]
Mouse Liver 5 mg/kg SOD Activity Significant decrease (p < 0.01) [5][15]
Mouse Skin 50–100 µ g/mouse Catalase Activity 48–55% decrease [10]

| Mouse Skin | 50–100 µ g/mouse | GSH Content | 40–47% decrease |[10] |

Table 3: Effects of this compound on Apoptosis and Mitochondrial Function.

Model CIT Concentration Parameter Fold/Percent Change vs. Control Reference
SH-SY5Y Cells 50–100 µM Apoptosis ≥9.43-fold increase [17]
SH-SY5Y Cells 50–100 µM Mitochondrial Membrane Potential ≥86.8% decrease [17]
Mouse Oocytes 10 µM Early Apoptosis (Annexin V) ~3.7-fold increase in signal [18]
Mouse Skin 50 µ g/mouse (72h) Apoptosis 27% of cells [19]

| HepG2 Cells | 96 µM | LDH Leakage | 59% increase |[12][13] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of CIT-induced oxidative stress. Below are outlines for key experimental protocols frequently cited in the literature.

Measurement of Intracellular ROS
  • Principle: The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping it. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Methodology:

    • Culture cells to the desired confluency in a suitable plate format (e.g., 96-well black plate).

    • Treat cells with various concentrations of CIT for the desired time period. Include positive and negative controls.

    • Remove the treatment medium and wash cells with phosphate-buffered saline (PBS).

    • Incubate cells with DCFH-DA solution (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C in the dark.

    • Wash cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader or fluorescence microscope with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

    • Quantify the results relative to the control group.

Assessment of Mitochondrial Membrane Potential (MMP)
  • Principle: Cationic fluorescent dyes like JC-1, Tetramethylrhodamine (TMRE), or DiOC6(3) accumulate in healthy mitochondria due to their negative membrane potential. A loss of MMP prevents dye accumulation. JC-1 is particularly useful as it forms red fluorescent aggregates in healthy mitochondria and exists as green fluorescent monomers in the cytoplasm upon MMP collapse.

  • Methodology (using JC-1):

    • Treat cells with CIT as described previously.

    • Remove the medium and incubate cells with JC-1 staining solution (typically 1-5 µg/mL) for 15-30 minutes at 37°C.

    • Wash cells with PBS or assay buffer.

    • Measure the fluorescence of both red aggregates (Ex: ~560 nm, Em: ~595 nm) and green monomers (Ex: ~485 nm, Em: ~530 nm) using a fluorescence microscope or flow cytometer.

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of MMP.[12]

Quantification of Apoptosis (Annexin V/Propidium Iodide Assay)
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic or necrotic cells with compromised membranes.

  • Methodology:

    • Treat cells with CIT and collect both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells immediately by flow cytometry.

    • Quantify the cell populations: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Analysis of Antioxidant Enzyme Activity
  • Principle: The activity of key antioxidant enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured using commercially available assay kits or standard spectrophotometric methods.

  • Methodology (General Workflow):

    • Treat animals or cells with CIT.

    • Homogenize tissue or lyse cells in an appropriate cold buffer to prepare a protein lysate.

    • Centrifuge the homogenate/lysate to remove debris and collect the supernatant.

    • Determine the total protein concentration of the supernatant using a method like the Bradford assay.

    • Use a specific amount of protein for each enzyme assay according to the manufacturer's protocol. These assays typically involve a colorimetric reaction where the rate of change in absorbance is proportional to the enzyme activity.

    • Calculate the enzyme activity and normalize it to the protein concentration (e.g., U/mg protein).

Western Blotting for Protein Expression Analysis
  • Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

  • Methodology:

    • Prepare protein lysates from CIT-treated and control cells.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the protein of interest (e.g., Bax, Bcl-2, Caspase-3, Nrf2, p53).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The evidence overwhelmingly establishes oxidative stress as the cornerstone of this compound's toxicity. CIT disrupts the cellular redox balance, primarily through mitochondrial dysfunction, which initiates a cascade of damaging events and activates multiple signaling pathways culminating in apoptosis and cell cycle arrest. The key pathways involved—mitochondrial apoptosis, Nrf2 antioxidant response, MAPK signaling, and ER stress—are intricately linked, forming a complex network that dictates the cellular response to CIT exposure.

For drug development professionals, understanding these mechanisms is critical for designing therapeutic strategies to mitigate mycotoxin-induced damage. Antioxidants and agents that can bolster the Nrf2 pathway or inhibit pro-apoptotic signaling cascades may serve as potential protective agents against CIT toxicity.[2][12] For researchers, further investigation into the crosstalk between these pathways and the identification of additional molecular targets will provide a more complete picture of CIT's toxicological profile and aid in refining risk assessments for this prevalent food contaminant.

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Citrinin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin is a mycotoxin produced by several species of fungi from the genera Aspergillus, Penicillium, and Monascus. It is a known nephrotoxin, possessing the potential for kidney damage, and its presence in food and feed is a significant safety concern. Contamination can occur in a variety of commodities, including stored grains, red yeast rice, fruits, and spices.[1] Accurate and sensitive detection of this compound is crucial for regulatory compliance, quality control, and risk assessment in the food and pharmaceutical industries. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound.[2] This document provides detailed application notes and protocols for three common HPLC-based methods for this compound detection: HPLC with Fluorescence Detection (FLD) coupled with Immunoaffinity Column (IAC) cleanup, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), and a method utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

Methods Overview

The choice of analytical method for this compound detection often depends on the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-FLD with Immunoaffinity Column (IAC) Cleanup: This is a highly specific and sensitive method. The IAC cleanup step utilizes monoclonal antibodies to selectively bind and isolate this compound from complex sample extracts, minimizing matrix interference and enhancing detection by the fluorescence detector.[2]

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly selective and sensitive technique that provides structural confirmation of the analyte. It is particularly useful for complex matrices and for the simultaneous analysis of multiple mycotoxins.[3][4]

  • QuEChERS Extraction with HPLC-FLD/LC-MS/MS: The QuEChERS method is a simplified and rapid sample preparation technique that involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is a cost-effective and high-throughput alternative to more traditional extraction methods.[5][6]

Quantitative Data Summary

The following table summarizes key performance parameters for the different HPLC-based methods for this compound detection, allowing for easy comparison.

MethodMatrixLOD (µg/kg)LOQ (µg/kg)Recovery (%)RSD (%)Reference
HPLC-FLD with IAC Cleanup Spices13>80<9[7]
Infant Cereals0.10.25>80<9[7]
Wheat31080-1100.7-4.3[2]
Red Yeast Rice31080-1100.7-4.3[2]
UHPLC-MS/MS Red Rice & Food Supplements0.070.2482-104<14[5]
Red Rice-200102.86.27[3][8]
QuEChERS with UHPLC-MS/MS Feed and Foodstuffs----[4][9]

Experimental Protocols

Protocol 1: HPLC-FLD with Immunoaffinity Column (IAC) Cleanup

This protocol is adapted for the analysis of this compound in spices and infant cereals.[7]

1. Sample Preparation and Extraction

  • For Spices:

    • Weigh 10 g of the homogenized sample into a blender jar.

    • Add 1 g of sodium bicarbonate and 100 mL of methanol/water (70:30, v/v).

    • Blend at high speed for 2 minutes.

    • Filter the extract through Whatman No. 113 filter paper.

    • Dilute 20 mL of the filtrate with 80 mL of 10% Tween 20 in Phosphate Buffered Saline (PBS).

    • Filter the diluted solution through glass microfiber paper.

  • For Infant Cereals:

    • Weigh 10 g of the homogenized sample into a blender jar.

    • Add 1 g of sodium bicarbonate and 100 mL of methanol/water (70:30, v/v).

    • Blend at high speed for 2 minutes.

    • Filter the extract through Whatman No. 113 filter paper.

    • Dilute 30 mL of the filtrate with 120 mL of PBS.

    • Filter the diluted solution through glass microfiber paper.

2. Immunoaffinity Column Cleanup

  • Pass the diluted and filtered extract (20 mL for spices, 40 mL for infant cereals) through a this compound-specific immunoaffinity column at a flow rate of approximately 2 mL/min.

  • Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of 10 mM phosphoric acid (pH 7.4) at a flow rate of 5 mL/min.

  • Elute the this compound from the column by passing 1 mL of methanol followed by 1 mL of water into an amber glass vial.

3. HPLC-FLD Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Hypersil GOLD LC column (150 x 4.6 mm, 3 µm) or equivalent.

  • Mobile Phase: Isocratic mixture of acetonitrile and 10 mM phosphoric acid (pH 2.5) (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 100 µL.

  • Fluorescence Detector Wavelengths: Excitation at 330 nm, Emission at 500 nm.

  • Run Time: Approximately 6 minutes.

Protocol 2: UHPLC-MS/MS for this compound in Red Yeast Rice

This protocol is based on a validated method for red yeast rice.[3][8]

1. Sample Preparation and Extraction

  • Weigh 5 g of the homogenized red yeast rice sample into an Erlenmeyer flask.

  • Add 100 mL of an acetonitrile/water/acetic acid mixture (79:20:1, v/v/v).

  • Extract in an ultrasonic bath for 30 minutes.

  • Filter the extract (e.g., through Whatman No. 41 paper).

  • (Optional) Use a clean-up cartridge such as Captiva EMR.

  • Evaporate 0.5 mL of the eluate to dryness and reconstitute in a methanol/water mixture (8:1, v/v) with 0.1% formic acid.

  • If using an internal standard, add it at this stage (e.g., ¹³C₂₀-Ochratoxin A).

2. UHPLC-MS/MS Analysis

  • UHPLC System: Agilent 1290 Infinity or equivalent.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.

  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Parameters (Multiple Reaction Monitoring - MRM):

    • Precursor Ion (m/z): 251.1

    • Product Ions (m/z): 233.1 (quantifier), 177.1 (qualifier)

    • Fragmentation Voltage: 66 V

    • Collision Energy: 17 V (for m/z 233.1), 29 V (for m/z 177.1)

Protocol 3: QuEChERS Extraction with UHPLC-MS/MS Analysis

This protocol is a general approach for mycotoxin analysis adapted for this compound, based on a method for various food and feed matrices.[4][9]

1. Sample Preparation and Extraction (QuEChERS)

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex briefly. Let it hydrate for at least 15 minutes.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).

  • Shake vigorously for 1 minute and then centrifuge at ≥ 3000 x g for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Take an aliquot of the upper acetonitrile layer (e.g., 1 mL) and transfer it to a d-SPE tube containing a suitable sorbent mixture (e.g., PSA and C18).

  • Vortex for 30 seconds and then centrifuge at high speed for 5 minutes.

  • The supernatant is ready for analysis. It can be diluted or concentrated as needed.

3. UHPLC-MS/MS Analysis

  • Follow the UHPLC-MS/MS conditions outlined in Protocol 2 . The chromatographic gradient may need to be optimized to ensure adequate separation from matrix components introduced by the QuEChERS extraction.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Sample Reception & Homogenization Extraction Extraction (e.g., Solvent, QuEChERS) Sample->Extraction Weighing & Solvent Addition Cleanup Cleanup (e.g., IAC, d-SPE) Extraction->Cleanup Filtration & Dilution HPLC HPLC / UHPLC Separation Cleanup->HPLC Injection Detector Detection (FLD or MS/MS) HPLC->Detector Data Data Acquisition & Processing Detector->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis by HPLC.

Method_Comparison cluster_methods HPLC Methods for this compound Detection cluster_features Key Features HPLC_FLD HPLC-FLD with IAC Specificity High Specificity HPLC_FLD->Specificity Antibody-based Sensitivity High Sensitivity HPLC_FLD->Sensitivity Fluorescence LC_MSMS LC-MS/MS LC_MSMS->Specificity Mass-to-charge ratio LC_MSMS->Sensitivity Confirmation Structural Confirmation LC_MSMS->Confirmation QuEChERS QuEChERS Extraction QuEChERS->HPLC_FLD Coupled with QuEChERS->LC_MSMS Coupled with Throughput High Throughput QuEChERS->Throughput Rapid Prep Cost Cost-Effective QuEChERS->Cost

Caption: Logical relationships and key features of different HPLC methods.

References

Application Note: Sensitive Quantification of Citrinin in Food Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Citrinin (CIT) is a mycotoxin produced by several fungal species of the genera Aspergillus, Penicillium, and Monascus, which can contaminate a wide range of food and feed products.[1][2][3] Due to its nephrotoxic and genotoxic properties, regulatory bodies have set maximum levels for this compound in certain foods, such as red yeast rice-based food supplements.[3][4][5] This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in various food matrices. The protocols provided cover sample extraction, cleanup, and instrumental analysis, along with method validation data demonstrating high accuracy, precision, and sensitivity.

Experimental Protocols

Protocol 1: Extraction from Red Rice

This protocol is adapted from a validated method for determining this compound in red rice.[1][4]

Materials:

  • Homogenized red rice sample

  • Extraction solvent: Acetonitrile/Water/Acetic Acid (79/20/1, v/v/v)

  • Captiva EMR cartridges for cleanup

  • Reconstitution solvent: Methanol/Water (80/20, v/v) with 0.1% Formic Acid

  • Internal Standard (IS): ¹³C₂₀-Ochratoxin A (¹³C₂₀-OTA)

Procedure:

  • Weigh 5 g of the homogenized sample into a 250 mL Erlenmeyer flask.

  • Add 100 mL of the extraction solvent.

  • Extract in an ultrasonic bath for 30 minutes.[1]

  • Filter the extract using Whatman No. 41 filter paper.[1]

  • Pass the filtrate through a Captiva EMR cartridge for cleanup.

  • Evaporate 0.5 mL of the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the reconstitution solvent, add the internal standard, and transfer to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: QuEChERS-Based Extraction for Diverse Food and Feed Matrices

This method is a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) based approach suitable for a variety of matrices including cereals, spices, and baby food.[6][7]

Materials:

  • Homogenized sample (e.g., wheat flour, spices)

  • Extraction Solvent: Ethyl acetate/Acetonitrile/Glacial acetic acid (75:24:1, v:v:v)[8]

  • Magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Internal Standard (IS): ¹³C-labeled this compound

Procedure:

  • Weigh a 4 g test portion of the homogenized sample.

  • Humidify the sample with 10 mL of a hydrochloric acid aqueous solution (water:glacial acetic acid, 99:1, v:v).[8]

  • Add 20 mL of the extraction solvent and shake for 60 minutes.[8]

  • Add 6 g of MgSO₄ and 1.5 g of NaCl to induce phase separation.[8]

  • Agitate vigorously and then centrifuge.

  • Collect an aliquot of the upper organic phase (acetonitrile).

  • The extract can be concentrated, reconstituted in a suitable solvent, and spiked with an internal standard before injection.[7]

Experimental Workflow Diagrams

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis A 1. Weigh 5g Homogenized Sample B 2. Add 100mL Extraction Solvent (ACN/H2O/HAc) A->B C 3. Ultrasonicate (30 min) B->C D 4. Filter Extract C->D E 5. Pass through Cleanup Cartridge D->E F 6. Evaporate Eluate E->F G 7. Reconstitute & Add Internal Standard F->G H 8. LC-MS/MS Analysis G->H LC_MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_System Autosampler Injection UPLC/HPLC Separation C18 Column MS_System Ionization (ESI+) Q1: Precursor Ion Scan Q2: Collision Cell (Fragmentation) Q3: Product Ion Scan Detector & Data Acquisition LC_System:col->MS_System:ion Eluent Transfer

References

Application Notes and Protocols for Citrinin Analysis in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of complex matrices for the analysis of citrinin, a mycotoxin known for its nephrotoxic effects. The following sections offer a comprehensive overview of various extraction and clean-up techniques, including quantitative performance data and step-by-step methodologies to ensure accurate and reliable analytical results.

Introduction

This compound (CIT) is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[1][2] It can contaminate a wide range of food and feed commodities such as cereals, fruits, spices, and red yeast rice.[1][2][3] Due to its potential health risks to humans and animals, sensitive and reliable analytical methods are crucial for its detection and quantification in various complex matrices.[1] Effective sample preparation is a critical step to remove interfering components and enrich the analyte, thereby improving the sensitivity, precision, and accuracy of the analysis.[1][4] This document outlines several widely used sample preparation techniques for this compound analysis.

Sample Preparation Techniques: An Overview

Several techniques are employed for the extraction and clean-up of this compound from complex samples. The choice of method often depends on the matrix type, the required limit of detection, and the available analytical instrumentation. Commonly used methods include Immunoaffinity Column (IAC) cleanup, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[1][4][5]

Quantitative Performance Data

The following tables summarize the performance of different sample preparation techniques for this compound analysis in various matrices, providing key quantitative data for easy comparison.

Table 1: Performance Data for Immunoaffinity Column (IAC) Cleanup

MatrixSpiking Level (µg/kg)Recovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Spices (Chilli Powder)1 - 15>8013[6]
Infant Cereals0.1 - 1>800.10.25[6]
Rice, Corn, PepperNot Specified61 - 96.61030
Red Yeast Rice50, 100, 20080.4 - 97.1Not SpecifiedNot Specified[7]
Wheat10 - 20080 - 110310[8]
Animal Feed (Barley)Not Specified80 - 110310[8]
Human UrineNot SpecifiedNot Specified0.02 ng/mL0.05 ng/mL[9][10]

Table 2: Performance Data for Other Sample Preparation Techniques

TechniqueMatrixSpiking Level (ng/g)Recovery (%)LOD (µg/g)LOQ (µg/g)Reference
LLE CartridgeCorn200 - 160071.2 - 86.3Not SpecifiedNot Specified[11]
MISPECorn30 - 300082.3 - 91.5Not SpecifiedNot Specified[12]
QuEChERSRed Rice200, 2000 (µg/kg)102.8Not Specified200[13][14]
Protein PrecipitationHuman Blood PlasmaNot SpecifiedNot Specified0.07 ng/mL0.15 ng/mL[9][10]
No Clean-up (Methanol Extraction)Apples and PearsNot Specified84 - 1010.0010.003[15]

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common sample preparation techniques for this compound analysis.

Immunoaffinity Column (IAC) Cleanup Protocol for Cereals and Spices

This protocol is a generalized procedure based on several cited methods.[6][8][16]

Materials:

  • Homogenized sample (e.g., cereal flour, ground spice)

  • Extraction solvent: Methanol/water mixture (e.g., 75:25, v/v) or 100% Methanol for red yeast rice.[8]

  • Phosphate Buffered Saline (PBS)

  • Tween 20

  • Immunoaffinity columns (e.g., EASI-EXTRACT® this compound)[6][16]

  • Elution solvent: Methanol

  • HPLC or LC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 20 g of the homogenized sample into a blender jar.

    • Add 100 mL of the appropriate extraction solvent.

    • Blend at high speed for 2 minutes.

    • Filter the extract through a fluted filter paper.

  • Dilution and Column Application:

    • Dilute a portion of the filtrate with PBS containing Tween 20. The dilution factor will depend on the specific column and matrix. For example, dilute 20 mL of filtrate with 80 mL of 10% Tween 20 in PBS.[6]

    • Pass the diluted extract through the immunoaffinity column at a slow, steady flow rate (e.g., 1-2 mL/min).[6]

  • Washing:

    • Wash the column with 10 mL of 0.1% Tween 20 in 10 mM phosphoric acid (pH 7.4), followed by 10 mL of 10 mM phosphoric acid (pH 7.4) to remove unbound matrix components.[6]

  • Elution:

    • Elute the bound this compound from the column by passing 1 mL of methanol slowly through the column.

    • Follow with 1 mL of water to ensure complete elution, collecting the eluate in a clean vial.[6]

  • Analysis:

    • The eluate is ready for injection into an HPLC or LC-MS/MS system for quantification.

QuEChERS-Based Protocol for Red Rice

This protocol is adapted from a method developed for red rice.[13][14][17]

Materials:

  • Homogenized red rice sample

  • Extraction solvent: Acetonitrile/water/acetic acid mixture

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (dSPE) sorbents (e.g., PSA, C18)

  • UHPLC-MS/MS system

Procedure:

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex for 1 minute.

    • Add the QuEChERS extraction salt packet.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (dSPE):

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a dSPE tube containing PSA and C18 sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Preparation and Analysis:

    • Take an aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for injection into the UHPLC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for Corn

This protocol is based on a method using LLE cartridges.[11]

Materials:

  • Ground corn sample

  • Extraction solvent: Methylene chloride and 0.5 N phosphoric acid

  • LLE cartridge with diatomaceous earth

  • Sodium bicarbonate solution

  • Elution solvent: Methanol/water (4:1, v/v)

  • HPLC system with fluorescence detection

Procedure:

  • Extraction:

    • Extract a known amount of ground corn with methylene chloride and 0.5 N phosphoric acid.

  • Cartridge Application:

    • Impregnate the LLE cartridge with sodium bicarbonate solution.

    • Apply the extract to the cartridge.

  • Elution:

    • Aspirate the cartridge to dryness.

    • Elute the this compound with a methanol/water mixture (4:1, v/v).

  • Analysis:

    • The eluate is then ready for analysis by reversed-phase HPLC with fluorescence detection.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described sample preparation techniques.

IAC_Workflow Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Dilution Dilution with PBS Filtration->Dilution IAC_Column Immunoaffinity Column Dilution->IAC_Column Apply Extract Wash Washing Step IAC_Column->Wash Unbound Matrix Elution Elution with Methanol IAC_Column->Elution Bound This compound Waste Waste Wash->Waste Analysis HPLC / LC-MS/MS Analysis Elution->Analysis

Caption: Workflow for Immunoaffinity Column (IAC) Cleanup.

QuEChERS_Workflow Sample Homogenized Sample Extraction Solvent Extraction & Salting Out Sample->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE Dispersive SPE (dSPE) Cleanup Centrifuge1->dSPE Supernatant Centrifuge2 Centrifugation dSPE->Centrifuge2 Evaporation Evaporation & Reconstitution Centrifuge2->Evaporation Cleaned Extract Analysis UHPLC-MS/MS Analysis Evaporation->Analysis

Caption: Workflow for the QuEChERS Method.

LLE_Workflow Sample Homogenized Sample Extraction Solvent Extraction Sample->Extraction LLE_Cartridge LLE Cartridge Application Extraction->LLE_Cartridge Aspiration Aspiration to Dryness LLE_Cartridge->Aspiration Elution Elution Aspiration->Elution Analysis HPLC-FLD Analysis Elution->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE) using a Cartridge.

References

Application Note: Solid-Phase Extraction of Citrinin from Human Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin is a mycotoxin produced by several species of fungi from the genera Aspergillus, Penicillium, and Monascus. It is a natural contaminant of various food commodities, including grains, fruits, and red yeast rice. Due to its nephrotoxic properties, the presence of this compound in the food chain is a significant concern for human health. Accurate and reliable methods for the determination of this compound in biological matrices such as urine are crucial for exposure assessment and toxicological studies. Solid-phase extraction (SPE) is a widely used technique for the selective extraction and concentration of this compound from complex biological samples prior to chromatographic analysis. This application note provides detailed protocols for two common SPE methods for the extraction of this compound from human urine: Immunoaffinity Chromatography (IAC) and Reversed-Phase SPE (C18).

Data Presentation

The selection of an appropriate SPE method is critical for achieving high recovery and low limits of detection. The following table summarizes the quantitative performance data for Immunoaffinity Chromatography (IAC) and Reversed-Phase (C18) SPE methods for the extraction of this compound from human urine. One study concluded that for urine analysis, sample clean-up by an immunoaffinity column proved to be clearly superior to SPE with RP(18) material for subsequent analysis by LC-MS/MS[1][2].

ParameterImmunoaffinity Chromatography (IAC)Reversed-Phase SPE (C18)Online SPE-UHPLC-MS/MS
Sorbent Type Anti-Citrinin AntibodiesC18Not specified
Recovery Rate (this compound) 106 ± 3% (at 1 ng/mL)Almost entirely recovered at higher concentrationsHigh apparent recovery rates
Limit of Detection (LOD) 0.02 ng/mL[1][2]Not explicitly stated for urine, but generally higher than IAC0.01 - 0.09 ng/mL[3]
Limit of Quantification (LOQ) 0.05 ng/mL[1][2]Not explicitly stated for urine, but generally higher than IACNot explicitly stated
Key Advantages High selectivity and efficiency, especially at low analyte levels.Cost-effective.Increased sensitivity, reduced sample handling, and fast.
Key Disadvantages Higher cost.Potential for matrix effects and lower recovery at low concentrations.Requires specialized equipment.

Experimental Protocols

Protocol 1: Immunoaffinity Chromatography (IAC) SPE

This protocol is based on the use of commercial immunoaffinity columns, such as CitriTest®, which contain antibodies specific to this compound.

Materials:

  • CitriTest® Immunoaffinity Columns

  • Human urine sample

  • 1 mM Acetic acid in water

  • Distilled water

  • Methanol

  • Nitrogen gas supply

  • Vortex mixer

  • Rotary shaker (optional)

  • SPE manifold

Methodology:

  • Sample Pre-treatment:

    • Take 5 mL of human urine.

    • Dilute the urine sample with 5 mL of 1 mM acetic acid in water.

    • Mix the sample thoroughly using a vortex mixer or on a rotary shaker for 15 minutes.

  • Column Equilibration:

    • Allow the immunoaffinity column to reach room temperature before use.

  • Sample Loading:

    • Quantitatively load the pre-treated urine sample onto the CitriTest® column at a slow and steady flow rate of approximately 1 drop per second.

  • Washing:

    • After the entire sample has passed through the column, wash the column twice with 5 mL of distilled water to remove unbound matrix components.

    • Pass air through the column to dry the sorbent bed.

  • Elution:

    • Elute the bound this compound from the column by passing 3 mL of methanol through the column at a flow rate of 1 drop per second.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of methanol or mobile phase for subsequent analysis by HPLC or LC-MS/MS.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection.

Protocol 2: Reversed-Phase (C18) SPE

This protocol utilizes a C18-based sorbent for the extraction of this compound from urine.

Materials:

  • C18 SPE Cartridge (e.g., LiChrolut® RP-18, 500 mg, 3 mL)

  • Human urine sample

  • 1 mM Acetic acid in water

  • Methanol

  • Distilled water

  • Methanol/water (1:4, v/v)

  • Nitrogen gas supply

  • Vortex mixer

  • SPE manifold

Methodology:

  • Sample Pre-treatment:

    • Take 5 mL of human urine.

    • Mix with 5 mL of 1 mM acetic acid in water.

  • Column Conditioning:

    • Condition the C18 SPE cartridge by passing 2 mL of methanol through it.

    • Equilibrate the cartridge by passing 2 mL of distilled water through it. Do not allow the sorbent to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned C18 cartridge.

  • Washing:

    • Rinse the column with 5 mL of distilled water.

    • Follow with a wash of 5 mL of methanol/water (1:4, v/v).

    • Dry the column by passing air through it.

  • Elution:

    • Elute the this compound from the cartridge with 3 mL of methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Dissolve the residue in 500 µL of methanol.

    • Filter the solution through a 0.45 µm pore-size Teflon syringe filter prior to HPLC analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the described SPE protocols.

SPE_Workflow_IAC cluster_pretreatment Sample Pre-treatment cluster_spe Immunoaffinity SPE cluster_post Post-Elution urine 5 mL Urine dilution Add 5 mL 1 mM Acetic Acid urine->dilution mix Vortex/Shake dilution->mix load Load Sample onto CitriTest® Column mix->load wash1 Wash with 5 mL Distilled Water (x2) load->wash1 dry Dry Column wash1->dry elute Elute with 3 mL Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter analysis LC-MS/MS Analysis filter->analysis

Caption: Workflow for Immunoaffinity Chromatography (IAC) SPE of this compound from Urine.

SPE_Workflow_C18 cluster_pretreatment Sample Pre-treatment cluster_spe C18 SPE cluster_post Post-Elution urine 5 mL Urine dilution Add 5 mL 1 mM Acetic Acid urine->dilution condition Condition: 2 mL Methanol dilution->condition equilibrate Equilibrate: 2 mL Water condition->equilibrate load Load Sample equilibrate->load wash1 Wash: 5 mL Water load->wash1 wash2 Wash: 5 mL MeOH/Water (1:4) wash1->wash2 dry Dry Column wash2->dry elute Elute with 3 mL Methanol dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute filter Filter (0.45 µm) reconstitute->filter analysis HPLC/LC-MS Analysis filter->analysis

Caption: Workflow for Reversed-Phase (C18) SPE of this compound from Urine.

References

Application Notes and Protocols for Immunoaffinity Column Cleanup in Citrinin Analysis of Human Blood

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citrinin (CIT) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2][3] It is a known nephrotoxin, meaning it poses a significant health risk to kidneys.[3][4] this compound can contaminate a variety of food sources such as grains, fruits, and red yeast rice.[3][5] Due to its potential for human exposure and toxicity, sensitive and reliable methods for detecting this compound in human biological samples, such as blood, are crucial for exposure assessment and toxicological studies.[1][2][6]

Immunoaffinity column (IAC) cleanup is a highly selective and efficient sample preparation technique that utilizes monoclonal antibodies to isolate the target analyte from complex matrices.[7] This method significantly reduces matrix interference, leading to cleaner extracts and improved analytical performance in downstream applications like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][5][7] These application notes provide a detailed protocol for the use of immunoaffinity columns for the cleanup of this compound in human blood samples prior to quantitative analysis.

Principle of Immunoaffinity Column Cleanup

The immunoaffinity column cleanup procedure is based on the highly specific binding between an antibody and its corresponding antigen (in this case, this compound). The process involves the following key steps:

  • Antibody Immobilization: Monoclonal antibodies specific to this compound are covalently bound to a solid support matrix packed within a column.[7][8]

  • Sample Loading: A pre-treated human blood extract is passed through the immunoaffinity column.

  • Affinity Binding: As the sample passes through, this compound molecules bind to the immobilized antibodies.

  • Washing: The column is washed with a buffer solution to remove unbound sample components and matrix interferences.[7]

  • Elution: A specific solvent is used to disrupt the antibody-antigen binding, releasing the purified this compound from the column.[4][7]

  • Analysis: The purified eluate containing this compound is then collected for analysis by HPLC with fluorescence detection (HPLC-FLD) or LC-MS/MS.[5]

Quantitative Data Summary

The following table summarizes the performance characteristics of methods utilizing immunoaffinity column cleanup for this compound analysis in human biological matrices.

MatrixAnalytical MethodLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Recovery (%)Reference
Human Blood PlasmaLC-MS/MS0.070.15Not explicitly stated[1][2]
Human UrineLC-MS/MS0.020.05Not explicitly stated[1][2]

Note: Data for blood plasma is based on protein precipitation followed by LC-MS/MS, as a direct IAC-blood-LC-MS/MS protocol with full validation data was not detailed in the search results. The urine data demonstrates the sensitivity achievable with IAC cleanup.

Experimental Protocol: Immunoaffinity Column Cleanup of this compound in Human Blood

This protocol is a synthesized methodology based on established procedures for mycotoxin analysis in biological fluids.[1][2]

1. Materials and Reagents

  • This compound Immunoaffinity Columns (e.g., CitriTest®, EASI-EXTRACT® this compound)

  • Human blood plasma or serum

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Centrifuge

  • Vortex mixer

  • Syringe and syringe filters (0.45 µm)

  • Glass vials

2. Sample Preparation

  • Collect whole blood and separate plasma or serum by centrifugation.

  • To 1 mL of plasma/serum, add 1 mL of acetonitrile (1:1, v/v) for protein precipitation.[1]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.[1]

  • Carefully collect the supernatant.

  • Dilute the supernatant with PBS (pH 7.4) to reduce the organic solvent concentration to a level compatible with the immunoaffinity column (typically <10%). A 1:5 dilution (e.g., 1 mL supernatant + 4 mL PBS) is a good starting point.

3. Immunoaffinity Column Cleanup

  • Allow the immunoaffinity column to reach room temperature before use.[4]

  • Remove the top cap of the column and place it in a collection tube or on a vacuum manifold.

  • Let the storage buffer drain completely by gravity. Do not allow the column to go dry.

  • Pass the diluted sample extract through the immunoaffinity column at a slow, steady flow rate (approximately 1-2 mL/minute).

  • Wash the column with 10 mL of PBS to remove any unbound matrix components.

  • Pass air through the column to remove any remaining wash buffer.

  • Place a clean collection vial under the column.

  • Elute the bound this compound by passing 1.5 mL of methanol through the column.[4]

  • Collect the entire eluate.

  • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity, or directly injected into the analytical system.

4. Analytical Determination (HPLC-FLD)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile, water, and an acidifier (e.g., acetic acid or formic acid) is commonly used. The exact ratio should be optimized for the specific column and system.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 50-100 µL

  • Fluorescence Detection: Excitation wavelength of ~331 nm and an emission wavelength of ~500 nm.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_iac Immunoaffinity Column Cleanup cluster_analysis Analysis blood_sample Human Blood Sample centrifugation Centrifugation blood_sample->centrifugation plasma_serum Plasma/Serum centrifugation->plasma_serum protein_precipitation Protein Precipitation (Acetonitrile) plasma_serum->protein_precipitation supernatant Supernatant Collection protein_precipitation->supernatant dilution Dilution with PBS supernatant->dilution iac_loading Load Diluted Extract onto IAC dilution->iac_loading washing Wash Column (PBS) iac_loading->washing elution Elute this compound (Methanol) washing->elution purified_eluate Purified Eluate elution->purified_eluate hplc HPLC-FLD or LC-MS/MS Analysis purified_eluate->hplc data_quantification Data Acquisition & Quantification hplc->data_quantification

Caption: Experimental workflow for this compound analysis in human blood.

iac_principle cluster_steps Process Steps iac_column Immunoaffinity Column Immobilized Anti-Citrinin Antibodies bind_this compound 2. This compound Binds to Antibodies iac_column->bind_this compound load_sample 1. Load Sample Extract (this compound + Matrix) load_sample->iac_column wash_column 3. Wash to Remove Matrix bind_this compound->wash_column elute_this compound 4. Elute Purified this compound wash_column->elute_this compound

Caption: Principle of immunoaffinity column cleanup for this compound.

References

Application of QuEChERS Method for Citrinin Extraction in Cereals

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

These application notes provide a comprehensive overview and detailed protocols for the extraction of citrinin from various cereal matrices using the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method. This methodology is intended for researchers, scientists, and professionals in drug development and food safety analysis.

Introduction

This compound is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It can contaminate a variety of food commodities, particularly cereals such as rice, wheat, barley, and maize. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of this compound in food and feed is a significant health concern. Accurate and efficient methods for its detection and quantification are therefore crucial.

The QuEChERS method has emerged as a popular sample preparation technique for the analysis of various contaminants in food matrices.[1][2][3] It offers several advantages over traditional extraction methods, including simplicity, high throughput, and reduced solvent consumption.[1][4] This document outlines the application of a modified QuEChERS protocol for the extraction of this compound from cereals, followed by analysis using techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The QuEChERS method for this compound extraction from cereals involves two main steps:

  • Extraction: The cereal sample is first homogenized and then extracted with an organic solvent, typically acetonitrile, in the presence of water and a mixture of salts (e.g., magnesium sulfate, sodium chloride, and sodium citrates). The salts induce a phase separation between the aqueous and organic layers and help to "salt out" the analyte of interest into the organic phase.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the organic extract is then subjected to a cleanup step using a mixture of sorbents. Primary secondary amine (PSA) is commonly used to remove fatty acids, sugars, and other organic acids, while C18 is used to remove non-polar interferences. Magnesium sulfate is also added to remove excess water.

The final cleaned extract can then be analyzed by HPLC-FLD or LC-MS/MS for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade or equivalent). Formic acid.

  • Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Sodium citrate dibasic sesquihydrate, Sodium citrate tribasic dihydrate.

  • d-SPE Sorbents: Primary secondary amine (PSA), C18 (octadecylsilane).

  • This compound standard solution

  • Internal standard solution (optional, e.g., Ochratoxin A-d5)[1][2]

  • Centrifuge tubes (50 mL and 15 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Sample Preparation
  • Obtain a representative sample of the cereal.

  • Grind the sample to a fine powder (e.g., using a laboratory mill) to ensure homogeneity.

  • Store the homogenized sample in a cool, dry, and dark place until analysis.

Extraction Procedure (Modified QuEChERS)
  • Weigh 5 g of the homogenized cereal sample into a 50 mL centrifuge tube.

  • Add 10 mL of water to the tube and vortex for 1 minute to moisten the sample. Let it stand for 10-15 minutes.[5]

  • (Optional) Add an internal standard solution.

  • Add 10 mL of acetonitrile (containing 1-2% formic acid).[5]

  • Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate.

  • Immediately cap the tube and vortex vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 g for 5 minutes.

Dispersive SPE (d-SPE) Cleanup
  • Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 g for 5 minutes.

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data for this compound extraction from various food matrices using QuEChERS-based methods.

Table 1: Performance of QuEChERS Method for this compound in Spices and Infant Cereals

MatrixSpiking Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Spices80 - 40093 - 1061 - 11-65 - 146[6]
Infant CerealsNot Specified102.2 - 108.4< 90.10.25[6]

Data from a study utilizing immunoaffinity column cleanup, with QuEChERS mentioned as an alternative.

Table 2: Performance of a Multi-Mycotoxin QuEChERS Method in Cereal-Based Infant Foods

AnalyteSpiking LevelsRecovery (%)RSD (%)LOD (µg/kg)
Aflatoxins B1, B2, G1, G2Multiple Levels77.6 - 105.72.5 - 13.70.1 - 0.2
Ochratoxin AMultiple Levels77.6 - 105.72.5 - 13.70.3
ZearalenoneMultiple Levels77.6 - 105.72.5 - 13.70.8
T-2 toxinMultiple Levels77.6 - 105.72.5 - 13.70.8
DeoxynivalenolMultiple Levels77.6 - 105.72.5 - 13.715.8
Fumonisin B1Multiple Levels77.6 - 105.72.5 - 13.715.8

This study developed a modified QuEChERS-based method for nine mycotoxins. While this compound was not included in this specific validation, the general protocol is relevant.[7]

Visualizations

The following diagrams illustrate the workflow of the QuEChERS method for this compound extraction in cereals.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Sample Cereal Sample Grinding Grinding and Homogenization Sample->Grinding Weighing Weigh 5g into 50mL tube Grinding->Weighing Hydration Add 10mL Water, Vortex Weighing->Hydration Solvent_Addition Add 10mL Acetonitrile (1% Formic Acid) Hydration->Solvent_Addition Salt_Addition Add QuEChERS Salts (MgSO4, NaCl, Na-Citrates) Solvent_Addition->Salt_Addition Vortexing Vortex Vigorously (1 min) Salt_Addition->Vortexing Centrifugation1 Centrifuge (≥3000g, 5 min) Vortexing->Centrifugation1 Transfer Transfer 1mL of Supernatant to d-SPE tube Centrifugation1->Transfer dSPE_Tube d-SPE Tube (150mg MgSO4, 50mg PSA, 50mg C18) Vortexing2 Vortex (30 sec) dSPE_Tube->Vortexing2 Centrifugation2 Centrifuge (≥3000g, 5 min) Vortexing2->Centrifugation2 Filtration Filter (0.22 µm) Centrifugation2->Filtration Analysis LC-MS/MS or HPLC-FLD Analysis Filtration->Analysis

Caption: QuEChERS workflow for this compound extraction from cereals.

Logical_Relationships cluster_input Inputs cluster_process QuEChERS Process cluster_output Outputs Cereal_Matrix Cereal Matrix (Rice, Wheat, Maize, etc.) Extraction Extraction (Liquid-Liquid Partitioning) Cereal_Matrix->Extraction Reagents Reagents (Solvents, Salts, Sorbents) Reagents->Extraction Cleanup Cleanup (Dispersive SPE) Reagents->Cleanup Extraction->Cleanup Final_Extract Cleaned Extract Cleanup->Final_Extract Quantitative_Data Quantitative Data (Concentration of this compound) Final_Extract->Quantitative_Data

Caption: Logical relationships in the QuEChERS method for this compound analysis.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction of this compound from various cereal matrices. The presented protocol, with appropriate validation for the specific cereal matrix of interest, can be readily implemented in analytical laboratories for routine monitoring of this compound contamination. The use of LC-MS/MS for final detection and quantification is recommended for high sensitivity and selectivity. Further optimization of the d-SPE cleanup step may be necessary for cereals with high-fat content to minimize matrix effects.

References

Application Notes and Protocols for In Vitro Assessment of Citrinin-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citrinin (CIT) is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a frequent contaminant of stored grains, fruits, and other plant products, posing a potential health risk to humans and animals.[1] In vitro studies have been instrumental in elucidating the cytotoxic mechanisms of this compound, which include the induction of oxidative stress, apoptosis (programmed cell death), and genotoxicity.[1][2][3] Various assays have revealed that this compound can lead to the generation of reactive oxygen species (ROS), disrupt mitochondrial function, activate caspase cascades, and cause DNA damage.[1][2][4] This document provides detailed application notes and protocols for a selection of key in vitro assays to assess this compound-induced cytotoxicity, enabling researchers to effectively evaluate its toxic potential.

Key Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its toxic effects through multiple cellular pathways. A primary mechanism is the induction of oxidative stress , characterized by an excessive production of ROS.[3][5] This oxidative imbalance can damage cellular components, including lipids, proteins, and DNA. Consequently, this compound triggers the mitochondrial-dependent apoptotic pathway . This involves changes in the mitochondrial membrane potential (MMP), the release of cytochrome c, and the activation of a cascade of caspases, ultimately leading to cell death.[2][4] Furthermore, this compound has been shown to be genotoxic , capable of inducing chromosomal aberrations, micronuclei formation, and DNA single-strand breaks in mammalian cells in vitro.[1][6][7]

Data Presentation: Summary of this compound's Cytotoxic Effects

The following table summarizes quantitative data from various studies on the cytotoxic effects of this compound in different cell lines. This allows for a comparative overview of its potency and the effective concentrations observed in different experimental setups.

Cell LineAssayParameterResultReference
SH-SY5Y (Human Neuroblastoma)Cell ProliferationIC50250.90 µM (24h)[2]
SH-SY5Y (Human Neuroblastoma)ROS Production% Increase≥34.76% at 50 & 100 µM[2]
SH-SY5Y (Human Neuroblastoma)ApoptosisFold Increase≥9.43-fold at 50 & 100 µM[2]
SH-SY5Y (Human Neuroblastoma)Mitochondrial Membrane Potential% Decrease≥86.8% at 50 & 100 µM[2]
Human LymphocytesMicronucleus AssayMN FrequencySignificant increase at 60, 80, & 100 µM[6]
V79 (Chinese Hamster Lung Fibroblasts)CytotoxicityIC5070 µM (24h), 62 µM (48h)[8]
V79 (Chinese Hamster Lung Fibroblasts)Micronucleus AssayMN FrequencyConcentration-dependent increase at ≥30 µM[8]
IPEC-J2 (Porcine Intestinal Epithelial)Cell ViabilityIC50160 µM[9]
Hep G2 (Human Hepatoma)Cell Viability (MTT)Dose-dependent decreaseSignificant effects observed[10]
Hep G2 (Human Hepatoma)Apoptosis (ELISA)DNA FragmentationConcentration-dependent increase[10]

Experimental Protocols

Here, we provide detailed methodologies for key experiments to assess this compound-induced cytotoxicity.

Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • This compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO or ethanol) and a negative control (medium only). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the control (untreated cells).

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours. Treat the cells with various concentrations of this compound for the desired time.

  • DCFH-DA Staining: After treatment, remove the medium and wash the cells once with warm PBS. Add 100 µL of 20 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 528 nm, respectively.[11]

  • Data Analysis: Express the ROS levels as a fold change relative to the control cells.

Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

    • Necrotic cells: Annexin V-negative, PI-positive.

DNA Fragmentation Analysis using Cell Death Detection ELISA

Principle: This enzyme-linked immunosorbent assay (ELISA) quantitatively measures the histone-associated DNA fragments (mononucleosomes and oligonucleosomes) generated during apoptosis.

Protocol:

  • Cell Seeding and Treatment: Treat 1 x 10^5 cells with various concentrations of this compound for 24 hours.[4]

  • Cell Lysis: Prepare a cell lysate according to the manufacturer's protocol (e.g., Cell Death Detection ELISAplus kit, Roche Molecular Biochemicals).[4]

  • ELISA Procedure:

    • Add 20 µL of the cell lysate to a streptavidin-coated microplate well.

    • Add 80 µL of the immunoreagent (a mixture of anti-histone-biotin and anti-DNA-POD).

    • Incubate for 2 hours at room temperature on a plate shaker.

    • Wash the wells three times with the provided washing buffer.

    • Add 100 µL of the substrate solution (ABTS) and incubate until color development is sufficient for photometric analysis.

  • Absorbance Measurement: Measure the absorbance at 405 nm using an ELISA reader.[4]

  • Data Analysis: The absorbance is directly proportional to the amount of fragmented DNA.

Genotoxicity Assessment using the Cytokinesis-Block Micronucleus (CBMN) Assay

Principle: The CBMN assay is a comprehensive method to assess DNA damage, cytostasis, and cytotoxicity. Micronuclei (MN) are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. Their presence indicates genotoxic events. Cytochalasin B is used to block cytokinesis, leading to the accumulation of binucleated cells, which are then scored for the presence of micronuclei.

Protocol:

  • Cell Culture and Treatment: Culture human peripheral blood lymphocytes or a suitable cell line. Treat the cells with various concentrations of this compound (e.g., 10-100 µM) for 48 hours.[6] Include a positive control (e.g., Mitomycin C) and a vehicle control.[6]

  • Cytokinesis Block: Add cytochalasin B at an appropriate concentration (e.g., 3-6 µg/mL) at a specific time point (e.g., 44 hours post-stimulation for lymphocytes) to block cell division at the binucleate stage.

  • Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining: Stain the slides with a suitable DNA stain (e.g., Giemsa or DAPI).

  • Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

  • Data Analysis: Calculate the frequency of micronucleated cells. A significant, dose-dependent increase in the frequency of micronuclei indicates the genotoxic potential of this compound.

Visualizations: Signaling Pathways and Experimental Workflow

Below are diagrams created using the DOT language to visualize the key signaling pathway of this compound-induced apoptosis and a general workflow for its cytotoxicity assessment.

Citrinin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondrion Mitochondrion ROS->Mitochondrion MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Bax->MMP Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial-dependent apoptosis pathway.

Experimental_Workflow start Start: Cell Culture treatment This compound Treatment (Dose- and Time-response) start->treatment cytotoxicity Cytotoxicity Assessment treatment->cytotoxicity viability Cell Viability Assay (e.g., MTT) cytotoxicity->viability General Toxicity apoptosis Apoptosis Assays (Annexin V, DNA Fragmentation) cytotoxicity->apoptosis Mechanism oxidative_stress Oxidative Stress Assays (ROS, MMP) cytotoxicity->oxidative_stress Mechanism genotoxicity Genotoxicity Assay (Micronucleus Test) cytotoxicity->genotoxicity Mechanism data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis genotoxicity->data_analysis

Caption: General workflow for assessing this compound-induced cytotoxicity.

References

Application Notes and Protocols for Animal Models of Citrinin-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed experimental protocols for studying the nephrotoxic effects of the mycotoxin Citrinin (CTN). The information is intended to guide researchers in designing and executing robust in vivo studies to investigate the mechanisms of CTN-induced kidney injury and to evaluate potential therapeutic interventions.

Introduction to this compound Nephrotoxicity

This compound is a mycotoxin produced by several species of fungi, including Penicillium, Aspergillus, and Monascus. It is a common contaminant of stored grains, fruits, and other plant products.[1] The primary target organ for this compound toxicity is the kidney, where it induces a range of adverse effects, including acute tubular necrosis, interstitial nephritis, and altered renal function.[2][3] Chronic exposure to this compound has been associated with the development of renal adenomas in animal models. The mechanisms underlying this compound nephrotoxicity are complex and involve the induction of oxidative stress, apoptosis, and the activation of specific signaling pathways.[4][5]

Animal Models for Studying this compound Nephrotoxicity

Various animal species have been utilized to model the nephrotoxic effects of this compound. The choice of animal model often depends on the specific research question, the route of administration being investigated, and the desired endpoint.

Commonly Used Animal Models:

  • Rats: Wistar and Sprague-Dawley rats are the most frequently used models for studying this compound nephrotoxicity due to their well-characterized physiology and the availability of extensive historical data.[3][5][6] They are suitable for both acute and chronic studies.

  • Mice: BALB/c and other mouse strains are also employed, particularly for studies investigating the immunomodulatory and genetic aspects of this compound toxicity.[3]

  • Rabbits: Rabbits have been used to study the acute renal effects of this compound.

  • Dogs: Canine models have been used to evaluate changes in renal function following this compound administration.[7]

  • Poultry: Chickens and ducklings are susceptible to this compound and are used in studies relevant to agricultural and food safety.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound nephrotoxicity in different animal models.

Table 1: Acute Toxicity (LD50) of this compound in Various Animal Models

Animal SpeciesRoute of AdministrationLD50 (mg/kg body weight)Reference
MouseOral105-134[2]
RabbitOral134[2]
RabbitIntravenous19[2]
RatSubcutaneous35-89[2]
MouseSubcutaneous35-89[2]
Guinea PigSubcutaneous37[2]
RabbitIntraperitoneal50[2]

Table 2: Dosing Regimens in Sub-chronic and Chronic this compound Nephrotoxicity Studies

Animal ModelRoute of AdministrationDoseDurationKey FindingsReference
Wistar Rats (male)Oral (in feed)1, 3, 5 ppm10 weeksDose-dependent apoptosis and oxidative stress in kidneys.[5]
Wistar Rats (male)Oral gavage20, 40 mg/kg bw/day28 daysRegenerative tubules and increased PCNA-positive cells in the kidney cortex.[2]
Wistar Rats (male)Oral (in fermented red mold rice)20 µg/kg bw/day90 daysNo observed adverse effect level (NOAEL) for nephrotoxicity.[3]
BALB/c Mice (female)Oral (in drinking water)1.25, 7.5 ppm70 daysNo significant renal toxicity.
BALB/c Mice (female)Oral (in drinking water)15, 30 ppm90 daysIncreased ovary weight, no significant renal toxicity.
DogsOral10 mg/kg bw/day2 daysProteinuria, glucosuria, and granular casts in urine.[7]

Experimental Protocols

Preparation and Administration of this compound

Materials:

  • This compound (crystalline powder)

  • Vehicle (e.g., corn oil, 0.5% sodium bicarbonate solution, sterile saline)

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (for rats and mice)

  • Syringes and needles for injection

Protocol for Oral Administration (Gavage) in Rodents:

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • Suspend the this compound in the chosen vehicle (e.g., corn oil) to the desired concentration.

    • Vortex the suspension vigorously to ensure homogeneity. Gentle warming or sonication may be used to aid dissolution if necessary, but degradation of this compound with heat should be considered.[8]

  • Animal Dosing:

    • Accurately weigh each animal to determine the correct volume of the this compound suspension to be administered.

    • Administer the suspension to the rats or mice using an appropriate-sized oral gavage needle. Ensure the needle is inserted carefully into the esophagus to avoid tracheal administration.

Assessment of Renal Function

4.2.1. Blood Biochemistry

Materials:

  • Blood collection tubes (e.g., with heparin or EDTA, or serum separator tubes)

  • Centrifuge

  • Commercial assay kits for Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr)

  • Microplate reader

Protocol:

  • Blood Collection:

    • Collect blood samples from the animals at specified time points (e.g., via tail vein, saphenous vein, or cardiac puncture at termination).

  • Sample Processing:

    • For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.

    • For plasma, centrifuge the blood collected in anticoagulant tubes at 2000 x g for 15 minutes at 4°C.

  • Biochemical Analysis:

    • Measure BUN and SCr levels in the serum or plasma using commercially available colorimetric assay kits according to the manufacturer's instructions.[2][9][10]

4.2.2. Urinalysis

Materials:

  • Metabolic cages for urine collection

  • Urine test strips

  • ELISA kits for urinary biomarkers (e.g., Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL))

Protocol:

  • Urine Collection:

    • House individual animals in metabolic cages for a defined period (e.g., 24 hours) to collect urine.

  • Routine Urinalysis:

    • Measure parameters such as proteinuria and glucosuria using urine test strips.

  • Biomarker Analysis:

    • Quantify the levels of specific kidney injury biomarkers like KIM-1 and NGAL in the urine using ELISA kits as per the manufacturer's protocols.[11][12][13][14]

Histopathological Examination

Materials:

  • 10% neutral buffered formalin

  • Ethanol (graded series: 70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Periodic acid-Schiff (PAS) stain

  • Light microscope

Protocol:

  • Tissue Fixation and Processing:

    • At the end of the experiment, euthanize the animals and immediately excise the kidneys.

    • Fix the kidneys in 10% neutral buffered formalin for at least 24 hours.[15][16]

    • Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.

  • Sectioning and Staining:

    • Cut 4-5 µm thick sections from the paraffin-embedded tissue blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E for general morphological assessment and PAS for visualizing basement membranes and brush borders.[15]

  • Microscopic Evaluation:

    • Examine the stained sections under a light microscope to assess for histopathological changes such as tubular necrosis, degeneration, interstitial inflammation, and glomerular alterations.[15] A semi-quantitative scoring system can be used to grade the severity of the lesions.[15][17]

Assessment of Apoptosis

4.4.1. TUNEL Assay

Materials:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit

  • Proteinase K

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Protocol:

  • Tissue Preparation:

    • Use paraffin-embedded kidney sections as prepared for histopathology.

  • TUNEL Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Treat the sections with Proteinase K to retrieve antigenic sites.

    • Permeabilize the cells using a suitable permeabilization solution.

    • Follow the specific instructions of the commercial TUNEL assay kit for the labeling reaction with TdT enzyme and fluorescently labeled dUTP.[18][19][20][21][22]

  • Visualization:

    • Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).

    • Visualize the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

4.4.2. Western Blot for Bax and Bcl-2

Materials:

  • Kidney tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against Bax and Bcl-2

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Protein Extraction and Quantification:

    • Homogenize kidney tissue in lysis buffer on ice.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for Bax and Bcl-2.[23][24][25][26]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system. The ratio of Bax (pro-apoptotic) to Bcl-2 (anti-apoptotic) can be calculated to assess the apoptotic potential.[27]

4.4.3. Caspase-3 Activity Assay

Materials:

  • Kidney tissue homogenates

  • Caspase-3 fluorimetric assay kit (containing a fluorogenic substrate like Ac-DEVD-AMC)

  • Fluorometer

Protocol:

  • Lysate Preparation:

    • Prepare kidney tissue lysates as described for Western blotting.

  • Caspase-3 Activity Measurement:

    • Follow the manufacturer's protocol for the caspase-3 activity assay kit.[28][29][30][31] This typically involves incubating the lysate with the fluorogenic substrate.

    • Measure the fluorescence generated from the cleavage of the substrate by active caspase-3 using a fluorometer. The fluorescence intensity is proportional to the caspase-3 activity.

Assessment of Oxidative Stress

Measurement of Reactive Oxygen Species (ROS)

Materials:

  • Kidney tissue homogenates

  • Fluorescent probes for ROS detection (e.g., Dihydroethidium - DHE for superoxide)

  • Fluorometer or fluorescence microscope

Protocol:

  • Tissue Homogenization:

    • Homogenize fresh kidney tissue in an appropriate buffer on ice.

  • ROS Detection:

    • Incubate the homogenate with a fluorescent ROS probe according to established protocols.[32][33][34][35][36]

    • Measure the fluorescence intensity using a fluorometer or visualize ROS production in tissue sections using a fluorescence microscope.

Signaling Pathways in this compound Nephrotoxicity

This compound-induced nephrotoxicity involves a complex interplay of signaling pathways, primarily revolving around oxidative stress and apoptosis.

Oxidative Stress and Apoptosis Pathway

This compound exposure leads to the generation of reactive oxygen species (ROS) within renal cells. This increase in ROS disrupts the cellular redox balance, leading to oxidative damage to lipids, proteins, and DNA. Oxidative stress is a key trigger for the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.

Citrinin_Oxidative_Stress_Apoptosis This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax_Bcl2 ↑ Bax/Bcl-2 ratio ROS->Bax_Bcl2 Mito Mitochondrial Dysfunction Bax_Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Kidney_Injury Kidney Injury Apoptosis->Kidney_Injury Citrinin_MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK MAPKK MAPKK MAPKKK->MAPKK ERK p-ERK1/2 MAPKK->ERK JNK p-JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors JNK->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis_CellCycle Apoptosis / Cell Cycle Arrest Gene_Expression->Apoptosis_CellCycle Experimental_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Rats, 1 week) Group_Allocation Group Allocation (Control & this compound-treated) Animal_Acclimatization->Group_Allocation Citrinin_Admin This compound Administration (e.g., Oral Gavage) Group_Allocation->Citrinin_Admin Monitoring In-life Monitoring (Body weight, clinical signs) Citrinin_Admin->Monitoring Sample_Collection Sample Collection (Blood, Urine) Monitoring->Sample_Collection Termination Euthanasia & Tissue Harvest (Kidneys) Sample_Collection->Termination Biochem Biochemical Analysis (BUN, Creatinine, Urinary Biomarkers) Termination->Biochem Histopath Histopathology (H&E, PAS) Termination->Histopath Molecular Molecular Analysis (Western Blot, TUNEL, Caspase Assay) Termination->Molecular Data_Analysis Data Analysis & Interpretation Biochem->Data_Analysis Histopath->Data_Analysis Molecular->Data_Analysis

References

Application Notes and Protocols for Investigating Citrinin Neurotoxicity in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the human neuroblastoma cell line, SH-SY5Y, as an in vitro model to investigate the neurotoxic effects of the mycotoxin Citrinin (CIT). This document includes summaries of key quantitative data, detailed experimental protocols for essential assays, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction to this compound Neurotoxicity and the SH-SY5Y Model

This compound (CIT) is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[1][2] While primarily recognized as a nephrotoxin, emerging evidence indicates its potential to induce neurotoxicity.[1][2] The underlying mechanisms of CIT-induced neurotoxicity are not yet fully elucidated, but studies suggest the involvement of oxidative stress and apoptosis.[1][2]

The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized in vitro model for neurotoxicity studies. These cells, derived from a human bone marrow biopsy of a neuroblastoma, can be differentiated into a more mature neuronal phenotype, expressing many markers and functions of primary neurons. Their human origin, ease of culture, and ability to mimic neuronal responses make them a valuable tool for screening neurotoxic compounds and elucidating mechanisms of neuronal cell death.

Data Presentation: Quantitative Effects of this compound on SH-SY5Y Cells

The following tables summarize quantitative data from various studies on the effects of this compound on SH-SY5Y cells, providing a comparative overview of its cytotoxic and neurotoxic potential.

Table 1: this compound IC50 Values in SH-SY5Y Cells

AssayExposure TimeIC50 Value (µM)Reference
MTT24 hours250.90[1]
MTT24 hours77.1[2]
MTT48 hours74.7[2]
Neutral Red24 hours101.0[2]
Neutral Red48 hours54.7[2]

Table 2: this compound-Induced Changes in SH-SY5Y Cell Parameters (24-hour exposure)

This compound Conc. (µM)Cell Proliferation DecreaseROS Production IncreaseApoptosis Increase (fold)Calcium Ion Mobilization IncreaseMitochondrial Membrane Potential DecreaseReference
50Significant≥34.76%≥9.43≥36.52%≥86.8%[1]
100Significant≥34.76%≥9.43≥36.52%≥86.8%[1]

Table 3: this compound-Induced Apoptosis in SH-SY5Y Cells (24-hour exposure)

This compound Conc. (µM)Late Apoptotic Cells (fold increase vs. control)Reference
38.752.026 ± 0.052[1]
502.093 ± 0.117[1]

Mandatory Visualizations

Signaling Pathway of this compound-Induced Neurotoxicity

G cluster_this compound This compound Exposure cluster_cellular_effects Cellular Stress cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptosis This compound This compound ros ↑ Reactive Oxygen Species (ROS) This compound->ros ca2 ↑ Intracellular Ca2+ This compound->ca2 mmp ↓ Mitochondrial Membrane Potential ros->mmp ca2->mmp bax ↑ Bax mmp->bax bcl2 ↓ Bcl-2 mmp->bcl2 caspases Caspase Activation bax->caspases bcl2->caspases apoptosis Neuronal Apoptosis caspases->apoptosis

Caption: Signaling pathway of this compound-induced neurotoxicity in SH-SY5Y cells.

Experimental Workflow for Investigating this compound Neurotoxicity

G cluster_assays Cytotoxicity & Mechanistic Assays start SH-SY5Y Cell Culture (& Differentiation) exposure This compound Exposure (various concentrations and time points) start->exposure mtt MTT Assay (Cell Viability) exposure->mtt ros H2DCFDA Assay (ROS Production) exposure->ros mmp Rhodamine 123 Assay (Mitochondrial Potential) exposure->mmp apoptosis Annexin V/PI Assay (Apoptosis) exposure->apoptosis western Western Blot (Bax/Bcl-2 Expression) exposure->western data Data Analysis & Interpretation mtt->data ros->data mmp->data apoptosis->data western->data

Caption: Experimental workflow for this compound neurotoxicity assessment in SH-SY5Y cells.

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Materials:

  • SH-SY5Y cells

  • Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Differentiation Medium: DMEM with 1% FBS and 10 µM Retinoic Acid (RA).

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T-75 flasks, 6-well plates, 96-well plates

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with Complete Growth Medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

  • Differentiation (Optional but Recommended): For a more neuron-like phenotype, seed cells at a desired density and allow them to attach overnight. Replace the Complete Growth Medium with Differentiation Medium. Culture for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit a more elongated morphology with neurite outgrowths.

Cell Viability Assessment (MTT Assay)

Materials:

  • SH-SY5Y cells (differentiated or undifferentiated)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS) (H2DCFDA Assay)

Materials:

  • SH-SY5Y cells

  • This compound stock solution

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well plates

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the MTT assay.

  • After treatment, remove the medium and wash the cells with HBSS.

  • Load the cells with 10 µM H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with HBSS to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

  • Express ROS levels as a percentage increase over the control.

Assessment of Mitochondrial Membrane Potential (MMP) (Rhodamine 123 Assay)

Materials:

  • SH-SY5Y cells

  • This compound stock solution

  • Rhodamine 123 stock solution (in DMSO)

  • HBSS

  • Black, clear-bottom 96-well plates

Protocol:

  • Seed and treat cells with this compound in a black, clear-bottom 96-well plate.

  • After treatment, remove the medium and wash the cells with HBSS.

  • Incubate the cells with 5 µM Rhodamine 123 in HBSS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS.

  • Measure the fluorescence intensity (excitation ~507 nm, emission ~529 nm).

  • A decrease in fluorescence intensity indicates a loss of MMP.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • SH-SY5Y cells

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed 5 x 10^5 cells per well in 6-well plates and treat with this compound for 24 hours.

  • Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blot Analysis for Bax and Bcl-2

Materials:

  • SH-SY5Y cells treated with this compound

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.

References

Troubleshooting & Optimization

How to improve the recovery of Citrinin during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of citrinin during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound extraction and why?

A1: The most frequently used solvents for this compound extraction are acetonitrile (ACN) and methanol (MeOH), often in aqueous mixtures.[1] this compound, a lemon-yellow crystalline substance, is soluble in polar organic solvents like methanol, acetonitrile, ethanol, and acetone.[1][2] Acetonitrile is commonly used in mixtures with aqueous solutions of salts like NaCl or KCl, or with acids such as formic acid or acetic acid.[1] For instance, a mixture of 70/30 methanol/water has been reported to provide good recoveries and is suitable as a loading solvent for subsequent cleanup steps like molecularly imprinted polymer solid-phase extraction (MISPE).[3]

Q2: How does pH affect the extraction efficiency of this compound?

A2: pH plays a critical role in the extraction of this compound. This compound is an acidic compound, and its solubility and stability are pH-dependent.[1][2] Acidification of the extraction solvent is a common practice to enhance recovery and reproducibility.[4][5] Adjusting the pH to an acidic range, for example to 1.5 with hydrochloric acid (HCl), can improve extraction efficiency.[1] However, it's important to note that this compound's color changes with pH, from lemon-yellow at pH 4.6 to cherry-red at pH 9.9, which can be an indicator of its chemical state.[1][2] At a pH above 7.0, this compound can degrade to this compound H2 through the opening of its ring structure, which would lead to lower recovery of the target analyte.[6] Conversely, in the context of fungal cultures, a low initial pH of 2.5 has been shown to suppress this compound production.[7][8]

Q3: What are the recommended cleanup techniques for this compound extracts?

A3: Several cleanup methods are available to remove interfering matrix components from this compound extracts, thereby improving the accuracy and sensitivity of subsequent analysis. These include:

  • Liquid-Liquid Extraction (LLE): A conventional method, though it can be time-consuming and may use large volumes of organic solvents.[5][9]

  • Solid-Phase Extraction (SPE): Offers higher selectivity and recovery compared to LLE.[4][9]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines extraction and cleanup in a few simple steps.[1][4][9]

  • Immunoaffinity Columns (IAC): Highly selective cleanup method utilizing monoclonal antibodies specific to this compound.[9][10][11] This technique is particularly effective for complex matrices as it significantly reduces matrix effects and can lead to cleaner chromatograms and improved sensitivity.[10][12]

Q4: My this compound recovery is low. What are the potential causes and how can I troubleshoot this?

A4: Low recovery of this compound can be attributed to several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Troubleshooting Guide: Low this compound Recovery

Potential Cause Troubleshooting Steps
Inappropriate Extraction Solvent Ensure the solvent system is optimized for your specific sample matrix. Acetonitrile and methanol-based systems are generally effective.[1] Consider adjusting the aqueous/organic ratio or adding a small percentage of acid (e.g., formic acid, acetic acid) to improve solubility.[1][4][5]
Incorrect pH of Extraction Solvent Verify the pH of your extraction solvent. An acidic pH is generally recommended to improve this compound stability and recovery.[1][4][5] Avoid alkaline conditions as this compound is unstable and can degrade at high pH.[1][6]
Degradation of this compound This compound is sensitive to heat and light.[1] Protect samples and extracts from high temperatures and direct light. Decomposition can occur at temperatures above 100°C in the presence of water.[1]
Inefficient Cleanup Matrix interferences can lead to signal suppression and inaccurate quantification.[10] If using LLE or SPE with poor results, consider switching to a more selective method like Immunoaffinity Column (IAC) cleanup, especially for complex matrices.[10][11][12]
Sample Matrix Effects Complex matrices like spices or certain food supplements can interfere with extraction and detection.[10] Method modifications, such as adjusting the sample-to-solvent ratio or the dilution factor, may be necessary.[10]

Quantitative Data on this compound Recovery

The following tables summarize reported recovery rates of this compound using different extraction and cleanup methods in various matrices.

Table 1: Recovery of this compound using Various Extraction Solvents

Matrix Extraction Solvent Recovery (%) Reference
Red Fermented Rice70/30 Methanol/Water109.9 ± 5.9[3]
Red Yeast RiceAcetonitrile/Water/Acetic Acid (79:20:1, v/v/v)>95Not specified in snippets
Spices (Chilli Powder)75% Methanol100 - 110[10]
Cereal-based Infant Food75% Methanol100 - 110[10]

Table 2: Recovery of this compound using Different Cleanup Techniques

Matrix Cleanup Method Recovery (%) Reference
Red Yeast Rice & Monascus ColourImmunoaffinity Column (IAC)80.4 - 97.1[13]
Human UrineImmunoaffinity Column (IAC)106 ± 3[12]

Experimental Protocols

Protocol 1: Extraction of this compound from Spices

This protocol is adapted from a method used for the analysis of this compound in spices.[10]

  • Sample Preparation: Weigh 25 g of the ground spice sample into a solvent-resistant blender jar.

  • Extraction: Add 100 mL of 75% methanol to the blender jar. Blend at high speed for 2 minutes.

  • Filtration: Filter the extract through Whatman No. 113 filter paper.

  • Dilution: Dilute 20 mL of the filtrate with 80 mL of 10% Tween 20 in Phosphate Buffered Saline (PBS).

  • Second Filtration: Filter the diluted solution through glass microfiber paper.

  • Cleanup: Proceed with Immunoaffinity Column (IAC) cleanup.

Protocol 2: Immunoaffinity Column (IAC) Cleanup

This is a general procedure for using immunoaffinity columns for this compound cleanup.[10][11]

  • Column Equilibration: Allow the IAC to reach room temperature.

  • Sample Loading: Pass the diluted and filtered extract through the EASI-EXTRACT® this compound IAC at a flow rate of approximately 2 mL/min.

  • Washing: Wash the column with a specified volume of wash buffer (e.g., PBS) to remove unbound matrix components.

  • Elution: Elute the bound this compound from the column using an appropriate elution solvent (e.g., methanol).

  • Analysis: The eluate is then ready for analysis by HPLC-fluorescence or LC-MS/MS.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis sample Sample Homogenization extraction Solvent Extraction (e.g., ACN/Water/Acid) sample->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (SPE) centrifugation->spe Supernatant iac Immunoaffinity Column (IAC) centrifugation->iac Supernatant lle Liquid-Liquid Extraction (LLE) centrifugation->lle Supernatant hplc HPLC-FLD spe->hplc lcms LC-MS/MS spe->lcms iac->hplc iac->lcms lle->hplc lle->lcms

Caption: General workflow for this compound extraction, cleanup, and analysis.

ph_effect cluster_acidic Acidic pH (e.g., pH 1.5-4.6) cluster_neutral Neutral pH (~7) cluster_alkaline Alkaline pH (e.g., pH > 7) acidic Protonated this compound high_recovery Improved Stability & High Recovery acidic->high_recovery neutral This compound neutral->acidic Decrease pH alkaline Deprotonated this compound neutral->alkaline Increase pH degradation Degradation (Ring Opening to this compound H2) alkaline->degradation

Caption: Influence of pH on the stability and recovery of this compound.

References

Minimizing matrix effects in LC-MS/MS analysis of Citrinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Citrinin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This interference can either suppress or enhance the signal of this compound, leading to inaccurate quantification.[2][3] Ion suppression is the more common phenomenon observed.[1]

Q2: Why is the analysis of this compound particularly susceptible to matrix effects?

A2: this compound is often analyzed in complex food and feed matrices such as cereals (corn, wheat, rice), spices, and red yeast rice supplements.[4][5][6] These matrices contain a high concentration of endogenous components (e.g., fats, proteins, carbohydrates, phospholipids) that can co-extract with this compound and interfere with its ionization in the mass spectrometer source.[1][7]

Q3: What are the common indicators of matrix effects in my analytical data?

A3: Common signs of matrix effects include:

  • Poor reproducibility: High variability in results between replicate injections of the same sample.

  • Inaccurate quantification: Results are significantly lower (ion suppression) or higher (ion enhancement) than the true value.

  • Low recovery: The amount of analyte detected is less than expected after spiking a known concentration into a matrix sample.

  • Non-linear calibration curves: Difficulty in obtaining a linear response across the desired concentration range when using matrix-matched standards.

Q4: How can I quantitatively assess the degree of matrix effects in my method?

A4: The most common method is the post-extraction spike comparison.[2][3] This involves comparing the peak area of an analyte spiked into a blank matrix extract (after the extraction procedure) with the peak area of the same amount of analyte in a neat solvent. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solvent) x 100

A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. A value of 100% signifies no matrix effect. For example, one study on red rice calculated a matrix effect of 130%, indicating significant ion enhancement.[8]

Q5: What are the principal strategies to minimize or compensate for matrix effects?

A5: The three main strategies are:

  • Advanced Sample Preparation: Implementing more effective extraction and clean-up procedures to remove interfering compounds before analysis.[1][2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components that cause interference.[3]

  • Correction using Internal Standards: Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of this compound, to compensate for signal variations.[9][10]

Troubleshooting Guide

Issue 1: My this compound signal is significantly suppressed in matrix samples compared to solvent standards.

This is a classic case of ion suppression, where co-eluting compounds from the matrix interfere with the ionization of this compound.

  • Solution 1: Enhance Sample Clean-up: Complex matrices require robust clean-up.[7] Methods like Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Immunoaffinity Columns (IAC) are highly effective.[11][12][13] IACs offer very high selectivity by using antibodies specific to this compound, which can significantly reduce matrix interferences.[4][7]

  • Solution 2: Optimize Chromatography: Adjust the LC gradient to better separate this compound from the matrix components. A longer, shallower gradient around the elution time of this compound can resolve it from interfering peaks.[14]

  • Solution 3: Dilute the Extract: A simple approach is to dilute the final sample extract. This reduces the concentration of interfering matrix components, though it may also lower the this compound concentration to below the limit of quantification (LOQ).[15]

Issue 2: I am observing poor reproducibility (high %RSD) and inconsistent analyte recovery.

This often points to inconsistent sample preparation or uncompensated matrix effects that vary between samples.

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for matrix effects and losses during sample preparation.[9] A ¹³C-labeled this compound internal standard co-elutes with the native this compound and experiences the same ionization suppression or enhancement, allowing for accurate ratio-based quantification.[15][16][17]

  • Solution 2: Use Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure.[14] This helps to ensure that the standards and the samples experience similar matrix effects.

  • Solution 3: Standardize the Protocol: Ensure every step of the sample preparation workflow is performed consistently across all samples, from weighing to extraction and clean-up.

Data and Methodologies

Quantitative Data on Method Performance

The choice of sample preparation is critical for minimizing matrix effects and achieving acceptable method performance. The table below summarizes recovery and precision data from various studies.

MatrixSample Preparation MethodMean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Red RiceAcetonitrile/water/acetic acid extraction with Captiva EMR clean-up102.8%6.27%[8]
SpicesImmunoaffinity Column (IAC) Clean-up>80%<9%[7]
Infant CerealsImmunoaffinity Column (IAC) Clean-up>80%<9%[7]
Various Foods/FeedsQuEChERS-based ExtractionApparent Recovery: 70-120% (for most analytes)-[16]
Experimental Protocols

Protocol 1: QuEChERS-based Extraction for Various Matrices This protocol is adapted from a method for the simultaneous analysis of this compound and ochratoxin A in various food and feed matrices.[16]

  • Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of an acetonitrile/water/acetic acid mixture. Shake vigorously for 30 minutes.

  • Salting Out: Add magnesium sulfate and sodium chloride to induce phase separation.

  • Centrifugation: Centrifuge the tubes to separate the acetonitrile layer.

  • Final Preparation: Transfer an aliquot of the supernatant (acetonitrile phase), add an internal standard (if used), and dilute as necessary before injection into the LC-MS/MS system.

Protocol 2: Immunoaffinity Column (IAC) Clean-up for Complex Matrices This protocol is based on methods developed for spices and infant cereals.[7]

  • Extraction: Extract this compound from the sample using a suitable solvent mixture (e.g., methanol/water).

  • Filtration & Dilution: Filter the extract and dilute it with a phosphate-buffered saline (PBS) solution to ensure compatibility with the IAC antibody.

  • Column Loading: Pass the diluted extract through the immunoaffinity column. The antibodies in the column will specifically bind to the this compound.

  • Washing: Wash the column with water or a wash buffer to remove unbound matrix components.

  • Elution: Elute the captured this compound from the column using a small volume of methanol or another suitable organic solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Example LC-MS/MS Conditions The following are typical parameters for this compound analysis. Optimization is required for specific instruments and matrices.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, < 5 µm).[14]

  • Mobile Phase A: Water with 5 mM ammonium acetate and 0.1% formic acid.[15][18]

  • Mobile Phase B: Methanol with 5 mM ammonium acetate and 0.1% formic acid.[15][18]

  • Flow Rate: 0.3 - 0.4 mL/min.[14]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute this compound and other compounds, followed by a wash and re-equilibration step.

  • Ion Source: Electrospray Ionization (ESI), often in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and its labeled internal standard need to be optimized. Common precursor ion for this compound [M+H]⁺ is m/z 251.

Visual Guides

The following diagrams illustrate key workflows and decision-making processes for managing matrix effects.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing cluster_mitigation Mitigation Strategies Sample Sample Homogenization Extraction Extraction Sample->Extraction Cleanup Clean-up (SPE, IAC, QuEChERS) Extraction->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing M1 Optimize Clean-up M1->Cleanup M2 Optimize Gradient M2->LC_Separation M3 Use SIL-IS / Matrix-Matched Cal. M3->Data_Processing troubleshooting_logic Start Poor reproducibility or signal suppression observed? Use_SIL Are you using a stable isotope-labeled IS? Start->Use_SIL Yes No_Issue Method is likely robust. Proceed with validation. Start->No_Issue No Implement_SIL Implement ¹³C-Citrinin as internal standard. This is the best solution. Use_SIL->Implement_SIL No Optimize_LC Optimize LC gradient to separate analyte from interferences. Use_SIL->Optimize_LC Yes Improve_Cleanup Can sample clean-up be improved? Implement_SIL->Improve_Cleanup Implement_Cleanup Use a more selective method like IAC or SPE. Improve_Cleanup->Implement_Cleanup Yes Matrix_Match Use matrix-matched calibration curves. Improve_Cleanup->Matrix_Match No Dilute_Sample Try sample dilution. Check if LOQ is sufficient. Implement_Cleanup->Dilute_Sample Matrix_Match->Dilute_Sample

References

Technical Support Center: Overcoming Citrinin Instability in Analytical Procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with citrinin's instability during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound?

A1: this compound is a sensitive mycotoxin prone to degradation under several common laboratory conditions. The primary factors influencing its stability are:

  • Temperature: Elevated temperatures, particularly in the presence of water, can lead to significant degradation of this compound.[1] Decomposition occurs at temperatures greater than 100°C in aqueous solutions and above 175°C under dry conditions.[1]

  • pH: this compound's stability is highly dependent on the pH of the solution. It is more stable in acidic conditions and degrades in neutral to alkaline solutions.[2][3][4] Its color also changes with pH, appearing lemon-yellow at pH 4.6 and cherry-red at pH 9.9.[1][4]

  • Light: Exposure to light, especially short-wavelength light, can cause significant degradation of this compound.[5][6][7]

  • Solvent Composition: The choice of solvent for extraction and analysis can impact this compound stability.[1]

Q2: What are the known degradation products of this compound?

A2: When this compound degrades, it can form several byproducts, some of which may have different toxicological profiles. The main degradation products identified are:

  • This compound H1: A dimer of this compound that may exhibit increased cytotoxicity compared to the parent compound.

  • This compound H2: A less toxic degradation product.

  • Dithis compound A: Another dimeric degradation product.

The formation of these products is influenced by factors such as temperature and the presence of water.[1]

Q3: How can I minimize this compound degradation during sample storage?

A3: To ensure the integrity of your samples and standards, proper storage is crucial. Follow these recommendations:

  • Temperature: Store this compound standards and sample extracts at low temperatures, preferably at -20°C for long-term storage. For short-term storage (up to three months), +4°C is acceptable.[8] Avoid repeated freeze-thaw cycles.

  • Light: Protect all solutions containing this compound from light by using amber vials or by wrapping containers with aluminum foil.[5][6][7]

  • pH: If possible, maintain the pH of the sample extracts in the acidic range to enhance stability.

Troubleshooting Guide

This guide addresses common issues encountered during the analytical determination of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Recovery of this compound Degradation during sample preparation: Exposure to high temperatures, neutral or alkaline pH, or prolonged exposure to light.Temperature Control: Avoid heating steps during extraction and cleanup. If heating is unavoidable, minimize the duration and temperature. • pH Adjustment: Ensure the extraction solvent is acidic. For example, using acetonitrile with 1% acetic acid can improve stability.[1] • Light Protection: Work under subdued light and use amber glassware or light-blocking containers throughout the procedure.[5][6][7]
Inefficient Extraction: The chosen solvent may not be optimal for the sample matrix.Solvent Selection: Acetonitrile and methanol are commonly used for this compound extraction.[1] For complex matrices, a mixture like acetonitrile/water/acetic acid (79:20:1, v/v/v) can be effective.[1] • Extraction Technique: Consider using techniques like ultrasonic-assisted extraction to improve efficiency, but monitor the temperature of the water bath.
Poor Cleanup: Matrix components may interfere with the analysis or cause loss of the analyte during the cleanup step.Cleanup Method: For complex matrices like spices or infant cereals, immunoaffinity columns (IACs) provide high selectivity and can significantly improve recovery and reduce matrix effects.[9][10] Solid-phase extraction (SPE) with C18 cartridges is another effective option.[11]
Peak Tailing or Splitting in HPLC/LC-MS Secondary Interactions: Interaction of the acidic this compound molecule with active sites on the HPLC column.Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 2.5-3.0 with formic or acetic acid) can suppress the ionization of silanol groups on the column and reduce peak tailing.[12] • Column Choice: Use a well-deactivated, end-capped C18 column.
Column Overload: Injecting too high a concentration of the analyte.Dilute the Sample: Try injecting a more dilute sample to see if the peak shape improves.[13]
Contamination of the Guard or Analytical Column: Buildup of matrix components on the column frit or packing material.Use a Guard Column: A guard column will protect the analytical column from strongly retained matrix components. Replace the guard column regularly.[14] • Sample Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm filter before injection.[14]
Inconsistent Results between Batches Variability in Sample Matrix: Different batches of the same commodity can have varying compositions, affecting extraction efficiency and matrix effects.Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects.
Degradation of Standard Solutions: Improper storage of stock and working standard solutions.Check Standard Stability: Prepare fresh working standards from a well-stored stock solution and re-analyze the samples. Store stock solutions at -20°C in the dark.

Quantitative Data on this compound Stability

The following tables summarize the quantitative data available on the stability of this compound under different conditions.

Table 1: Effect of Temperature on this compound Degradation

Condition Temperature Observation Reference
In the presence of water> 100 °CDecomposition occurs.[1]
In the presence of water (boiling)100 °C50% decrease in concentration after 20 minutes.[1]
Dry conditions> 175 °CDecomposition occurs.[1]
On dry cured ham20 °CHalf-life of approximately 6 hours.[1]
Incurred in food and food supplements+4 °CStable for at least three months.[8]
Incurred in food and food supplements+24 °CStorage at this temperature should be avoided due to potential degradation.[8]

Table 2: Effect of Light on this compound Degradation

Light Source Wavelength Observation Reference
White LightBroad SpectrumComplete degradation after 24 hours of exposure.[5][6]
Blue Light455 - 470 nmComplete degradation.[5][6][7]
Royal Blue Light455 nmComplete degradation.[5][6]
Green Light530 nmAlmost no degradation.[5][6][7]
Yellow Light590 nmAlmost no degradation.[5][6][7]
Red Light627 nmAlmost no degradation.[5][6][7]

Table 3: Effect of pH on this compound Properties

pH Value Observation Reference
4.6Solution is lemon-yellow.[1][4]
5.0 - 7.0Optimal pH range for growth of P. citrinum.[1]
9.9Solution is cherry-red.[1][4]
Neutral to AlkalineDegradation of this compound is more likely.[2][3]
AcidicThis compound is more stable.[2][3]

Experimental Protocols

Protocol 1: Determination of this compound in Red Yeast Rice Food Supplements by LC-MS/MS

This protocol is based on the method described by the European Union Reference Laboratory for Mycotoxins & Plant Toxins.

1. Sample Preparation and Extraction: a. Weigh an appropriate number of capsules or tablets into a 500 mL polypropylene bottle. b. Add 2.5 mL of dispersion solution (10% NaCl in water containing 1% HCl + 1% HAc) per gram of sample. c. Shake mechanically for 15 minutes. d. Add 5.0 mL of extraction solution (acetonitrile containing 1% HCl + 1% HAc) per gram of sample. e. Shake mechanically for 30 minutes. f. Transfer 15 mL of the extraction mixture to a 50 mL centrifuge tube. g. Add internal standard (e.g., ¹³C₁₃-citrinin). h. Add 4 g of magnesium sulfate and 1 g of sodium chloride. i. Vortex for 30 seconds. j. Centrifuge at 3500 rpm for 10 minutes.

2. Dilution: a. Take an aliquot of the upper acetonitrile phase and dilute it 10-fold with a methanol/water/acetic acid (80/18/2, v/v/v) solution.

3. LC-MS/MS Analysis: a. LC Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm). b. Mobile Phase A: 5 mM Ammonium acetate / 0.05% Acetic acid in water. c. Mobile Phase B: 5 mM Ammonium acetate / 0.05% Acetic acid in methanol. d. Gradient: A suitable gradient to ensure good separation of this compound from matrix components. e. Injection Volume: 5-10 µL. f. MS Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions for this compound for confirmation.

Protocol 2: General Protocol for this compound Analysis in Cereals using Immunoaffinity Column Cleanup and HPLC-FLD

This protocol is a general guideline based on established methods.[10]

1. Extraction: a. Weigh 25 g of a homogenized cereal sample into a blender jar. b. Add 100 mL of an extraction solvent (e.g., methanol/water, 75:25, v/v). c. Blend at high speed for 2 minutes. d. Filter the extract through a fluted filter paper.

2. Dilution and Cleanup: a. Dilute a portion of the filtrate with a phosphate-buffered saline (PBS) solution containing a surfactant like Tween 20 to facilitate binding to the immunoaffinity column (IAC). b. Pass the diluted extract through a this compound-specific IAC at a flow rate of 1-2 mL/min. c. Wash the IAC with purified water to remove unbound matrix components. d. Elute the this compound from the column with methanol. e. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

3. HPLC-FLD Analysis: a. LC Column: C18 column (e.g., 150 x 4.6 mm, 5 µm). b. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing a small percentage of an acid (e.g., acetic acid or phosphoric acid) to ensure an acidic pH. c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20-100 µL. e. Fluorescence Detection: Excitation wavelength (λex) at approximately 330 nm and emission wavelength (λem) at approximately 500 nm.[10]

Visualizations

Experimental_Workflow_Citrinin_Analysis cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Homogenization Sample Homogenization Extraction Extraction (e.g., ACN/Water/Acid) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation QuEChERS QuEChERS Extraction->QuEChERS With Partitioning Salts IAC Immunoaffinity Column (IAC) Centrifugation->IAC Diluted Extract SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Extract HPLC_FLD HPLC-FLD IAC->HPLC_FLD Eluate LC_MSMS LC-MS/MS IAC->LC_MSMS Eluate SPE->HPLC_FLD Eluate SPE->LC_MSMS Eluate QuEChERS->LC_MSMS Cleaned Extract Data_Processing Data Processing & Quantification HPLC_FLD->Data_Processing LC_MSMS->Data_Processing Troubleshooting_Low_Recovery Start Low or No this compound Recovery Check_Storage Were samples and standards stored properly? (-20°C, protected from light) Start->Check_Storage Check_Extraction Is the extraction solvent acidified and appropriate for the matrix? Check_Storage->Check_Extraction Yes Solution_Storage Re-prepare from properly stored materials. Check_Storage->Solution_Storage No Check_Temp Was heat used during sample preparation? Check_Extraction->Check_Temp Yes Solution_Extraction Optimize extraction solvent (e.g., add acetic acid). Check_Extraction->Solution_Extraction No Check_Light Were samples protected from light during preparation? Check_Temp->Check_Light No Solution_Temp Avoid heating steps or minimize time and temperature. Check_Temp->Solution_Temp Yes Check_Cleanup Is the cleanup method optimized for the matrix (e.g., IAC for complex matrices)? Check_Light->Check_Cleanup Yes Solution_Light Use amber vials and work under subdued light. Check_Light->Solution_Light No Solution_Cleanup Switch to a more selective cleanup method like IAC. Check_Cleanup->Solution_Cleanup No Success Recovery Improved Check_Cleanup->Success Yes Solution_Storage->Success Solution_Extraction->Success Solution_Temp->Success Solution_Light->Success Solution_Cleanup->Success

References

Optimizing mobile phase composition for better HPLC separation of Citrinin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of Citrinin.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase composition for this compound analysis?

A common and effective starting point for reversed-phase HPLC analysis of this compound is a mixture of acetonitrile and water, often with an acidic modifier. A typical ratio is in the range of 35:65 to 50:50 (v/v) acetonitrile to water.[1][2][3] The addition of an acid, such as trifluoroacetic acid (TFA), phosphoric acid, or acetic acid, is crucial for good peak shape and sensitivity, especially for fluorescence detection.[1][2][3][4]

Q2: Why is an acidic mobile phase important for this compound analysis?

An acidic mobile phase, typically around pH 2.5, is important for several reasons. Firstly, it suppresses the ionization of this compound, which is a carboxylic acid. This results in a more retained and sharper peak on a reversed-phase column. Secondly, this compound's natural fluorescence is significantly enhanced under acidic conditions, leading to higher sensitivity when using a fluorescence detector.[2][4] The fluorescence excitation and emission maxima of this compound are typically around 330 nm and 500 nm, respectively.[1][4][5]

Q3: Can I use a different organic solvent instead of acetonitrile?

While acetonitrile is the most commonly reported organic solvent for this compound analysis, methanol can also be used. However, acetonitrile is often preferred due to its lower viscosity and better UV transparency at lower wavelengths. If you choose to use methanol, you may need to adjust the solvent ratio to achieve a similar retention time as with acetonitrile, as methanol is a weaker solvent in reversed-phase HPLC.

Q4: What are the consequences of an improperly prepared mobile phase?

An improperly prepared mobile phase can lead to a variety of issues, including:

  • Shifting retention times: Inconsistent solvent ratios or pH will cause the retention time of this compound to vary between runs.

  • Poor peak shape: Incorrect pH can lead to peak tailing or splitting.

  • Baseline noise or drift: Impurities in the solvents or incomplete degassing can cause an unstable baseline.

  • Column damage: Using a mobile phase with a pH outside the stable range of your column can damage the stationary phase.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Suggested Solution
Inappropriate mobile phase pH Ensure the mobile phase pH is sufficiently low (around 2.5) to suppress the ionization of this compound.[2][4] This can be achieved by adding a small amount of acid like phosphoric acid or TFA.
Secondary interactions with the stationary phase Add a competing agent to the mobile phase, such as a small amount of an ion-pairing reagent like tetrabutylammonium phosphate, although this is less common with modern columns.[1][5]
Column overload Reduce the concentration or injection volume of your sample.
Column contamination or degradation Flush the column with a strong solvent or replace it if necessary.

Issue 2: Unstable or Drifting Baseline

Possible Cause Suggested Solution
Inadequate mobile phase degassing Degas the mobile phase using sonication, vacuum filtration, or an inline degasser.
Contaminated mobile phase solvents Use high-purity HPLC-grade solvents and water. Prepare fresh mobile phase daily.
Detector lamp issue Check the detector lamp's age and intensity. Replace if necessary.
Column bleed This can occur with new columns or if the mobile phase is too aggressive. Condition the column according to the manufacturer's instructions.

Issue 3: Inconsistent Retention Times

Possible Cause Suggested Solution
Inconsistent mobile phase preparation Prepare the mobile phase accurately and consistently. Use a calibrated pH meter.
Fluctuations in column temperature Use a column oven to maintain a constant and stable temperature.[2][3]
Pump malfunction Check the pump for leaks and ensure it is delivering a constant flow rate.
Column equilibration Ensure the column is fully equilibrated with the mobile phase before injecting the sample.

Experimental Protocols

Below are examples of mobile phase compositions and HPLC conditions that have been successfully used for the separation of this compound.

Table 1: Mobile Phase Compositions for this compound HPLC Analysis

Organic SolventAqueous PhaseAdditiveRatio (v/v)Reference
AcetonitrileWater0.05% Trifluoroacetic Acid (TFA)35:65[1]
Acetonitrile10 mM Phosphoric Acid-50:50 (pH adjusted to 2.5)[2][3]
AcetonitrileWater1% Acetic Acid50:50[6]
AcetonitrileWaterAcetic Acid40:59:1 (Acetonitrile:Water:Acetic Acid) with 0.0025 M tetrabutylammonium phosphate[1][5]
Acetonitrile0.25 N Phosphoric Acid2-Propanol35:55:10 (Acetonitrile:Aqueous:2-Propanol)[7]
Acetonitrile0.1% Phosphate-Gradient[8]
Detailed Methodologies

Method 1: Acetonitrile/Water with Phosphoric Acid

  • Mobile Phase Preparation: Prepare a 10 mM phosphoric acid solution in HPLC-grade water. Adjust the pH to 2.5 using a suitable base (e.g., sodium hydroxide). Mix this aqueous phase with acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.22 µm membrane filter and degas before use.[2][3]

  • HPLC System: A standard HPLC system with a C18 column (e.g., 150 x 4.6 mm, 3 µm) is suitable.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 40 °C.[2][3]

  • Detection: Fluorescence detector with excitation at 330 nm and emission at 500 nm.[2][3]

  • Injection Volume: Typically 20-100 µL.

Method 2: Acetonitrile/Water with TFA

  • Mobile Phase Preparation: Add 0.5 mL of trifluoroacetic acid to 1 L of HPLC-grade water to make a 0.05% TFA solution. Mix this with acetonitrile in a 65:35 (v/v) ratio (Aqueous:Acetonitrile). Filter and degas the mobile phase.[1]

  • HPLC System: A reversed-phase C18 column is appropriate.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: Fluorescence detection (Ex: 330 nm, Em: 500 nm) or UV detection.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Extraction, Cleanup) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (Solvent Mixing, Degassing) System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration Standard_Prep Standard Preparation Standard_Prep->Injection System_Equilibration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (Fluorescence/UV) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Analysis Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: General workflow for HPLC analysis of this compound.

Troubleshooting_Tree Start Poor Separation? PeakShape Peak Shape Issue? (Tailing/Fronting) Start->PeakShape Yes Resolution Poor Resolution? Start->Resolution No, but... CheckpH Check Mobile Phase pH (Should be ~2.5) PeakShape->CheckpH Yes ReduceConc Reduce Sample Concentration/ Injection Volume CheckpH->ReduceConc If pH is OK FlushCol Flush or Replace Column ReduceConc->FlushCol If still tailing AdjustOrganic Adjust Organic Solvent % Resolution->AdjustOrganic Yes RetentionTime Retention Time Shift? Resolution->RetentionTime No, but... ChangeSolvent Try Different Organic Solvent (e.g., MeOH vs. ACN) AdjustOrganic->ChangeSolvent If no improvement OptimizeTemp Optimize Column Temperature ChangeSolvent->OptimizeTemp If still poor CheckMobilePhase Verify Mobile Phase Composition & Prep RetentionTime->CheckMobilePhase Yes CheckFlowRate Check Pump Flow Rate CheckMobilePhase->CheckFlowRate If composition is correct Equilibrate Ensure Adequate Column Equilibration CheckFlowRate->Equilibrate If flow rate is stable

Caption: Troubleshooting decision tree for common HPLC separation issues.

References

Troubleshooting poor peak shape in Citrinin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of citrinin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue in chromatography that can affect resolution and quantification. For this compound, an acidic mycotoxin, this is often related to chemical interactions within the analytical column or physical issues with the HPLC system.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase (like C18) can interact with the acidic this compound molecule. This secondary interaction mechanism leads to delayed elution for a portion of the analyte molecules, causing a tail.

    • Solution: Use a modern, high-purity, end-capped column. Operating the mobile phase at a lower pH (e.g., pH 2.5-3.0 with phosphoric, formic, or trifluoroacetic acid) can suppress the ionization of silanol groups, minimizing these interactions.[1][2]

  • Mobile Phase pH: The pH of the mobile phase is critical. If the pH is not adequately controlled or is too close to the pKa of this compound, it can lead to inconsistent ionization and peak tailing.[2]

    • Solution: Ensure your mobile phase is adequately buffered. For reversed-phase methods, maintaining a consistent, acidic pH is crucial for good peak shape.[2][3]

  • Column Contamination & Blockage: Accumulation of particulate matter from samples or system wear can block the column inlet frit.[3] Strongly retained matrix components can also create active sites that cause tailing.

    • Solution: Use guard columns and in-line filters to protect the analytical column.[2] If a blockage is suspected, try reverse-flushing the column (if permitted by the manufacturer).[3]

  • Physical Column Issues (Voids): A void or channel in the column's packed bed can cause peak distortion, including tailing, that typically affects all peaks in the chromatogram.[2][4]

    • Solution: This issue is generally irreversible, and the column must be replaced.[4] Prevent voids by avoiding sudden pressure shocks and operating within the column's recommended pH and temperature ranges.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or a large detector flow cell can lead to band broadening and tailing.

    • Solution: Minimize tubing length and use tubing with a small internal diameter. Ensure all fittings are properly made to avoid dead volume.

Q2: What is causing peak fronting in my this compound chromatogram?

Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload or a mismatch between the sample solvent and the mobile phase.

Potential Causes & Solutions:

  • Column Overload: Injecting too much analyte (mass overload) or a sample that is too concentrated (concentration overload) can saturate the stationary phase, causing molecules to travel through the column faster than expected.[2]

    • Solution: Dilute the sample or reduce the injection volume. If the problem persists, consider a column with a higher loading capacity (e.g., larger diameter or pore size).[2]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (e.g., 100% acetonitrile) than the initial mobile phase (e.g., 90% water), the sample band will not focus correctly at the column head. This often affects early-eluting peaks most severely.[5]

    • Solution: Whenever possible, dissolve or dilute your this compound standards and extracts in the initial mobile phase composition.[5]

Q3: Why am I seeing split or shouldered peaks for my this compound analysis?

Split peaks can appear as two merged peaks or a "shoulder" on the main peak. This distortion can arise from issues at the column inlet, solvent incompatibilities, or the presence of multiple chemical species.

Potential Causes & Solutions:

  • Partially Blocked Column Frit: Debris on the inlet frit can distort the sample flow path, splitting the analyte band before separation begins. This typically affects all peaks in the run.[3]

    • Solution: Filter all samples and mobile phases. Try back-flushing the column or, if that fails, replace the frit or the entire column.[3]

  • Column Void: A void at the head of the column can cause the sample band to split as it enters the packed bed.

    • Solution: Replace the column.

  • Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the column head, leading to peak splitting.

    • Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, use the mobile phase itself as the sample solvent.

  • This compound Instability/Degradation: this compound can be unstable depending on temperature, pH, and solvent composition.[6] Degradation could potentially lead to the appearance of a secondary peak eluting close to the parent compound.

    • Solution: Prepare standards fresh and store them at low temperatures (-20°C) in a non-aqueous solvent like methanol.[6] Minimize sample processing time and exposure to high temperatures.

Data & Methodologies

Table 1: Typical HPLC-FLD Parameters for this compound Analysis

This table summarizes common starting conditions for the analysis of this compound using HPLC with fluorescence detection (FLD).

ParameterTypical ConditionsSource(s)
Column C18, Reversed-Phase (e.g., 150-250 mm length, 4.6 mm ID, 3-5 µm particle size)[1][7]
Mobile Phase Isocratic mixture of Acetonitrile and acidified water (e.g., 50:50 v/v)[1][7]
Acid Modifier Phosphoric Acid (to pH ~2.5), Formic Acid (0.1%), or Acetic Acid[1][7]
Flow Rate 0.8 - 1.0 mL/min[1][7]
Column Temp. 30 - 40 °C[1][7]
Injection Vol. 20 - 100 µL[1]
FLD Wavelengths Excitation (λex): 330-331 nm; Emission (λem): 500 nm[1][7][8]
Table 2: Troubleshooting Summary for Poor Peak Shape
Peak ProblemPotential CauseRecommended Solution
Tailing Secondary interactions with silanolsUse an end-capped column; lower mobile phase pH (e.g., 2.5-3.0).
Column contamination / Blocked fritUse a guard column; filter samples; reverse-flush or replace the column.[3]
Column voidReplace the column.[4]
Fronting Column overloadReduce injection volume or sample concentration.[2]
Sample solvent stronger than mobile phaseDissolve sample in the initial mobile phase.[5]
Splitting Partially blocked inlet frit / Column voidReplace guard column; reverse-flush or replace the analytical column.[3]
Sample/mobile phase incompatibilityEnsure sample solvent is miscible with the mobile phase.
Analyte degradationPrepare fresh standards; minimize sample exposure to heat and light.[6]

Experimental Protocol: Determination of this compound in Red Yeast Rice

This protocol is adapted from the "Method of Test for Mycotoxins in Foods-Test of this compound" and outlines a complete workflow from sample preparation to HPLC analysis.

1. Reagent & Standard Preparation

  • Mobile Phase: Mix 500 mL of acetonitrile, 500 mL of deionized water, and 1 mL of formic acid. Filter through a 0.22 µm membrane filter before use.

  • Standard Stock Solution: Accurately weigh ~5 mg of this compound reference standard into a 10-mL volumetric flask. Dissolve and dilute to volume with methanol. Store at -20°C.

  • Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of calibration standards (e.g., 0.625 to 6.25 ng/mL).

2. Sample Extraction

  • Weigh 5 g of the ground red yeast rice sample into a 50-mL centrifuge tube.

  • Add 20 mL of methanol.

  • Ultrasonicate in a water bath at 70°C for 30 minutes.

  • Allow the sample to cool to room temperature.

  • Centrifuge at >2000 ×g for 3 minutes and collect the supernatant.

3. Immunoaffinity Column (IAC) Cleanup

  • Take 1 mL of the supernatant from the extraction step and add it to 39 mL of phosphate buffer. Mix thoroughly.

  • Filter the diluted extract through a glass microfiber filter.

  • Pass 10 mL of the filtered, diluted extract through a this compound-specific immunoaffinity column at a flow rate of approximately 1 drop/second.

  • Wash the IAC twice with 10 mL of deionized water, discarding the eluent.

  • Elute the this compound from the column by adding 1 mL of a methanol: 0.1% phosphoric acid (7:3, v/v) solution. Collect the eluent.

  • Dilute the eluent with deionized water to a final volume of 1 mL.

  • Filter the final solution through a 0.22 µm nylon membrane filter into an HPLC vial. This is the sample solution for analysis.

4. HPLC-FLD Analysis

  • Column: Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm (or equivalent C18 column).

  • Mobile Phase: Acetonitrile/Water/Formic Acid (500:500:1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation λ = 330 nm, Emission λ = 500 nm.

  • Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample solution from this curve.

Visual Troubleshooting Guides

G start Peak Tailing Observed q1 Does tailing affect ALL peaks? start->q1 a1_yes YES q1->a1_yes Affects All Peaks a1_no NO q1->a1_no Affects this compound Peak Only cause1 Physical Issue Before Separation: - Partially blocked frit - Column void - Extra-column volume a1_yes->cause1 q2 Is the analyte basic or acidic? a1_no->q2 solution1 Action: 1. Check fittings for dead volume. 2. Replace guard column. 3. Reverse-flush column (if possible). 4. Replace analytical column. cause1->solution1 a2_yes YES (this compound is acidic) q2->a2_yes cause2 Chemical Interaction Issue: - Secondary silanol interactions - Mobile phase pH issue - Insufficient buffering a2_yes->cause2 solution2 Action: 1. Ensure mobile phase pH is low (~2.5-3.0). 2. Increase buffer concentration. 3. Use a modern, end-capped column. cause2->solution2

G start Peak Fronting or Splitting Observed q1 Inject a diluted sample (e.g., 1:10). Does the peak shape improve? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no cause1 Overload Issue: - Sample concentration is too high - Injection volume is too large a1_yes->cause1 q2 Is the sample solvent significantly stronger than the initial mobile phase? a1_no->q2 solution1 Action: - Routinely inject lower concentrations. - Reduce injection volume. cause1->solution1 a2_yes YES q2->a2_yes a2_no NO q2->a2_no cause2 Solvent Mismatch Issue a2_yes->cause2 cause3 Hardware/Column Issue: - Partially blocked frit - Column void / collapse a2_no->cause3 solution2 Action: - Reconstitute final extract in the initial mobile phase. cause2->solution2 solution3 Action: 1. Replace guard column. 2. Reverse-flush column. 3. Replace analytical column. cause3->solution3

References

Technical Support Center: Enhancing Citrinin Fluorescence Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Citrinin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during fluorescence-based experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound fluorescence signal weak or undetectable?

A weak or absent fluorescence signal for this compound can stem from several factors. The most critical is the pH of the sample environment. This compound's fluorescence is highly dependent on pH, with its quantum yield dropping significantly in neutral or alkaline conditions. Other factors include suboptimal excitation/emission wavelengths, solvent effects, and potential degradation of the molecule.

  • Troubleshooting Workflow:

    • Verify pH: Ensure your sample is in an acidic medium (pH ~2.5 is optimal)[1][2].

    • Check Wavelengths: Confirm your fluorometer is set to the correct excitation (~330-331 nm) and emission (~500 nm) wavelengths for this compound[3][4][5].

    • Solvent Choice: Use solvents like acetonitrile, which has been shown to enhance fluorescence intensity compared to methanol or water[6].

    • Sample Integrity: this compound can degrade with prolonged heating in aqueous solutions[1][2]. Protect your samples from excessive heat and light.

    • Consider Enhancement Strategies: If the signal remains weak, explore methods like metal-ion complexation or the use of cyclodextrins.

G start Weak this compound Signal ph_check Is pH acidic (e.g., ~2.5)? start->ph_check wavelength_check Are Ex/Em wavelengths correct? (Ex: ~331 nm, Em: ~500 nm) ph_check->wavelength_check Yes adjust_ph Adjust to acidic pH ph_check->adjust_ph No solvent_check Is the solvent optimal? (Acetonitrile > Methanol/Water) wavelength_check->solvent_check Yes adjust_wavelengths Set optimal Ex/Em wavelength_check->adjust_wavelengths No enhancement Consider Signal Enhancement (e.g., Al³⁺, Cyclodextrins) solvent_check->enhancement Yes change_solvent Use Acetonitrile solvent_check->change_solvent No success Signal Improved enhancement->success adjust_ph->ph_check adjust_wavelengths->wavelength_check change_solvent->solvent_check

Diagram 1: Troubleshooting workflow for weak this compound fluorescence.

Q2: How does pH dramatically influence this compound fluorescence?

This compound's chemical structure and, consequently, its fluorescence properties are highly sensitive to pH. The highest fluorescence intensity is observed in acidic conditions, specifically around pH 2.5, where the molecule is in a non-ionized form.[1][2] As the pH increases towards neutral and alkaline, the molecule can undergo structural changes, such as ring-opening to form this compound H2, which is less fluorescent or non-fluorescent.[7][8] Therefore, controlling the pH is the most critical step for ensuring maximum sensitivity.

Q3: How can I use metal ions to enhance the fluorescence signal?

Complex formation with certain metal ions can significantly amplify the fluorescence of this compound. Aluminum ions (Al³⁺) have been shown to be particularly effective.

  • Mechanism: Al³⁺ coordinates with this compound to form a more rigid chelate complex.[9][10] This increased rigidity reduces non-radiative decay pathways, leading to a substantial enhancement of the fluorescence emission. Studies have shown this technique can lower the limit of detection by about an order of magnitude.[9][10]

  • Stoichiometry: The complex typically forms with a 1:2 (Al³⁺:this compound) stoichiometry.[9][10]

  • Application: This method is especially useful in HPLC-FLD systems, where an aluminum salt can be introduced post-column to enhance the signal before it reaches the detector.[9]

G cluster_0 Without Al³⁺ cluster_1 With Al³⁺ CIT This compound Excitation1 Excitation (Photon Absorption) CIT->Excitation1 Energy In VibrationalRelaxation Non-Radiative Decay (Vibrational Relaxation) Excitation1->VibrationalRelaxation High Probability WeakFluorescence Weak Fluorescence Excitation1->WeakFluorescence Low Probability CIT_Al This compound-Al³⁺ Complex (Increased Rigidity) Excitation2 Excitation (Photon Absorption) CIT_Al->Excitation2 Energy In ReducedRelaxation Non-Radiative Decay (Reduced) Excitation2->ReducedRelaxation Low Probability EnhancedFluorescence Enhanced Fluorescence Excitation2->EnhancedFluorescence High Probability

Diagram 2: Mechanism of Al³⁺-induced fluorescence enhancement.

Q4: Can cyclodextrins be used to improve detection sensitivity?

Yes, cyclodextrins (CDs) can enhance the fluorescence of this compound.

  • Mechanism: CDs are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] this compound, being a somewhat hydrophobic molecule, can enter the CD cavity, forming a host-guest inclusion complex. This encapsulation shields the this compound molecule from the aqueous environment and reduces quenching effects, thereby increasing its fluorescence quantum yield.[12][13][14]

  • Types: β-cyclodextrin (β-CD) and its derivatives have been shown to form stable complexes with this compound and enhance its fluorescence.[6][12][14] Chemically modified CDs may offer even greater enhancement.[14]

Q5: My results are inconsistent between experiments. What could be the cause?

Inconsistent results in fluorescence measurements are often related to environmental or instrumental variables.

  • Temperature: Fluorescence intensity is temperature-dependent.[15] Higher temperatures can increase molecular collisions and non-radiative decay, thus decreasing the fluorescence signal. It is crucial to allow the fluorescence detector to warm up and reach a stable operating temperature (e.g., for 2 hours) to ensure reproducible results.[15]

  • pH Fluctuation: As discussed, minor shifts in pH can cause major changes in this compound's fluorescence. Ensure that all buffers are correctly prepared and that the final pH of the sample is consistent across all experiments.

  • Photobleaching: Although less common for small molecules like this compound compared to large fluorophores, prolonged exposure to the excitation light source can lead to photochemical degradation and a loss of signal. Minimize exposure times where possible.

  • This compound Stability: this compound is unstable and thermolabile in aqueous solutions, especially when heated.[2] Prepare fresh solutions and avoid storing them for extended periods, particularly at room temperature.

Quantitative Data Summary

For quick reference, the following tables summarize key quantitative parameters for this compound fluorescence detection.

Table 1: Spectroscopic Properties of this compound and its Al³⁺ Complex

Compound Solvent/Conditions Excitation Max (λ_Ex) Emission Max (λ_Em)
This compound Acidic Medium ~330-331 nm[3][4][5] ~500 nm[3][4][5]

| this compound-Al³⁺ Complex | Methanol | 320 nm[9] | 474 nm[9] |

Table 2: Reported Enhancement and Detection Limits

Method Enhancement Strategy Limit of Detection (LOD)
HPLC-FLD Reversed-phase at pH 2.5 90 ng/mL[3]
HPLC-FLD Post-column acidification (1 M HCl) 0.9 x 10⁻⁷ M[3][16]
HPLC-FLD Al³⁺ Complexation ~10x lower than without Al³⁺[9][10]

| Spectrofluorimetry | β-Cyclodextrin | Fluorescence intensity increase noted[6] |

Experimental Protocols

Protocol 1: Fluorescence Enhancement of this compound using Aluminum Chloride

This protocol describes the preparation of a this compound solution with Al³⁺ for enhanced fluorescence measurement in a spectrofluorometer.

  • Stock Solutions:

    • Prepare a 1 mM stock solution of this compound in methanol.

    • Prepare a 10 mM stock solution of aluminum chloride (AlCl₃) in methanol.

  • Sample Preparation:

    • In a cuvette, add an aliquot of the this compound stock solution and dilute with methanol to achieve the desired final concentration (e.g., 50 µM).

    • To a separate cuvette, add the same amount of this compound stock solution.

    • Add an aliquot of the AlCl₃ stock solution to the second cuvette to achieve a final molar ratio of at least 1:2 (Al³⁺:this compound). For example, for a 50 µM this compound solution, add AlCl₃ to a final concentration of 25 µM.

    • Dilute the second cuvette to the same final volume as the first with methanol.

  • Incubation:

    • Allow both solutions to incubate at room temperature for 10-15 minutes to allow for complex formation.

  • Measurement:

    • Measure the fluorescence of the this compound-only solution using λ_Ex = 331 nm and λ_Em = 500 nm.

    • Measure the fluorescence of the this compound-Al³⁺ solution using λ_Ex = 320 nm and λ_Em = 474 nm.[9]

    • Compare the fluorescence intensities to determine the enhancement factor.

Protocol 2: HPLC-FLD with Post-Column Acidification for Sensitive this compound Detection

This protocol provides a general workflow for enhancing this compound detection in an HPLC system.

  • HPLC Setup:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical mobile phase could be acetonitrile:water:acetic acid (40:59:1).[4]

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Post-Column Reagent (PCR) System:

    • Set up a second pump to deliver the acidification reagent.

    • Reagent: 1 M Hydrochloric Acid (HCl) or a solution of formic/acetic acid to ensure the final pH of the eluent is highly acidic before detection.

    • Flow Rate: Typically 10-20% of the main mobile phase flow rate (e.g., 0.1-0.2 mL/min).

    • Connect the PCR pump output to a T-junction placed between the analytical column outlet and the fluorescence detector inlet.

  • Fluorescence Detector:

    • Set the excitation wavelength to 331 nm and the emission wavelength to 500 nm.[5][7]

    • Allow the detector lamp to warm up for at least 1-2 hours for signal stability.[15]

  • Execution:

    • Inject the sample onto the column.

    • As the analyte elutes from the column, it will mix with the acidic reagent in the T-junction.

    • The acidified this compound will then enter the fluorescence detector, producing a significantly enhanced signal.

G cluster_0 HPLC System cluster_1 Post-Column Modification cluster_2 Detection Injector Sample Injection Pump_MP HPLC Pump (Mobile Phase) Injector->Pump_MP Column C18 Column (Separation) Pump_MP->Column T_Junction T-Junction (Mixing) Column->T_Junction Pump_PCR PCR Pump (Acidic Reagent) Pump_PCR->T_Junction FLD Fluorescence Detector (Ex: 331nm, Em: 500nm) T_Junction->FLD Data Data Acquisition FLD->Data

Diagram 3: Experimental workflow for HPLC-FLD with post-column acidification.

References

Best practices for the storage and handling of Citrinin standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the storage and handling of Citrinin analytical standards. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound standards?

A1: this compound standards are soluble in polar organic solvents. The most commonly recommended solvents for creating stock solutions are methanol and acetonitrile.[1][2][3] It is also soluble in dilute sodium hydroxide, sodium carbonate, or sodium acetate.[1][4]

Q2: How should I store the solid this compound standard?

A2: Solid this compound standards should be stored in a well-ventilated place, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.[5]

Q3: What are the optimal storage conditions for this compound standard solutions?

A3: this compound stock and working solutions should be stored at -20°C in tightly closed containers to prevent solvent evaporation and degradation.[3][6] Some studies suggest that for short-term storage (up to three months), 4°C is acceptable, though -20°C is preferable for long-term stability.[7]

Q4: How stable is this compound in solution and as a solid?

A4: this compound is sensitive to heat and moisture. Under dry conditions, it is stable up to 175°C, but in the presence of water, decomposition can occur at temperatures above 100°C.[1][8][9] It is also sensitive to light and can be degraded by acidic or alkaline solutions.[1][9]

Q5: What are the visual indicators of this compound degradation?

A5: this compound is a lemon-yellow crystalline substance.[1][8] A change in color of the solution can indicate a change in pH or potential degradation. The solution color varies from lemon-yellow at pH 4.6 to cherry red at pH 9.9.[1][10] Any unexpected color change outside of this pH-dependent variation or the appearance of precipitates may suggest degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or low analytical signals 1. Degradation of the standard solution. 2. Inaccurate concentration due to solvent evaporation. 3. Improper storage conditions (e.g., exposure to light or high temperatures).1. Prepare a fresh working standard from the stock solution. If the issue persists, prepare a new stock solution from the solid standard. 2. Ensure vials are tightly sealed. Use parafilm for extra security. 3. Always store solutions at the recommended temperature (-20°C) and in amber vials or protected from light.
Unexpected peaks in the chromatogram 1. Presence of degradation products (e.g., this compound H1, this compound H2, Dithis compound A).[1][11] 2. Contamination of the solvent or glassware.1. Confirm the identity of the extra peaks by comparing with known degradation product standards if available. Prepare a fresh standard solution. 2. Use high-purity solvents and thoroughly clean all glassware.
Difficulty dissolving the solid standard 1. Use of a non-polar solvent. 2. Insufficient solvent volume or mixing.1. Ensure you are using a recommended polar organic solvent like methanol or acetonitrile.[1][4] 2. Use an appropriate volume of solvent and vortex or sonicate to aid dissolution.
Precipitate forms in the standard solution 1. The concentration of the standard is too high for the solvent. 2. The solution was not properly dissolved initially. 3. Storage at a very low temperature causing the analyte to fall out of solution.1. Dilute the standard solution to a lower concentration. 2. Ensure complete dissolution by vortexing or sonicating. 3. Allow the solution to warm to room temperature and vortex to redissolve before use.

Experimental Protocols

Preparation of this compound Standard Stock Solution

This protocol describes the preparation of a 100 µg/mL this compound stock solution in methanol.

Materials:

  • This compound analytical standard (solid)

  • HPLC-grade methanol

  • 10 mL amber volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh approximately 1 mg of the this compound standard into the 10 mL amber volumetric flask. Record the exact weight.

  • Add approximately 5 mL of methanol to the flask.

  • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

  • Once dissolved, add methanol to the flask until the meniscus reaches the 10 mL mark.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Calculate the exact concentration of the stock solution based on the initial weight of the standard.

  • Transfer the solution to a tightly sealed amber vial and label it with the compound name, concentration, solvent, and preparation date.

  • Store the stock solution at -20°C.

Preparation of this compound Working Standard Solutions

This protocol describes the serial dilution of the stock solution to prepare working standards.

Materials:

  • This compound stock solution (100 µg/mL)

  • HPLC-grade methanol (or the same solvent as the mobile phase)

  • Appropriate size volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes

Procedure:

  • Allow the stock solution to equilibrate to room temperature before use.

  • To prepare a 10 µg/mL working standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with methanol.

  • Cap and invert the flask to mix thoroughly.

  • Perform further serial dilutions as required for your specific analytical method to create a calibration curve (e.g., 1 µg/mL, 0.1 µg/mL, etc.).

  • Transfer each working solution to a labeled amber vial.

  • Store the working solutions at -20°C when not in use.

Data Summary

Storage and Stability Data
Parameter Condition Recommendation/Observation Reference
Solid Standard Storage Long-term-20°C, protected from light and moisture[5]
Solution Storage Long-term-20°C in a tightly sealed container[3][6]
Short-term (up to 3 months)4°C[7]
Thermal Stability (Dry) >175°CDecomposition occurs[1][8][9]
Thermal Stability (Aqueous) >100°CDecomposition occurs[1][8][9]
Solubility SolventsMethanol, acetonitrile, ethanol, chloroform, acetone, ethyl acetate, dilute sodium hydroxide, sodium carbonate, sodium acetate[1][4]
WaterSparingly soluble[1]
pH Sensitivity pH 4.6Lemon-yellow color[1][10]
pH 9.9Cherry red color[1][10]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Solid Standard dissolve Dissolve in Methanol weigh->dissolve volume Adjust to Final Volume dissolve->volume store_stock Store at -20°C volume->store_stock dilute Dilute Stock Solution store_stock->dilute Use for Dilution serial_dilute Perform Serial Dilutions dilute->serial_dilute store_working Store at -20°C serial_dilute->store_working

Caption: Workflow for the preparation of this compound standard solutions.

troubleshooting_guide start Inconsistent Analytical Results? check_prep Review Standard Preparation Protocol start->check_prep Yes check_system Check Analytical System (LC-MS, HPLC) start->check_system No prep_ok Preparation Correct? check_prep->prep_ok check_storage Verify Storage Conditions (Temp, Light, Seal) storage_ok Storage Correct? check_storage->storage_ok end Problem Resolved check_system->end Troubleshoot Instrument prep_ok->check_storage Yes remake_fresh Prepare Fresh Standard Solutions prep_ok->remake_fresh No storage_ok->check_system Yes storage_ok->remake_fresh No remake_fresh->end Re-analyze

Caption: Troubleshooting logic for inconsistent this compound analytical results.

References

Technical Support Center: Validating Specificity for Citrinin Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for validating the specificity of new analytical methods for the mycotoxin citrinin. It includes frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is "specificity" in the context of an analytical method for this compound?

A: Specificity is the ability of an analytical method to assess unequivocally the analyte (this compound) in the presence of other components that may be expected to be present.[1] These components could include impurities, degradation products, or matrix components from the sample (e.g., other compounds in red yeast rice, spices, or infant cereals).[2][3][4] In essence, the method should produce a signal that is only attributable to this compound, without interference from other substances.

Q2: Why is validating the specificity of a this compound analytical method crucial?
Q3: What are the key experiments to perform to validate the specificity of a new this compound analytical method?

A: According to the International Council for Harmonisation (ICH) guidelines, the primary experiments for validating specificity include:[1][7][8]

  • Analysis of Blank and Placebo Samples: Analyzing samples that are known not to contain this compound (blanks) and the sample matrix without the analyte (placebo) to ensure no interfering peaks are present at the retention time of this compound.

  • Interference Studies with Structurally Similar Compounds: Spiking the sample with compounds that are structurally related to this compound or other mycotoxins that might be present in the sample to see if they interfere with the this compound signal.

  • Forced Degradation Studies: Subjecting this compound to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[9] The analytical method must be able to separate the intact this compound from these degradation products.

  • Peak Purity Analysis (for chromatographic methods): Using a photodiode array (PDA) detector to assess the spectral homogeneity across the chromatographic peak of this compound.[10] This helps to confirm that the peak is not composed of co-eluting compounds.[10][11]

Q4: What are some common interfering substances in this compound analysis?

A: The nature of interfering substances largely depends on the sample matrix. Common sources of interference include:

  • Other Mycotoxins: Co-occurring mycotoxins such as ochratoxin A, patulin, or aflatoxins can potentially interfere, especially in less selective methods.[4][6]

  • Matrix Components: Complex matrices like spices, cereals, and food supplements can contain numerous compounds that may co-elute with this compound.[3] For example, pigments in red yeast rice can be a source of interference.

  • Degradation Products: this compound itself can degrade into other compounds, which may have similar chromatographic or spectral properties.[12][13]

Troubleshooting Guides

Problem 1: An interfering peak is observed in my blank/placebo chromatogram at the same retention time as this compound.
  • Question: What should I do if I see a peak in my blank sample that co-elutes with my this compound standard?

  • Answer: This indicates that a component of your matrix or a contaminant is interfering with your analysis. Here are the steps to troubleshoot this issue:

    • Confirm the Source of Interference:

      • Inject a solvent blank to rule out contamination from the solvent or the HPLC system.

      • If the peak is absent in the solvent blank, the interference is from your sample matrix.

    • Improve Chromatographic Resolution:

      • Modify the Mobile Phase: Adjust the organic solvent-to-aqueous ratio, change the pH, or try a different organic solvent (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation.

      • Change the Column: Use a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to exploit different separation mechanisms.

      • Optimize the Gradient: If using a gradient method, make the gradient shallower around the elution time of this compound to improve the separation of closely eluting peaks.

    • Enhance Sample Preparation:

      • Use a More Selective Extraction/Clean-up Method: Immunoaffinity columns (IAC) are highly specific for this compound and can significantly reduce matrix interference.[3] Solid-phase extraction (SPE) with a carefully chosen sorbent can also be effective.[6]

G start Interfering peak in blank q1 Inject solvent blank. Is the peak present? start->q1 a1_yes Contamination in solvent or system. Clean system and use fresh, high-purity solvents. q1->a1_yes Yes a1_no Interference is from the sample matrix. q1->a1_no No end Interference Resolved a1_yes->end q2 Can chromatographic conditions be optimized? a1_no->q2 a2_yes Modify mobile phase (pH, solvent ratio). Try a different column chemistry. Optimize gradient slope. q2->a2_yes Yes a2_no Chromatography is already optimized. q2->a2_no No a2_yes->end q3 Is the sample clean-up sufficient? a2_no->q3 a3_yes Consider a more selective detection method (e.g., mass spectrometry). q3->a3_yes Yes a3_no Implement a more selective clean-up: - Immunoaffinity Columns (IAC) - Advanced Solid-Phase Extraction (SPE) q3->a3_no No a3_yes->end a3_no->end

Problem 2: My peak purity analysis for this compound failed.
  • Question: The purity angle is greater than the purity threshold in my PDA analysis. What does this mean and how can I fix it?

  • Answer: A failed peak purity test suggests that the this compound peak is spectrally inhomogeneous, meaning there is likely a co-eluting impurity.[10]

    • Visual Inspection of Spectra:

      • Examine the spectra across the peak (upslope, apex, and downslope). A significant difference in the spectral shape is a strong indication of co-elution.

    • Improve Chromatographic Separation:

      • As with matrix interference, the primary solution is to improve the chromatographic resolution. Refer to the steps in "Problem 1" for optimizing your HPLC method. The goal is to separate the impurity from the this compound peak.

    • Consider the Possibility of Degradation:

      • If the sample has been stored for a long time or exposed to harsh conditions, the impurity could be a degradation product of this compound. Ensure proper sample handling and storage.

    • Re-evaluate Forced Degradation Samples:

      • If the impurity is a known degradation product from your forced degradation studies, this indicates that your method is not stability-indicating. You must improve the separation to resolve this compound from this degradant.

Parameter Indication of a Pure Peak Indication of an Impure Peak Troubleshooting Action
Purity Angle Less than the Purity ThresholdGreater than the Purity ThresholdImprove chromatographic separation.
Spectral Overlay Spectra across the peak are identical.Spectra at the peak start, apex, and end differ.Optimize mobile phase and/or column.
3D Plot Smooth, symmetrical peak shape.Distortions or shoulders in the peak.Check for column overload; improve separation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To demonstrate that the analytical method can separate this compound from its potential degradation products, thus proving it is "stability-indicating."

Methodology:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Subject to Stress Conditions: Expose the this compound solution to the following conditions in separate experiments:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 80°C for 2 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 80°C for 2 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound or a solution at 100°C for 24 hours.[12]

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization (for acid/base hydrolysis): After the stress period, neutralize the acidic and basic solutions before analysis.

  • Analysis: Analyze the stressed samples, a non-stressed control sample, and a blank using the new analytical method.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure that the this compound peak is well-resolved from all degradation product peaks.

    • Perform peak purity analysis on the this compound peak in the chromatograms of the stressed samples.

Expected Results:

Stress Condition Expected this compound Degradation Key Requirement for Specificity
Acid HydrolysisMay be stable or show some degradation.[14]Baseline separation between this compound and any degradant peaks.
Base HydrolysisGenerally stable.[14]No significant degradation expected.
Oxidative (H₂O₂)Labile; expected to form degradation products.[14]Clear separation of this compound from oxidative degradants.
ThermalStable up to certain temperatures, but degradation can occur with moisture.[12][15]Resolution from any thermally induced impurities.
PhotolyticCan be degraded by UV light.[16]Separation from photoproducts.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid base Base Hydrolysis (0.1M NaOH, 80°C) prep->base oxide Oxidation (3% H₂O₂) prep->oxide thermal Thermal (100°C) prep->thermal photo Photolytic (UV light) prep->photo analyze Analyze all samples by the new method (including control and blank) acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Resolution and Purity analyze->evaluate

References

Validation & Comparative

A Head-to-Head Battle for Sensitivity: HPLC-FLD vs. LC-MS/MS in Citrinin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the mycotoxin citrinin, selecting the optimal analytical methodology is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of two prevalent techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), focusing on their sensitivity and supported by experimental data.

This compound, a nephrotoxic mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a significant contaminant in various food commodities and supplements.[1][2] Its accurate quantification at low levels is crucial for food safety and toxicological studies. While both HPLC-FLD and LC-MS/MS are powerful tools for this purpose, they differ significantly in their principles of detection, leading to variations in sensitivity, selectivity, and overall performance.[3]

Quantitative Performance: A Sensitivity Showdown

The core of the comparison lies in the limits of detection (LOD) and quantification (LOQ), which define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. A lower LOD/LOQ value signifies higher sensitivity. The following table summarizes the reported LOD and LOQ values for this compound analysis using both HPLC-FLD and LC-MS/MS across various matrices.

Analytical MethodMatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Reference
HPLC-FLD Spices13[4]
Infant Cereals0.10.25[4]
Fruits13[5]
Red Yeast Rice250825[6]
Red Yeast Rice & Supplements-50[7]
LC-MS/MS Red Rice-200[8][9]
Food Supplements & Wheat0.82.5[10]
Red Fermented Rice1.03.0[6]

The data clearly indicates that LC-MS/MS generally offers superior sensitivity for this compound detection, with significantly lower LOD and LOQ values reported in a direct comparison on red fermented rice.[6] While HPLC-FLD can achieve low detection limits, particularly with effective sample clean-up using immunoaffinity columns, LC-MS/MS consistently demonstrates higher sensitivity across a broader range of matrices.[4][11] The enhanced selectivity of LC-MS/MS, which is based on the mass-to-charge ratio of the analyte and its fragments, contributes to its ability to detect and quantify this compound at trace levels, even in complex sample matrices.[1][3]

Experimental Protocols: A Glimpse into the Methodologies

The following sections provide an overview of the typical experimental protocols for both HPLC-FLD and LC-MS/MS analysis of this compound, as extracted from cited literature.

HPLC-FLD Methodology

A common approach for HPLC-FLD analysis of this compound involves the following steps:

  • Sample Preparation and Extraction: The sample is typically homogenized and extracted with an organic solvent mixture, such as acetonitrile/water/acetic acid.[9]

  • Clean-up: To remove interfering matrix components and enhance sensitivity, a clean-up step is often employed. Immunoaffinity columns (IAC) are highly selective and are frequently used for this purpose.[4] The extract is passed through the IAC, which specifically binds to this compound. After washing, the purified this compound is eluted with a suitable solvent.

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 column. An isocratic or gradient elution is used with a mobile phase typically consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., phosphoric acid or formic acid).[4][7]

  • Fluorescence Detection: this compound is a naturally fluorescent molecule. The fluorescence detector is set at an excitation wavelength of approximately 330 nm and an emission wavelength of 500 nm for optimal detection.[4][7]

LC-MS/MS Methodology

The workflow for LC-MS/MS analysis of this compound generally includes:

  • Sample Preparation and Extraction: Similar to the HPLC-FLD method, the initial extraction is performed using an organic solvent mixture. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is also commonly used.[12]

  • Clean-up (Optional): While LC-MS/MS is less susceptible to matrix interference than HPLC-FLD, a clean-up step using solid-phase extraction (SPE) or other cartridges can be beneficial for complex matrices to improve robustness.[8][9]

  • Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system with a C18 column is used to separate this compound from other components in the extract. A gradient elution with a mobile phase containing acetonitrile and water, often with additives like formic acid or ammonium acetate, is typically employed.[12]

  • Tandem Mass Spectrometry Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive or negative mode is used to ionize the this compound molecules. The precursor ion corresponding to this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are monitored in the third quadrupole (Selected Reaction Monitoring - SRM). This highly specific detection method provides unambiguous identification and quantification.[7]

Visualizing the Workflow and Comparison

To further clarify the experimental processes and the key differences between the two techniques, the following diagrams are provided.

Analytical_Workflow_Comparison cluster_HPLC_FLD HPLC-FLD Workflow cluster_LC_MSMS LC-MS/MS Workflow h_start Sample Preparation (Extraction) h_cleanup Immunoaffinity Column Clean-up h_start->h_cleanup Extract h_hplc HPLC Separation (C18 Column) h_cleanup->h_hplc Purified Extract h_fld Fluorescence Detection h_hplc->h_fld Separated Analytes h_data Data Analysis h_fld->h_data Signal l_start Sample Preparation (Extraction) l_cleanup Optional Clean-up (e.g., SPE) l_start->l_cleanup Extract l_lc LC Separation (C18 Column) l_start->l_lc Direct Injection l_cleanup->l_lc Extract l_msms Tandem MS Detection (SRM) l_lc->l_msms Separated Analytes l_data Data Analysis l_msms->l_data Mass Spectra

Caption: A comparative workflow of HPLC-FLD and LC-MS/MS for this compound analysis.

Performance_Comparison center This compound Analysis hplc_fld HPLC-FLD center->hplc_fld lc_msms LC-MS/MS center->lc_msms sensitivity_h Good Sensitivity hplc_fld->sensitivity_h cost_h Lower Instrument Cost hplc_fld->cost_h matrix_h More Susceptible to Matrix Effects hplc_fld->matrix_h id_h Identification based on Retention Time hplc_fld->id_h sensitivity_l High Sensitivity & Selectivity lc_msms->sensitivity_l cost_l Higher Instrument Cost lc_msms->cost_l matrix_l Less Susceptible to Matrix Effects lc_msms->matrix_l id_l Confirmatory Identification (Precursor/Product Ions) lc_msms->id_l

Caption: Key performance characteristics of HPLC-FLD versus LC-MS/MS for this compound analysis.

Conclusion: Choosing the Right Tool for the Job

HPLC-FLD, on the other hand, remains a cost-effective and reliable option, especially when coupled with highly selective sample clean-up techniques like immunoaffinity chromatography.[4] The choice between the two will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation and resources. For routine screening of less complex samples where extreme sensitivity is not the primary concern, HPLC-FLD can be a suitable choice. For confirmatory analysis, trace-level quantification, and research applications demanding the highest level of confidence, LC-MS/MS is the recommended methodology.

References

Cross-validation of different analytical methods for Citrinin quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three widely used analytical methods for the quantification of citrinin, a mycotoxin known for its nephrotoxic effects. The selection of an appropriate analytical method is critical for accurate risk assessment and regulatory compliance in food safety and drug development. This document outlines the performance of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), supported by experimental data from various studies.

Introduction to this compound and its Quantification

This compound (CIT) is a toxic secondary metabolite produced by several species of fungi, including Penicillium, Aspergillus, and Monascus.[1][2] It can contaminate a variety of agricultural commodities such as cereals, fruits, and spices, as well as fermented products like red yeast rice.[1][3][4] Due to its potential health risks, including carcinogenicity and mutagenicity, accurate and reliable quantification of this compound in different matrices is of paramount importance.[5][6] Various analytical techniques have been developed for this purpose, each with its own set of advantages and limitations.[7][8][9]

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and cost. The following table summarizes the key performance characteristics of HPLC-FLD, LC-MS/MS, and ELISA based on published data.

Performance MetricHPLC-FLDLC-MS/MSELISA (ic-ELISA)
Limit of Detection (LOD) 0.1 - 1 µg/kg (spices and infant cereals)[3]2.5 µg/kg (food supplements and wheat)[7]0.01 - 0.089 ng/mL[5][10]
Limit of Quantification (LOQ) 0.25 - 3 µg/kg (spices and infant cereals)[3]20 - 200 µg/kg (red rice)[6][11]5.9 - 230 pg/mL[12]
Recovery >75% (spices and infant cereals)[3]102.8% (red rice)[6][11]110 - 127% (cereals)[5]
Precision (%RSD) < 9%[3]6.27%[6][11]2.5 - 5.4%[13]
Principle Chromatographic separation followed by fluorescence detection.Chromatographic separation followed by mass-based detection of parent and daughter ions.Antigen-antibody binding with enzymatic signal amplification.
Selectivity Good, but can be affected by matrix interferences.Excellent, highly specific due to mass fragmentation.High, but can be subject to cross-reactivity.
Throughput Moderate.High, especially with UPLC systems.High, suitable for screening large numbers of samples.
Cost Moderate.High (instrumentation and maintenance).Low (reagents and equipment).
Expertise Required High.High.Low to moderate.

Experimental Protocols

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method involves the extraction of this compound from the sample, followed by a clean-up step, typically using immunoaffinity columns (IAC), and subsequent quantification by HPLC with a fluorescence detector.

Sample Preparation (Spices and Infant Cereals): [3]

  • Extraction: The sample is extracted with a suitable solvent mixture.

  • Filtration and Dilution: The extract is filtered and diluted with a phosphate-buffered saline (PBS) solution.

  • Immunoaffinity Column Clean-up: The diluted extract is passed through an immunoaffinity column specific for this compound. The column is then washed to remove interfering compounds.

  • Elution: this compound is eluted from the column using methanol, followed by water.

  • Injection: A portion of the eluate is injected into the HPLC system.

HPLC Conditions: [14]

  • Column: Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm (or equivalent).

  • Mobile Phase: A mixture of acetonitrile, deionized water, and formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detector: Fluorescence detector with excitation at 330 nm and emission at 500 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the confirmatory analysis of this compound.

Sample Preparation (Red Rice): [6][11]

  • Extraction: The sample is extracted with a mixture of acetonitrile, water, and acetic acid.

  • Clean-up: The extract is cleaned up using Captiva EMR cartridges.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in a methanol/water mixture with formic acid.

  • Internal Standard: An internal standard, such as ¹³C₂₀-OTA, is added before LC-MS/MS analysis.

LC-MS/MS Conditions: [15]

  • LC System: A suitable liquid chromatography system.

  • Mass Spectrometer: A tandem mass spectrometer operated in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in positive or negative mode.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and cost-effective immunoassay used for screening a large number of samples for the presence of this compound. Indirect competitive ELISA (ic-ELISA) is a common format.

ic-ELISA Protocol: [5][12]

  • Coating: A 96-well microtiter plate is coated with a this compound-protein conjugate (e.g., CIT-OVA).

  • Blocking: The remaining protein-binding sites on the plate are blocked.

  • Competitive Reaction: A mixture of the sample extract (or this compound standard) and a specific monoclonal antibody against this compound is added to the wells. Free this compound in the sample competes with the coated this compound for antibody binding.

  • Secondary Antibody: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

  • Substrate Addition: A chromogenic substrate is added, and the enzyme catalyzes a color change.

  • Measurement: The absorbance is measured using a microplate reader. The concentration of this compound is inversely proportional to the color intensity.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the general workflow for cross-validating analytical methods and a decision-making tree for selecting the most appropriate method for this compound quantification.

CrossValidationWorkflow cluster_0 Method Selection & Preparation cluster_1 Analysis cluster_2 Data Comparison & Validation MethodA Select Method A (e.g., HPLC-FLD) PrepareSamples Prepare Homogenized and Spiked Samples MethodB Select Method B (e.g., LC-MS/MS) MethodC Select Method C (e.g., ELISA) AnalyzeA Analyze Samples with Method A PrepareSamples->AnalyzeA AnalyzeB Analyze Samples with Method B PrepareSamples->AnalyzeB AnalyzeC Analyze Samples with Method C PrepareSamples->AnalyzeC CompareResults Compare Quantitative Results (LOD, LOQ, Recovery, Precision) AnalyzeA->CompareResults AnalyzeB->CompareResults AnalyzeC->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, ANOVA) CompareResults->StatisticalAnalysis Conclusion Draw Conclusions on Method Performance StatisticalAnalysis->Conclusion

Caption: General workflow for the cross-validation of analytical methods.

MethodSelection Start Start: Need to Quantify this compound Screening Screening of Many Samples? Start->Screening HighSensitivity High Sensitivity & Confirmation Required? Screening->HighSensitivity No ELISA Use ELISA Screening->ELISA Yes Budget Budget Constraints? HighSensitivity->Budget No LCMS Use LC-MS/MS HighSensitivity->LCMS Yes Budget->LCMS No HPLC Use HPLC-FLD Budget->HPLC Yes

Caption: Decision tree for selecting an analytical method for this compound quantification.

References

Inter-laboratory Comparison of Citrinin Proficiency Testing: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of inter-laboratory proficiency testing results for the mycotoxin citrinin, aimed at researchers, scientists, and drug development professionals. The data presented is synthesized from a significant international collaborative study, offering insights into the performance of analytical methods across various food matrices.

Quantitative Performance Data

The following table summarizes the statistical results from an inter-laboratory trial for this compound analysis involving eighteen international laboratories. The study assessed the within-laboratory precision (Repeatability, RSDr) and between-laboratory precision (Reproducibility, RSDR) for various this compound-contaminated materials. The HorRat value, a measure of the acceptability of the precision, is also presented.[1][2]

Test MaterialAssigned Mean Value (µg/kg)RSDr (%)RSDR (%)HorRat Value
Red Yeast Rice (low level)38.0 ± 3.16.410.2< 1.2
Red Yeast Rice (high level)1913 ± 1228.914.5< 1.2
Wheat Flour31.1 ± 2.410.518.7< 1.2
Food Supplement - Red Yeast Rice (low level)22.1 ± 2.814.625.8< 1.2
Food Supplement - Red Yeast Rice (high level)1867 ± 9412.321.51.4
Ginkgo Biloba Leaves30.2 ± 2.89.816.9< 1.2
Food Supplement - Ginkgo Biloba Leaves21.7 ± 3.211.737.31.7

Note: RSDr refers to the relative standard deviation of repeatability, and RSDR refers to the relative standard deviation of reproducibility. HorRat values below 2.0 are generally considered acceptable.[1][2]

Experimental Protocol: A Standardized Approach

The data presented above was generated through a collaborative method validation study that employed a standardized analytical procedure.[1][2] This ensures a consistent basis for comparing laboratory performance.

Sample Preparation and Extraction:

A detailed description of the sample preparation is crucial for reproducibility. The general steps involved are:

  • Homogenization: The test material is homogenized to ensure a representative sample.

  • Extraction: this compound is extracted from the sample matrix using a suitable solvent, often a mixture of acetonitrile and water.

  • Clean-up: The extract is purified to remove interfering substances. This can be achieved using various techniques, with immunoaffinity columns (IAC) being a common and effective method for mycotoxin analysis.[3][4]

Analytical Method: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant and highly reliable method for the determination of this compound.[5][6]

  • Chromatographic Separation: The cleaned-up extract is injected into a liquid chromatograph. The separation is typically performed on a C18 reversed-phase column.

  • Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity, which allows for the accurate quantification of this compound.

Proficiency Testing (PT) Scheme

Laboratories participating in proficiency testing schemes, such as those organized by FAPAS, receive test materials with unknown concentrations of this compound.[1] They analyze the materials using their in-house methods and report their results to the provider. The provider then statistically evaluates the performance of each laboratory, often using z-scores. A z-score between -2.0 and +2.0 is generally considered satisfactory.[7]

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of a this compound proficiency testing program and the logical relationship of the key analytical steps.

proficiency_testing_workflow cluster_provider Proficiency Test Provider cluster_laboratory Participating Laboratory P1 Preparation of Homogeneous Test Material P2 Distribution to Participating Laboratories P1->P2 P4 Statistical Evaluation of Results (e.g., z-scores) P2->P4 P5 Issuance of Performance Report P4->P5 L1 Receipt of Test Material L2 Analysis of this compound (e.g., LC-MS/MS) L1->L2 L3 Reporting of Results L2->L3 L3->P4 Submission of Results

This compound Proficiency Testing Workflow

analytical_workflow Sample Sample Reception & Homogenization Extraction Extraction of This compound Sample->Extraction Cleanup Extract Clean-up (e.g., IAC) Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Quantification Data Processing & Quantification LC_MSMS->Quantification

Analytical Workflow for this compound Determination

References

Comparative Toxicity of Citrinin and its Metabolite Dihydrocitrinone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the toxicological profiles of the mycotoxin citrinin and its primary metabolite, dihydrocitrinone, reveals a significant detoxification pathway. Experimental data consistently demonstrates that dihydrocitrinone exhibits markedly lower cytotoxicity and genotoxicity compared to its parent compound. This guide provides a comprehensive overview of their comparative toxicity, supported by experimental data, detailed methodologies, and pathway visualizations to inform researchers in toxicology and drug development.

Executive Summary

This compound (CIT), a mycotoxin produced by several species of Aspergillus, Penicillium, and Monascus, is a known contaminant of stored grains and other food products. Its primary metabolite in humans is dihydrocitrinone (DH-CIT). Toxicological studies have established that the conversion of CIT to DH-CIT is a detoxification process. In vitro studies have shown that DH-CIT is significantly less cytotoxic and non-genotoxic at concentrations where CIT induces significant genetic damage. The primary mechanism of CIT toxicity involves the induction of oxidative stress, leading to mitochondrial dysfunction and subsequent apoptosis.

Data Presentation: Comparative Cytotoxicity and Genotoxicity

The following tables summarize the quantitative data from in vitro studies comparing the toxic effects of this compound and dihydrocitrinone.

CompoundCell LineExposure TimeIC50 Value (μM)Citation
This compound V7924 hours70[1]
V7948 hours62[1]
Dihydrocitrinone V7924 hours320[1]
V7948 hours200[1]

Table 1: Comparative Cytotoxicity of this compound and Dihydrocitrinone. The IC50 value represents the concentration of a substance that is required for 50% inhibition of cell viability. A higher IC50 value indicates lower cytotoxicity.

CompoundCell LineConcentration (μM)Genotoxic Effect (Micronucleus Induction)Citation
This compound V79≥ 30Concentration-dependent increase in micronucleus frequency[1]
Dihydrocitrinone V79up to 300No genotoxic effect observed[1]

Table 2: Comparative Genotoxicity of this compound and Dihydrocitrinone. The micronucleus assay is a test for genotoxicity, where a positive result indicates that the compound can cause DNA damage.

Experimental Protocols

Cytotoxicity Assessment: Neutral Red Uptake Assay

This protocol is adapted from studies assessing the cytotoxicity of this compound and dihydrocitrinone in V79 cells.

1. Cell Culture and Plating:

  • Culture Chinese hamster lung fibroblast (V79) cells in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells into 96-well microtiter plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

2. Compound Exposure:

  • Prepare stock solutions of this compound and dihydrocitrinone in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions to the desired final concentrations in the culture medium.

  • Remove the culture medium from the wells and replace it with the medium containing the test compounds or the vehicle control.

  • Incubate the plates for 24 and 48 hours.

3. Neutral Red Staining:

  • After the incubation period, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).

  • Add a medium containing neutral red dye (e.g., 50 µg/mL) to each well and incubate for 3 hours to allow for the uptake of the dye by viable cells.

4. Dye Extraction and Quantification:

  • Remove the neutral red-containing medium and wash the cells with a wash/fix solution (e.g., 1% CaCl2 in 4% formaldehyde).

  • Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes of viable cells.

  • Measure the absorbance of the extracted dye at a wavelength of 540 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

Genotoxicity Assessment: In Vitro Cytokinesis-Block Micronucleus Assay

This protocol is based on the methodology used to evaluate the genotoxic potential of this compound and dihydrocitrinone in V79 cells.

1. Cell Culture and Treatment:

  • Culture V79 cells as described in the cytotoxicity protocol.

  • Seed the cells into culture flasks or chamber slides.

  • Treat the cells with various concentrations of this compound, dihydrocitrinone, or a vehicle control for a suitable duration (e.g., 4 hours).

2. Cytokinesis Block:

  • After the treatment period, wash the cells to remove the test compounds.

  • Add fresh medium containing cytochalasin B (a cytokinesis inhibitor, typically at a concentration of 3-6 µg/mL) to the cultures.

  • Incubate the cells for a period equivalent to 1.5-2.0 cell cycle times to allow for nuclear division without cytoplasmic division, resulting in the formation of binucleated cells.

3. Cell Harvesting and Slide Preparation:

  • Harvest the cells by trypsinization.

  • Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cytoplasm.

  • Fix the cells in a methanol:acetic acid solution (3:1).

  • Drop the cell suspension onto clean microscope slides and allow them to air dry.

4. Staining and Scoring:

  • Stain the slides with a DNA-specific stain such as Giemsa or DAPI.

  • Score the frequency of micronuclei in at least 1000 binucleated cells per treatment group under a microscope. Micronuclei are small, round, membrane-bound DNA fragments in the cytoplasm of the binucleated cells.

  • An increase in the frequency of micronucleated cells compared to the control indicates a genotoxic effect.

Mandatory Visualization

This compound-Induced Apoptosis Signaling Pathway

The following diagram illustrates the key events in the signaling pathway of this compound-induced apoptosis, which is primarily initiated by oxidative stress.

Citrinin_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits MMP Loss of Mitochondrial Membrane Potential Bax->MMP Promotes Bcl2->MMP Inhibits Apaf1 Apaf-1 Caspase9_inactive Pro-caspase-9 Apaf1->Caspase9_inactive Activates Caspase9_active Activated Caspase-9 Caspase9_inactive->Caspase9_active Caspase3_inactive Pro-caspase-3 Caspase9_active->Caspase3_inactive Activates Caspase3_active Activated Caspase-3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis Executes Cytochrome_c Cytochrome c MMP->Cytochrome_c Release Cytochrome_c->Apaf1 Binds to

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow: Comparative Toxicity Assessment

The following diagram outlines the logical workflow for the comparative toxicity assessment of this compound and its metabolite.

Experimental_Workflow cluster_preparation Preparation cluster_assays Toxicity Assays cluster_data Data Analysis & Comparison A Prepare Stock Solutions (this compound & Dihydrocitrinone) C Cytotoxicity Assay (Neutral Red Uptake) A->C D Genotoxicity Assay (Micronucleus Test) A->D B Culture V79 Cells B->C B->D E Determine IC50 Values C->E F Quantify Micronucleus Frequency D->F G Comparative Toxicity Profile E->G F->G

Caption: Workflow for comparative toxicity analysis.

References

Synergistic Nephrotoxicity of Citrinin and Ochratoxin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synergistic toxic effects of two commonly co-occurring mycotoxins, Citrinin (CIT) and Ochratoxin A (OTA), with a particular focus on their impact on renal cells. The data presented herein, derived from peer-reviewed studies, highlights the enhanced cytotoxicity, apoptosis, and oxidative stress induced by the combined exposure to these toxins compared to their individual effects. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and drug development efforts in mitigating mycotoxin-induced nephrotoxicity.

I. Comparative Analysis of Toxic Effects

The co-contamination of food and feed with CIT and OTA poses a significant health risk due to their synergistic or additive toxic effects, primarily targeting the kidneys.[1][2][3] Experimental data consistently demonstrates that the combined exposure to these mycotoxins leads to a more pronounced decrease in cell viability and a greater induction of cellular damage than either toxin alone.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on the effects of individual and combined CIT and OTA treatment on renal cell lines.

Table 1: Effect of this compound (CIT) and Ochratoxin A (OTA) on Cell Viability of Vero Cells after 48h Exposure

TreatmentConcentration% Inhibition of Cell Proliferation (MTT Assay)% Inhibition of Cell Proliferation (Trypan Blue Assay)% Inhibition of Cell Proliferation (Neutral Red Assay)
Control -0%0%0%
OTA 12.5 µM25%20%18%
25 µM45%38%35%
CIT 60 µM15%12%10%
120 µM30%25%22%
OTA + CIT 12.5 µM + 60 µM55%48%42%
25 µM + 60 µM75%65%60%
Data adapted from Bouslimi et al. (2008) in Vero cells.[1]

Table 2: Induction of Oxidative Stress - Malondialdehyde (MDA) Levels in Vero Cells

TreatmentConcentrationMDA Level (nmol/mg protein)
Control -~1.5
OTA 25 µM~3.0
CIT 120 µM~2.5
OTA + CIT 25 µM + 60 µM~5.0
Data adapted from Bouslimi et al. (2008) in Vero cells.[1]

Table 3: Induction of Apoptosis and Necrosis in Porcine Kidney (PK15) Cells after 12h Exposure

TreatmentConcentration% Apoptotic Cells% Necrotic Cells
Control -~2%~1%
OTA 6 µM~8%~3%
10 µM~12%~5%
CIT 30 µM~5%~2%
50 µM~8%~4%
OTA + CIT 6 µM + 30 µM~15%~7%
10 µM + 50 µM~25%~12%
Data adapted from Šegvić Klarić et al. (2011) in PK15 cells.[4][5][6]

II. Key Signaling Pathways in Synergistic Toxicity

The synergistic toxicity of CIT and OTA involves the modulation of several key signaling pathways, primarily those related to oxidative stress and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, plays a crucial role.[4] The combined action of these mycotoxins often leads to a differential and prolonged activation of these kinases compared to individual treatments, amplifying the apoptotic signal. Furthermore, disturbances in intracellular calcium homeostasis have been identified as a significant contributor to the synergistic cytotoxicity and genotoxicity.[4][6]

G cluster_0 Mycotoxin Co-Exposure cluster_1 Cellular Stress Induction cluster_2 Signaling Pathway Activation cluster_3 Downstream Effects CIT This compound (CIT) ROS ↑ Reactive Oxygen Species (ROS) CIT->ROS Ca2 ↑ Intracellular Ca2+ CIT->Ca2 OTA Ochratoxin A (OTA) OTA->ROS OTA->Ca2 MAPK MAPK Pathway (JNK, p38, ERK) ROS->MAPK Ca2->MAPK Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation (e.g., ↑ TNF-α) MAPK->Inflammation EMT Epithelial-to-Mesenchymal Transition (EMT) MAPK->EMT

Caption: Synergistic action of CIT and OTA leading to nephrotoxicity.

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assessment: MTT Assay

This protocol is adapted for the assessment of cytotoxicity induced by mycotoxins in adherent renal cell lines.

Materials:

  • 96-well microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and expose the cells to various concentrations of CIT, OTA, and their combinations for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT-containing medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.

G start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with Mycotoxins (CIT, OTA, Combo) incubate1->treat incubate2 Incubate for defined period treat->incubate2 wash Wash with PBS incubate2->wash add_mtt Add MTT solution wash->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (add solvent) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read

Caption: Workflow for the MTT cytotoxicity assay.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 6-well plates

Procedure:

  • Seed cells in 6-well plates and treat with CIT, OTA, and their combination as described previously.

  • Harvest the cells (including floating cells in the medium) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

G start Treat and Harvest Cells wash Wash with PBS start->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min (dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for Annexin V/PI apoptosis detection.

Oxidative Stress Measurement: Malondialdehyde (MDA) Assay

This assay quantifies lipid peroxidation by measuring the levels of MDA, a secondary product of this process.

Materials:

  • Cell lysis buffer

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) reagent

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or microplate reader

Procedure:

  • Culture and treat cells with CIT, OTA, and their combination in culture dishes.

  • After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer containing BHT to prevent further lipid peroxidation.

  • Centrifuge the cell lysate to pellet the debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

  • To an aliquot of the supernatant, add TCA to precipitate proteins.

  • Centrifuge and collect the supernatant.

  • Add TBA reagent to the supernatant and incubate at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Cool the samples and measure the absorbance at 532 nm.

  • Calculate the MDA concentration using a standard curve prepared with an MDA standard and normalize to the protein concentration.

G start Treat and Lyse Cells centrifuge1 Centrifuge and Collect Supernatant start->centrifuge1 precipitate Precipitate Proteins (add TCA) centrifuge1->precipitate centrifuge2 Centrifuge and Collect Supernatant precipitate->centrifuge2 add_tba Add TBA Reagent centrifuge2->add_tba incubate Incubate 95°C for 60 min add_tba->incubate read Read Absorbance (532 nm) incubate->read

Caption: Workflow for the MDA oxidative stress assay.

References

A Comparative Analysis of Citrinin Production by Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citrinin is a mycotoxin with nephrotoxic properties produced by several species of fungi belonging to the genera Penicillium, Aspergillus, and Monascus.[1][2][3] Its presence is a significant concern in food safety and in the production of fermented foods, such as red yeast rice, where Monascus species are used.[1][4] Understanding the productive capabilities of different fungal strains is crucial for risk assessment, quality control, and the development of mitigation strategies. This guide provides a comparative overview of this compound production by various fungal strains, supported by quantitative data from scientific literature, detailed experimental protocols, and visualizations of the biosynthetic pathway and analytical workflows.

Quantitative Comparison of this compound Production

The production of this compound is highly variable and strain-specific, influenced by factors such as the culture medium and incubation conditions.[5] The following tables summarize quantitative data on this compound production by different fungal strains as reported in various studies.

Disclaimer: The data presented below is compiled from different research articles that have employed varied experimental conditions (e.g., culture media, incubation times, analytical methods). Therefore, direct comparison of absolute values between different studies should be made with caution. The tables are intended to provide an overview of the productive potential of the listed strains.

Table 1: this compound Production by Monascus Species

Fungal StrainCulture ConditionsThis compound YieldReference
Monascus purpureus M3Liquid-state fermentation (submerged)2.08 ± 0.21 mg/L[6]
Monascus purpureus M34Liquid-state fermentation (submerged)0.02 ± 0.01 mg/L[6]
Monascus purpureus M3Solid-state fermentation (on cooked rice)16.28 ± 2.08 mg/kg[6]
Monascus purpureus M34Solid-state fermentation (on cooked rice)0.21 ± 0.10 mg/kg[6]
Monascus purpureus (wild type)7 days cultivation8.6 x 10⁻³ μg/g of dry mycelia[1]

Table 2: this compound Production by Aspergillus Species

Fungal StrainCulture ConditionsThis compound Yield (ppb or µg/kg)Reference
Aspergillus nigerCzapek's medium with 2% malt extract2009.3 ppb[7]
Aspergillus sojaeCzapek's medium with 2% malt extract765.84 ppb[7]
Aspergillus terreusCzapek's medium with 2% malt extract498.84 ppb[7]
Aspergillus fumigatusCzapek's medium with 2% malt extract456.74 ppb[7]
Aspergillus unguisCzapek's medium with 2% malt extract428.53 ppb[7]
Aspergillus parasiticusCzapek's medium with 2% malt extract360.3 ppb[7]
Aspergillus flavusCzapek's medium with 2% malt extract322.3 ppb[7]
Aspergillus melleusCzapek's medium with 2% malt extract301.34 ppb[7]
Aspergillus alliaceusCzapek's medium with 2% malt extract189.6 ppb[7]
Aspergillus ostianusCzapek's medium with 2% malt extract117.41 ppb[7]
Aspergillus carbonariusCzapek's medium with 2% malt extract56.92 ppb[7]
Aspergillus foetidusCzapek's medium with 2% malt extract36.91 ppb[7]
Aspergillus candidusCzapek's medium with 2% malt extract27.3 ppb[7]
Aspergillus wentiiCzapek's medium with 2% malt extract18.46 ppb[7]
Aspergillus ochraceusCzapek's medium with 2% malt extractNot Detected[7]
Aspergillus awamoriCzapek's medium with 2% malt extractNot Detected[7]
Aspergillus niveusCzapek's medium with 2% malt extractNot Detected[7]

Table 3: this compound Production by Penicillium Species

Fungal StrainCulture ConditionsThis compound YieldReference
Penicillium citrinum NRRL 59072% yeast extract, 5% sucrose (liquid)1.7 g/L[8]
Penicillium citrinum4% sucrose, 2% yeast extract (liquid)up to 1.75 g/L[9]
Penicillium aurantiogriseumNot specified22-fold higher than P. brevicompactum[10]
Penicillium brevicompactumNot specifiedLower this compound producer[10]

Experimental Protocols

Fungal Culture for this compound Production

A standardized method for inducing this compound production in fungal cultures is essential for comparative studies. Yeast Extract Sucrose (YES) medium is commonly used for this purpose.[11]

  • Medium Preparation (YES Broth):

    • Dissolve 20 g of yeast extract and 150 g of sucrose in 1 liter of distilled water.

    • Adjust the pH to 6.5.

    • Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation and Incubation:

    • Inoculate the sterilized YES broth with a spore suspension or a mycelial plug of the desired fungal strain.

    • Incubate the cultures at 25-30°C for a period of 7 to 21 days.[2] Shaking or stationary conditions can be used, but this will influence fungal morphology and metabolite production.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC with fluorescence detection is a sensitive and widely used method for the quantification of this compound.[12][13]

  • Sample Preparation (Extraction from Culture):

    • Separate the fungal mycelium from the liquid culture by filtration.

    • The culture filtrate can often be directly analyzed or may require a simple dilution.[12] For mycelial extraction, homogenize the dried mycelium and extract with a suitable solvent like methanol or an acetonitrile/water mixture.

    • For complex matrices, a clean-up step using immunoaffinity columns specific for this compound can be employed to remove interfering compounds.[4]

  • HPLC Operating Conditions:

    • Column: A reversed-phase C18 column (e.g., Atlantis T3, 5 µm, 4.6 mm i.d. x 25 cm) is commonly used.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile, water, and an acidifier like formic acid or acetic acid. A typical mobile phase is a mixture of acetonitrile, water, and formic acid (e.g., 500:500:1, v/v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Fluorescence detector with an excitation wavelength of 330 nm and an emission wavelength of 500 nm.[12]

  • Quantification:

    • Prepare a standard curve using certified this compound reference material at various concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and several tailoring enzymes. The core gene cluster is conserved across producing species and includes genes such as citS (the PKS), and modifying enzymes encoded by genes like citA, citB, citC, citD, and citE.[14] While the biosynthesis in Monascus originates from a tetraketide, in Penicillium and Aspergillus it is derived from a pentaketide.[15]

Citrinin_Biosynthesis cluster_start Polyketide Assembly cluster_pks Polyketide Synthase (PKS - CitS) cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA PKS Unreduced Polyketide Chain (Pentaketide or Tetraketide) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Intermediate1 Keto-aldehyde Intermediate PKS->Intermediate1 Reductive Release Intermediate2 Oxidized Intermediates Intermediate1->Intermediate2 Oxidations (CitB, CitC, CitD) Hydrolysis (CitA) This compound This compound Intermediate2->this compound Reduction (CitE)

Caption: Generalized this compound biosynthesis pathway.

Experimental Workflow for this compound Quantification

The process of quantifying this compound from fungal cultures involves several key steps, from sample cultivation to instrumental analysis.

Citrinin_Quantification_Workflow Start Fungal Strain Selection Culture Fungal Cultivation (e.g., YES Broth) Start->Culture Harvest Harvesting (Filtration) Culture->Harvest Mycelium Mycelium Harvest->Mycelium Filtrate Culture Filtrate Harvest->Filtrate Extraction Extraction (e.g., Methanol) Mycelium->Extraction Cleanup Optional Cleanup? (Immunoaffinity Column) Filtrate->Cleanup Extraction->Cleanup HPLC HPLC Analysis (C18 Column, Fluorescence Detector) Cleanup->HPLC Yes Cleanup->HPLC No Quantification Data Analysis & Quantification HPLC->Quantification

Caption: Workflow for this compound quantification.

References

Validating Biomarkers for Citrinin Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated biomarkers for assessing human exposure to citrinin (CIT), a mycotoxin with known nephrotoxic effects.[1][2] Human biomonitoring, through the analysis of CIT and its metabolites in biological fluids, is a critical tool for exposure assessment, especially given the insufficient data on CIT levels in food.[2][3] This document details the primary biomarkers, compares the analytical methodologies for their detection, and presents supporting experimental data to aid researchers in selecting and implementing appropriate validation studies.

Key Biomarkers for this compound Exposure

The primary biomarkers for assessing this compound exposure in humans are the parent compound, this compound (CIT), and its major metabolite, dihydrocitrinone (DH-CIT or HO-CIT).[4][5] Following ingestion, CIT is metabolized to DH-CIT, and both compounds are excreted in the urine.[5] Notably, urinary levels of DH-CIT are often found to be three to seventeen times higher than those of CIT, making it a crucial analyte for a comprehensive exposure assessment.[4][5] The sum of CIT and DH-CIT is often used as a total biomarker of this compound exposure.

Comparative Analysis of Analytical Methods

The accurate quantification of CIT and DH-CIT in human biological samples, primarily urine and blood plasma, is paramount for reliable exposure assessment. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for its high sensitivity and selectivity.[4]

Table 1: Comparison of Analytical Method Performance for this compound Biomarkers in Human Urine

Analytical MethodSample PreparationAnalyteLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MS Immunoaffinity Column (IAC)CIT0.020.05[6][7]
DH-CIT0.050.1[6][7]
LC-MS/MS Immunoaffinity Column (IAC)CIT0.010.03[8]
DH-CIT0.010.03[8]
UHPLC-Q-Orbitrap HRMS Salting-out LLECIT0.0170.05[3]
DH-CIT0.0030.01[3]
Online SPE-UHPLC-MS/MS Online SPECIT0.01 - 0.09-[1]
DH-CIT0.01 - 0.09-[1]

Table 2: Comparison of Analytical Method Performance for this compound in Human Blood Plasma

Analytical MethodSample PreparationAnalyteLOD (ng/mL)LOQ (ng/mL)Reference
LC-MS/MS Protein PrecipitationCIT0.070.15[6][7]

Experimental Protocols

Analysis of this compound and Dihydrocitrinone in Human Urine using Immunoaffinity Column (IAC) Cleanup and LC-MS/MS

This protocol is a widely validated method for the sensitive detection of CIT and its primary metabolite in urine.

a. Sample Preparation (IAC Cleanup)

  • Bring urine samples and immunoaffinity columns (e.g., CitriTest®) to room temperature.[9]

  • Centrifuge a 10 mL aliquot of urine at 16,800 x g for 5 minutes to remove particulate matter.

  • Pass the supernatant through the immunoaffinity column at a slow, steady flow rate. The CIT and DH-CIT will bind to the specific antibodies in the column.[9]

  • Wash the column to remove unbound matrix components.

  • Elute the bound CIT and DH-CIT from the column using an appropriate solvent, such as methanol or acetone acidified with HCl.[9]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using a mobile phase typically consisting of water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.

  • Mass Spectrometry Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for CIT and DH-CIT, as well as their stable isotope-labeled internal standards, should be monitored.

Alternative "Dilute and Shoot" Method for Rapid Screening

For high-throughput analysis, a simpler "dilute and shoot" approach can be employed, although it may have higher limits of detection compared to methods involving sample enrichment.

a. Sample Preparation

  • Centrifuge the urine sample to remove solids.

  • Dilute the supernatant by a factor of 10 or more with a solution typically composed of water, acetonitrile, and formic acid.

  • Directly inject the diluted sample into the LC-MS/MS system.

Mandatory Visualizations

Citrinin_Toxicity_Pathway This compound-Induced Cellular Toxicity Pathway cluster_exposure Exposure & Cellular Uptake cluster_stress Oxidative Stress Induction cluster_er_stress Endoplasmic Reticulum Stress cluster_apoptosis Apoptosis This compound This compound ROS_Production Increased ROS Production This compound->ROS_Production Induces Ca2_Increase Increased Intracellular Ca2+ This compound->Ca2_Increase Induces Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Damage->Mitochondrial_Dysfunction ER_Stress ER Stress Response Ca2_Increase->ER_Stress ER_Stress->Mitochondrial_Dysfunction Caspase_Activation Caspase Cascade Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound-induced cellular toxicity pathway.

Biomarker_Validation_Workflow Biomarker Validation Workflow for this compound Exposure Sample_Collection Sample Collection (Urine/Blood) Sample_Preparation Sample Preparation (e.g., IAC, LLE, SPE) Sample_Collection->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (CIT & DH-CIT) Sample_Preparation->LC_MS_MS_Analysis Method_Validation Method Validation (LOD, LOQ, Accuracy, Precision) LC_MS_MS_Analysis->Method_Validation Data_Analysis Data Analysis & Quantification LC_MS_MS_Analysis->Data_Analysis Exposure_Assessment Exposure Assessment Data_Analysis->Exposure_Assessment

Caption: Biomarker validation workflow.

References

Efficacy of Mycotoxin Binders in Reducing Citrinin Contamination in Animal Feed: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current scientific literature reveals varying degrees of efficacy among different mycotoxin binders in mitigating citrinin contamination in animal feed. This guide provides a comparative analysis of common binders, including yeast-based products, clays, and activated carbon, supported by available experimental data to assist researchers, scientists, and drug development professionals in their assessment of these feed additives.

This compound, a nephrotoxic mycotoxin produced by several species of Penicillium, Aspergillus, and Monascus fungi, poses a significant threat to animal health and productivity. It can contaminate a wide range of feed ingredients, leading to renal damage and other toxic effects in livestock.[1] The use of mycotoxin binders is a common strategy to reduce the bioavailability of this compound in the gastrointestinal tract of animals. This guide compares the performance of different binder types based on published in vitro and in vivo studies.

Comparative Efficacy of Binders

Mycotoxin binders can be broadly categorized into organic and inorganic binders. Organic binders primarily include yeast cell wall derivatives, while inorganic binders consist of various clays and activated carbon.[2]

Yeast Cell Wall-Based Binders

Yeast cell wall (YCW) products, including yeast cell wall extracts (YCWE) and postbiotic yeast cell wall-based blends (PYCW), have demonstrated a capacity to bind this compound in vitro. Studies have reported this compound adsorption efficiencies for these products ranging from 18.4% to as high as 35.04%.

One study evaluating different yeast-based adsorbents found that their overall adsorption efficiencies for this compound were between 22.90% and 35.04%. Another study reported a binding capacity of 18.4% for this compound by yeast cell walls. In an in vivo trial with broilers, a Mannan oligosaccharide (MOS)-based toxin binder, when compared to Hydrated Sodium Calcium Aluminosilicate (HSCAS), showed beneficial effects on broiler performance, although direct this compound reduction percentages were not quantified.

Clay Binders: Bentonite and Montmorillonite

Clay binders, such as bentonite and montmorillonite, are widely used for their ability to adsorb mycotoxins. However, specific quantitative data on their efficacy in binding this compound is limited in the currently available literature. While their effectiveness against other mycotoxins like aflatoxins is well-documented, further research is needed to quantify their this compound-binding capacity.

Activated Carbon

Summary of Quantitative Data

The following table summarizes the available quantitative data on the in vitro binding efficacy of different binders against this compound.

Binder TypeSpecific BinderThis compound Adsorption (%)Reference(s)
Yeast-Based Yeast Cell Wall (YCW)18.4
Yeast Cell Wall (YCW)22.90 - 35.04
Yeast Cell Wall Extract (YCWE)22.90 - 35.04
Postbiotic YCW Blend (PYCW)22.90 - 35.04
Clay-Based BentoniteData Not Available
MontmorilloniteData Not Available
Other Activated CarbonData Not Available

Experimental Protocols

The assessment of mycotoxin binder efficacy typically involves in vitro models designed to simulate the gastrointestinal (GI) tract of monogastric animals. These models allow for a controlled evaluation of the binder's ability to adsorb mycotoxins under different pH conditions, mimicking the stomach and intestines.

General In Vitro Gastrointestinal Simulation Protocol

A common in vitro method involves a two-step digestion process to simulate the conditions of the stomach and small intestine.

Step 1: Gastric Phase Simulation (Acidic pH)

  • A known concentration of the mycotoxin binder is added to a buffered solution with a pH of approximately 3.0, simulating the stomach environment.

  • A standard solution of this compound is added to the mixture.

  • The mixture is incubated at 37°C for a specified period (e.g., 60 minutes) with constant agitation to simulate gastric motility.

  • Following incubation, the mixture is centrifuged to separate the solid (binder-mycotoxin complex) and liquid (unbound mycotoxin) phases.

  • The supernatant is collected for analysis of the unbound this compound concentration.

Step 2: Intestinal Phase Simulation (Neutral/Alkaline pH)

  • The pH of the remaining pellet from the gastric phase is adjusted to approximately 6.5-7.0, mimicking the intestinal environment.

  • The mixture is incubated again at 37°C for a longer duration (e.g., 120 minutes) with agitation.

  • The mixture is then centrifuged, and the supernatant is collected to determine the amount of this compound that may have been desorbed from the binder.

Analysis: The concentration of unbound this compound in the supernatants from both phases is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The percentage of bound this compound is calculated by subtracting the concentration of unbound mycotoxin from the initial concentration.

Below is a DOT script for a visual representation of this experimental workflow.

ExperimentalWorkflow cluster_gastric Gastric Phase (pH 3.0) cluster_intestinal Intestinal Phase (pH 6.5-7.0) A Binder + this compound Solution B Incubation (37°C, 60 min) with Agitation A->B C Centrifugation B->C D Collect Supernatant 1 (Unbound this compound) C->D Liquid Phase E Pellet 1 (Binder-Citrinin Complex) C->E Solid Phase J Quantify Unbound/ Desorbed this compound D->J HPLC Analysis F Adjust pH of Pellet 1 E->F G Incubation (37°C, 120 min) with Agitation F->G H Centrifugation G->H I Collect Supernatant 2 (Desorbed this compound) H->I I->J HPLC Analysis

Caption: Workflow of the in vitro gastrointestinal simulation for assessing binder efficacy.

This compound Toxicity Signaling Pathways

This compound exerts its toxic effects through various molecular mechanisms, primarily targeting the kidneys. The induction of oxidative stress and mitochondrial dysfunction are key events in this compound-induced toxicity, leading to apoptosis or programmed cell death.

Several signaling pathways are implicated in this process:

  • Oxidative Stress Pathway: this compound can increase the production of reactive oxygen species (ROS), leading to cellular damage.

  • Mitochondrial Apoptosis Pathway: Damage to mitochondria can trigger the release of pro-apoptotic factors, initiating a cascade of events leading to cell death.

  • Ca2+/Endoplasmic Reticulum (ER) Stress Pathway: Disruption of calcium homeostasis and ER function can also lead to apoptosis.

  • MAPK Pathways (ERK and JNK): The activation of mitogen-activated protein kinase pathways, such as ERK and JNK, has been linked to this compound-induced cellular responses.

The following diagram illustrates the interconnectedness of these pathways in this compound-induced nephrotoxicity.

CitrininToxicityPathway cluster_cell Kidney Cell cluster_stress Cellular Stress cluster_signaling Signaling Cascades CIT This compound ROS Increased ROS (Oxidative Stress) CIT->ROS ER_Stress ER Stress & Ca2+ Imbalance CIT->ER_Stress Mito Mitochondrial Dysfunction ROS->Mito MAPK MAPK Activation (ERK, JNK) ROS->MAPK ER_Stress->Mito Apoptosis Apoptosis Mito->Apoptosis Release of pro-apoptotic factors MAPK->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity

Caption: Key signaling pathways involved in this compound-induced nephrotoxicity.

Conclusion

The reviewed data indicates that yeast cell wall-based products show promise in binding this compound, although their efficacy varies. There is a notable lack of publicly available, quantitative data on the this compound-binding capacity of common clay binders and activated carbon, highlighting a need for further research in this area. The provided experimental protocol offers a standardized approach for the in vitro evaluation of binder efficacy. Understanding the molecular pathways of this compound toxicity is crucial for developing effective mitigation strategies and potential therapeutic interventions. Researchers are encouraged to conduct further studies to provide a more complete comparative dataset for all major classes of mycotoxin binders against this compound.

References

A Comparative Analysis of Citrinin Biosynthesis Genes in Aspergillus and Monascus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Citrinin is a mycotoxin produced by several species of fungi, including those from the genera Aspergillus and Monascus. Due to its nephrotoxic, hepatotoxic, and carcinogenic properties, the presence of this compound in food and fermentation products is a significant concern. Understanding the genetic basis of its biosynthesis is crucial for developing strategies to control its production. This guide provides a comparative analysis of the this compound biosynthesis genes in Aspergillus and Monascus, supported by experimental data and detailed methodologies.

Key Genetic Differences in the Biosynthetic Pathway

The biosynthesis of this compound in both Aspergillus and Monascus originates from the polyketide pathway. However, a key distinction lies in the initial polyketide chain assembly. In Aspergillus terreus and Penicillium citrinum, this compound is synthesized from a pentaketide precursor, which is formed by the condensation of one acetyl-CoA and four malonyl-CoA molecules.[1] In contrast, studies on Monascus ruber have revealed that its biosynthesis initiates from a tetraketide, derived from one acetyl-CoA and three malonyl-CoA molecules.[1][2] This fundamental difference in the starting molecule suggests a divergence in the regulatory mechanisms and enzymatic machinery between the two genera.

The this compound Biosynthetic Gene Cluster

In both Aspergillus and Monascus, the genes responsible for this compound biosynthesis are organized in a gene cluster. This cluster typically includes a polyketide synthase (PKS) gene and several tailoring enzyme genes that modify the polyketide intermediate to form the final this compound molecule.

Core Biosynthesis Genes

A core set of genes is conserved and essential for this compound production in both genera. The nomenclature for these genes can vary between publications and species, but their functions are largely orthologous.

Gene (Monascus)Gene (Aspergillus/Penicillium)Encoded Enzyme/ProteinFunction in this compound Biosynthesis
pksCT / citScitSNon-reducing Polyketide Synthase (NR-PKS)Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form the polyketide backbone.[3][4][5][6]
ctnA / orf1-Transcriptional activatorPositive regulator of the this compound biosynthesis gene cluster.[3]
citAmrl1Serine hydrolasePreviously annotated as an oxidase, its exact cryptic hydrolysis function is still being elucidated but is essential for the pathway.[4][5]
citBmrl2Non-heme Fe(II) dependent oxygenaseOxidizes the methyl group of the keto-aldehyde intermediate.[4][5]
citCmrl7NAD(P)+ dependent oxidoreductaseOxidizes the alcohol intermediate to an aldehyde.[4][5]
citDmrl4NAD(P)+ dependent aldehyde dehydrogenaseOxidizes the aldehyde intermediate to a carboxylic acid.[4][5]
citEmrl6Short-chain dehydrogenaseCatalyzes the final reduction step to yield this compound.[4][5]
orf3-OxygenaseInvolved in the modification of the polyketide chain.[3]
ctnB / ctnC-Membrane transporterPotentially involved in the secretion of this compound.[3]

Quantitative Analysis of Gene Expression

Transcriptomic studies have provided valuable insights into the regulation of this compound biosynthesis. A comparative transcriptomic analysis of high and low this compound-producing strains of Monascus purpureus revealed significant downregulation of the this compound biosynthesis genes in the low-producing strain.

GeneLog2 Fold Change (Low vs. High Producer)
citB-5.59
citD-5.10
citE-5.10
citC-5.06

These results, confirmed by qRT-PCR, suggest that the reduced expression of these oxidoreductase and transporter genes is a major contributor to the low this compound yield.[7]

Experimental Protocols

Gene Knockout and Heterologous Expression

The function of the this compound biosynthesis genes has been elucidated through targeted gene knockout and heterologous expression experiments.

Gene Knockout in Monascus ruber [4]

  • Strain: Monascus ruber M7 Δku80 (a strain deficient in non-homologous end joining to increase the frequency of homologous recombination).

  • Vector Construction: A neomycin resistance cassette was used to disrupt the target gene.

  • Transformation: Agrobacterium-mediated transformation was employed to introduce the knockout construct into M. ruber.

  • Selection: Transformants were selected on potato dextrose agar (PDA) plates containing G418 (15 µg/mL).

  • Analysis: Gene disruption was confirmed by PCR and Southern blotting. The production of this compound and its intermediates was analyzed by LC-MS.

Heterologous Expression in Aspergillus oryzae [4][5]

  • Host Strain: Aspergillus oryzae NSAR1.

  • Vector Construction: The this compound biosynthesis genes (citS, citA, citB, citC, citD, and citE) from Monascus ruber were cloned into expression vectors under the control of constitutive promoters.

  • Transformation: Protoplast-polyethylene glycol (PEG)-mediated transformation was used to introduce the expression constructs into A. oryzae.

  • Analysis: The production of this compound in the transformants was confirmed by LC-MS analysis of the culture extracts.

Quantitative Real-Time PCR (qRT-PCR)

To validate transcriptomic data, qRT-PCR is a standard method.

Protocol for Monascus purpureus [7]

  • RNA Extraction: Total RNA was extracted from fungal mycelia using a suitable RNA isolation kit.

  • cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

  • Primer Design: Primers specific to the target genes (citB, citD, citE, citC) and a reference gene (e.g., actin) were designed.

  • qPCR Reaction: The qPCR reaction was performed using a SYBR Green-based master mix on a real-time PCR system.

  • Data Analysis: The relative expression levels of the target genes were calculated using the 2-ΔΔCt method.

Visualizing the Biosynthetic Pathways and Workflows

This compound Biosynthesis Pathway in Monascus

Monascus_Citrinin_Pathway acetyl_coa Acetyl-CoA + 3 Malonyl-CoA tetraketide Tetraketide Intermediate acetyl_coa->tetraketide pksCT/citS keto_aldehyde Keto-aldehyde tetraketide->keto_aldehyde citA alcohol Alcohol Intermediate keto_aldehyde->alcohol citB aldehyde Aldehyde Intermediate alcohol->aldehyde citC carboxylic_acid Carboxylic Acid Intermediate aldehyde->carboxylic_acid citD This compound This compound carboxylic_acid->this compound citE pksCT pksCT/citS citA citA citB citB citC citC citD citD citE citE

Caption: this compound biosynthesis pathway in Monascus.

Gene Knockout Experimental Workflow

Gene_Knockout_Workflow start Start: Target Gene Identification construct Construct Knockout Vector (with resistance marker) start->construct transform Agrobacterium-mediated Transformation into Monascus Δku80 construct->transform select Select Transformants on antibiotic medium transform->select verify Verify Gene Disruption (PCR, Southern Blot) select->verify analyze Analyze Metabolite Profile (LC-MS) verify->analyze end End: Functional Characterization analyze->end

Caption: Workflow for gene knockout experiments.

Conclusion

The comparative analysis of this compound biosynthesis genes in Aspergillus and Monascus reveals both conserved core machinery and significant differences, particularly in the initial polyketide assembly. While a conserved set of genes including the PKS and tailoring enzymes is essential in both genera, the variation in the starting precursor highlights an evolutionary divergence. The quantitative gene expression data from Monascus underscores the critical role of the tailoring enzymes in determining the final yield of this compound. The detailed experimental protocols for gene knockout and heterologous expression provide a framework for further functional genomics studies aimed at elucidating the precise mechanisms of this compound biosynthesis and developing strategies for its control in industrial and agricultural settings.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Citrinin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of mycotoxins like citrinin are paramount to ensuring a secure laboratory environment. Adherence to established protocols minimizes risks of exposure and environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with industry best practices and safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, lab coats, and eye protection. All handling of pure this compound or concentrated solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]

Recommended Disposal Procedures

Standard laboratory disposal of this compound waste involves chemical inactivation followed by incineration. Direct disposal into household garbage or sewage systems is strictly prohibited.[3]

Step-by-Step Disposal Protocol:

  • Segregation of Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, should be collected in a designated, clearly labeled, and sealed waste container.

  • Chemical Inactivation: For liquid waste containing this compound, chemical degradation is a recommended step prior to final disposal. While various chemical degradation methods have been studied, a common laboratory practice for many organic toxins is treatment with a strong oxidizing agent or a basic solution to promote decomposition. However, for this compound, the most consistently advised method is incineration.

  • Incineration: The preferred and safest method for the ultimate disposal of this compound waste is incineration.[4]

    • Solid waste should be packaged in a combustible container.

    • Liquid waste can be dissolved or mixed with a combustible solvent.[4]

    • This process should be carried out in a chemical incinerator equipped with an afterburner and a scrubber to ensure complete destruction of the toxin and to prevent the release of harmful byproducts into the atmosphere.[4]

  • Licensed Waste Disposal Service: All this compound waste must be handled and transported by a licensed, professional waste disposal company.[2][4] Ensure that the waste is properly manifested and that the disposal company is aware of the nature of the chemical waste.

Alternative Degradation Methods (For Research and Decontamination)

While not standard disposal procedures, several methods for the degradation of this compound have been investigated, primarily for decontamination of food and feed. These methods may have applications in laboratory settings for decontaminating surfaces or equipment.

  • Chemical Treatment: A phosphate-ethanol mixture has been reported to effectively remove this compound.[5]

  • Enzymatic Degradation: Manganese peroxidase (MrMnP) from Moniliophthora roreri has been shown to completely degrade this compound in solution within 72 hours.[5][6]

It is important to note that the efficacy of these methods for complete inactivation of laboratory waste streams must be validated before adoption as a standard disposal protocol.

Quantitative Data on this compound Properties and Degradation

The following table summarizes key quantitative data relevant to the handling and disposal of this compound.

Property/ParameterValue/ConditionEfficacy/ResultCitation
Thermal Decomposition
In aqueous solution>100 °CBegins to decompose.
Dry conditions>175 °CDecomposes.
Heating at 140 °C (aqueous)Not specifiedCan form CIT H1, a more toxic compound.[5]
Chemical Degradation
Phosphate-ethanol mixture70 minutes91.6% removal from Monascus rice.[5]
Enzymatic Degradation
Manganese Peroxidase (MrMnP)72 hours (10 mg/L initial concentration)Complete degradation.[5][6]

Experimental Protocol: Enzymatic Degradation of this compound using Manganese Peroxidase (MrMnP)

This protocol is provided for informational purposes and is based on published research. It should be adapted and validated for specific laboratory conditions.

Objective: To degrade this compound in an aqueous solution using MrMnP.

Materials:

  • Pure this compound standard

  • Manganese peroxidase (MrMnP) from Moniliophthora roreri

  • 50 mM malonate buffer (pH 5.0)

  • 1 mM MnSO₄

  • 0.1 mM H₂O₂

  • HPLC system for analysis

Procedure:

  • Prepare a 10 mg/L solution of this compound in the 50 mM malonate buffer.

  • Add MrMnP to a final concentration of 500 U/L.

  • Add MnSO₄ to a final concentration of 1 mM.

  • Initiate the reaction by adding H₂O₂ to a final concentration of 0.1 mM.

  • Incubate the reaction mixture at 30 °C for 72 hours.

  • Monitor the degradation of this compound by taking samples at various time points (e.g., 0, 24, 48, 72 hours) and analyzing them by HPLC. The disappearance of the this compound peak indicates degradation.[5][7]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Citrinin_Disposal_Workflow This compound Waste Disposal Workflow cluster_collection Waste Generation & Collection cluster_treatment Waste Treatment & Disposal cluster_decontamination Surface & Equipment Decontamination (Optional) start This compound-contaminated waste generated (solid, liquid, PPE) collect Collect in a designated, labeled, sealed container start->collect dissolve For liquid waste: Dissolve in a combustible solvent collect->dissolve Liquid package For solid waste: Package in a combustible container collect->package Solid incinerate Incinerate in a chemical incinerator with afterburner and scrubber dissolve->incinerate package->incinerate licensed_disposal Transfer to a licensed waste disposal company incinerate->licensed_disposal decon_choice Choose decontamination method (e.g., chemical, enzymatic) validate Validate effectiveness of decontamination method decon_choice->validate

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Citrinin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Citrinin

This compound is a mycotoxin that presents significant health risks to laboratory personnel. It is classified as toxic if swallowed, inhaled, or in contact with skin, and is a suspected carcinogen.[1][2] The primary target organ for this compound toxicity is the kidney, where it can cause severe damage.[3][4] Adherence to strict safety protocols is therefore mandatory to minimize exposure and ensure a safe laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance on the selection and use of Personal Protective Equipment (PPE), operational plans for safe handling, and disposal protocols.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a hazardous substance requiring comprehensive protection.[1][2] The minimum required PPE is designed to prevent dermal, ocular, and respiratory exposure.

Protection Type Required PPE Rationale & Hazard Class
Hand Protection Chemical-resistant, unlined gloves (e.g., Nitrile, Neoprene).Prevents skin contact. This compound is "Toxic in contact with skin" (Acute Toxicity, Dermal, Category 3).[1][2]
Body Protection Laboratory coat or chemical-resistant coveralls. A chemical-resistant apron should be worn when handling concentrates.[5]Protects skin and personal clothing from contamination.[1][6]
Eye & Face Protection Safety glasses with side shields or a face shield.Prevents eye contact and irritation.[6]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood. If dust or aerosols may be generated, a respirator (e.g., N95 or higher) is required.Prevents inhalation. This compound is "Toxic if inhaled" (Acute Toxicity, Inhalation, Category 3).[1][2]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for mitigating the risks associated with this compound.

Experimental Protocol: Safe Handling Workflow
  • Preparation and Engineering Controls :

    • Before handling, ensure all safety precautions have been read and understood.

    • Work exclusively in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][2]

    • Keep the container tightly closed when not in use.[2]

  • Handling the Substance :

    • Don the full required PPE as specified in the table above.

    • Avoid breathing any dust, fumes, or vapors.[1][6]

    • Prevent all contact with skin and eyes.

    • Do not eat, drink, or smoke in the designated handling area.[1]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Remove contaminated clothing immediately.[1] Contaminated work clothes should be washed separately from other laundry before reuse.[7]

Accidental Release and Spill Protocol
  • Immediate Response :

    • Evacuate non-essential personnel from the spill area.[1]

    • Ensure you are wearing full PPE before addressing the spill.[1]

  • Containment and Cleanup :

    • Prevent further leakage or spillage if it is safe to do so.

    • For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

    • For liquid spills, absorb the solution with a non-combustible, inert material such as diatomite or universal binders.[1]

  • Decontamination :

    • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]

    • Collect all contaminated materials, including absorbents and cleaning supplies, in a sealed, labeled container for disposal.

Storage and Disposal Plan
  • Storage : this compound should be stored in a secure, locked location to prevent unauthorized access.[1]

  • Disposal : All waste, including contaminated materials and empty containers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound or its containers in general waste or down the drain.[1]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps and decision points for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Emergency cluster_disposal 3. Post-Handling & Disposal prep_start Start: Handling this compound sds Read Safety Data Sheet (SDS) & Understand Hazards prep_start->sds controls Work in Chemical Fume Hood sds->controls ppe_select Select & Don Full PPE: - Gloves - Lab Coat - Eye Protection - Respirator (if needed) controls->ppe_select handling Perform Experimental Work (Avoid dust/aerosol generation) ppe_select->handling spill Spill Occurs? handling->spill spill_protocol Execute Spill Protocol: 1. Evacuate 2. Wear Full PPE 3. Contain & Clean Up spill->spill_protocol Yes decontaminate Decontaminate Work Surfaces & Equipment with Alcohol spill->decontaminate No spill_protocol->handling Decontaminate & Resume remove_ppe Remove & Decontaminate/Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash waste_disposal Dispose of all contaminated materials as Hazardous Waste per local regulations wash->waste_disposal end_process End waste_disposal->end_process

Caption: Workflow for safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.